Danphos
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H13F6Na2O7PS2 |
|---|---|
Molecular Weight |
620.4 g/mol |
IUPAC Name |
disodium;3-[[3,5-bis(trifluoromethyl)phenyl]-(3-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H13F6O6PS2.2Na.H2O/c21-19(22,23)12-7-13(20(24,25)26)9-16(8-12)33(14-3-1-5-17(10-14)34(27,28)29)15-4-2-6-18(11-15)35(30,31)32;;;/h1-11H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2 |
InChI Key |
HKQGZQVTGXCHKM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.O.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Danphos in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the probable mechanism of action of the Danphos ligand in palladium-catalyzed cross-coupling reactions. While specific mechanistic studies and detailed experimental protocols for this compound are not extensively available in peer-reviewed literature, its structural features allow for a comprehensive analysis based on the well-established principles of catalysis by phosphine ligands. This document will, therefore, present the structure of this compound and then elaborate on the general catalytic mechanism using closely related and extensively studied phosphine ligands as exemplars.
Introduction to this compound
This compound is a sulfonated triarylphosphine ligand. Its formal IUPAC name is disodium;3-[[3,5-bis(trifluoromethyl)phenyl]-(3-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate[1]. The presence of sulfonate groups renders the ligand water-soluble, which can be advantageous for reactions in aqueous media, biphasic catalysis, and for the synthesis of polar molecules, as well as simplifying catalyst removal.
The key structural features of this compound that are expected to influence its catalytic activity are:
-
Electron-withdrawing groups: The 3,5-bis(trifluoromethyl)phenyl group is strongly electron-withdrawing. This can impact the electron density at the palladium center, influencing the rates of oxidative addition and reductive elimination.
-
Sulfonate groups: These groups confer hydrophilicity and can also modulate the ligand's electronic properties.
-
Triphenylphosphine backbone: This provides a basic steric and electronic framework common to many phosphine ligands.
The General Catalytic Cycle in Palladium-Catalyzed Cross-Coupling
Phosphine ligands like this compound are crucial in facilitating palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings. The generally accepted mechanism for these reactions is a catalytic cycle involving a palladium(0) active species and a palladium(II) intermediate. This cycle consists of three main steps: oxidative addition, transmetalation (or a related step for C-N/C-O bond formation), and reductive elimination.[2][3][4][5]
Precatalyst Activation
Palladium is often introduced as a stable Pd(II) precatalyst, which needs to be reduced to the active Pd(0) species to initiate the catalytic cycle. This reduction can be effected by one of the phosphine ligands, an amine, or another reducing agent present in the reaction mixture.
Caption: Activation of a Pd(II) precatalyst to the active Pd(0) species.
The Catalytic Cycle: A Detailed Look
The catalytic cycle is where the C-C or C-X bond formation occurs. The phosphine ligand plays a critical role in stabilizing the palladium center and modulating its reactivity at each step.
The first step is the oxidative addition of an organic halide (or triflate) to the (this compound)nPd(0) complex. This involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the oxidation of palladium from Pd(0) to a Pd(II) species.[3][4] The electron-donating or -withdrawing nature of the phosphine ligand is crucial here; more electron-rich ligands generally accelerate this often rate-limiting step.[3]
In the Suzuki-Miyaura reaction, the next step is transmetalation. The halide on the Pd(II) complex is exchanged for the organic group from an organoboron compound (e.g., a boronic acid). This step typically requires a base to activate the organoboron species.[2][4]
Caption: The Suzuki-Miyaura catalytic cycle.
For the Buchwald-Hartwig amination, the step following oxidative addition involves the coordination of the amine to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.[6][7]
Caption: The Buchwald-Hartwig amination catalytic cycle.
The final step of the catalytic cycle is reductive elimination, where the two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[4][5] The steric bulk of the phosphine ligand is thought to promote this step by creating a crowded coordination sphere around the metal.[3]
Experimental Protocols (Exemplary)
General Procedure for a Suzuki-Miyaura Coupling (using an analogous phosphine ligand)
This procedure is adapted from methodologies developed for biaryl phosphine ligands.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Protocol Details:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.1-1.5 equivalents relative to Pd), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Reagent Addition: The aryl halide (1.0 equivalent), the organoboron reagent (1.1-1.5 equivalents), and a degassed solvent (e.g., toluene, dioxane, or a mixture with water for water-soluble ligands like this compound) are added.
-
Reaction: The mixture is heated to the desired temperature (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by TLC, GC, or LC-MS.
-
Workup and Purification: The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
General Procedure for a Buchwald-Hartwig Amination (using an analogous phosphine ligand)
This procedure is based on established methods for ligands like XPhos.
Protocol Details:
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent), the amine (1.1-1.3 equivalents), and a degassed aprotic solvent (e.g., toluene or THF).
-
Reaction: The mixture is stirred at a temperature ranging from room temperature to reflux until the starting material is consumed.
-
Workup and Purification: The reaction is quenched with water and extracted. The organic phase is dried, concentrated, and the product is purified, typically by column chromatography or crystallization.
Quantitative Data (Exemplary)
Quantitative data on the performance of this compound is not widely published. The following tables present representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions catalyzed by systems employing other advanced phosphine ligands to illustrate typical performance metrics.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Chloride | Boronic Acid | Ligand | Pd Source | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | 98 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos | Pd₂(dba)₃ | 95 |
| 4-Chloroanisole | 3-Thienylboronic acid | RuPhos | Pd(OAc)₂ | 92 |
Data are illustrative and compiled from various sources on biaryl phosphine ligand performance.
Table 2: Representative Yields for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Ligand | Pd Source | Yield (%) |
| 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | 94 |
| 4-Bromobenzotrifluoride | Aniline | DavePhos | Pd(OAc)₂ | 96 |
| 1-Bromo-3,5-dimethylbenzene | Cyclohexylamine | tBuXPhos | [Pd(I) Dimer] | 99 |
Data are illustrative and compiled from various sources on biaryl phosphine ligand performance.
Conclusion
This compound, a water-soluble sulfonated triarylphosphine, is structurally poised to act as a ligand in palladium-catalyzed cross-coupling reactions. While specific data on its catalytic performance and mechanism are scarce, its mechanism of action can be confidently predicted to follow the established catalytic cycle of oxidative addition, transmetalation/amine coordination, and reductive elimination. The electronic properties conferred by its trifluoromethyl and sulfonate substituents likely modulate the reactivity of the palladium center. The provided exemplary protocols and performance data for analogous systems offer a solid foundation for researchers and drug development professionals to begin exploring the potential of this compound in catalysis.
References
- 1. This compound | C20H13F6Na2O7PS2 | CID 121235187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of Danphos Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Danphos-type ligands, a class of bulky, electron-rich phosphines pivotal in modern synthetic chemistry. For the purpose of this guide, "this compound ligands" will refer to dicyclohexylphosphino biphenyl ligands and their derivatives, which are instrumental in advancing palladium-catalyzed cross-coupling reactions. These ligands, often categorized under the broader term "Buchwald ligands," have significantly expanded the scope of carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecules in the pharmaceutical and materials science sectors.
Introduction to this compound Ligands
This compound ligands are a class of monodentate biaryl phosphine ligands characterized by a dicyclohexylphosphino group attached to a biphenyl scaffold.[1] The steric bulk of the dicyclohexyl groups and the electronic properties of the biphenyl backbone are key to their high catalytic activity.[1] These features facilitate the formation of highly active, monoligated palladium complexes, which are crucial intermediates in many cross-coupling catalytic cycles. The strategic substitution on the biphenyl rings allows for fine-tuning of the ligand's steric and electronic properties, leading to a diverse family of ligands with broad applications.
Synthesis of this compound Ligands
The synthesis of this compound-type ligands generally involves the coupling of a substituted biphenyl precursor with a phosphine source. A common strategy is the lithiation of a bromobiphenyl derivative followed by quenching with chlorodicyclohexylphosphine.
General Synthetic Pathway
The synthesis typically begins with a suitably substituted 2-bromobiphenyl derivative. This precursor is treated with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a lithiated biphenyl intermediate. This intermediate is then reacted in situ with chlorodicyclohexylphosphine to yield the final this compound ligand.
Detailed Experimental Protocol: Synthesis of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl (MePhos)
This protocol is a representative example of the synthesis of a this compound-type ligand.
Materials:
-
2-Bromo-2'-methylbiphenyl
-
n-Butyllithium (solution in hexanes)
-
Chlorodicyclohexylphosphine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Degassed water
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with 2-bromo-2'-methylbiphenyl. The flask is evacuated and backfilled with argon three times.
-
Lithiation: Anhydrous THF is added to the flask, and the solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise over 20 minutes. The resulting mixture is stirred at -78 °C for 1 hour.
-
Phosphination: Chlorodicyclohexylphosphine is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is carefully quenched with degassed water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-(dicyclohexylphosphino)-2'-methylbiphenyl as a white solid.[2]
Characterization of this compound Ligands
The synthesized this compound ligands are characterized by a variety of spectroscopic and analytical techniques to confirm their identity and purity. Due to their sensitivity to air, handling and analysis of these compounds require inert atmosphere techniques.[3][4]
Physical Properties
This compound ligands are typically white to off-white crystalline solids.[5][6] They are generally soluble in common organic solvents such as toluene and THF but insoluble in water.[1][2]
| Ligand Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-(Dicyclohexylphosphino)biphenyl (CyJohnPhos) | 247940-06-3 | C24H31P | 350.48 | 102-106 |
| 2-(Dicyclohexylphosphino)-2'-methylbiphenyl (MePhos) | 251320-86-2 | C25H33P | 364.51 | 105-109 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | C33H49P | 476.72 | 187-190 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods for the structural elucidation and purity assessment of this compound ligands.
3.2.1. NMR Spectroscopy
-
1H NMR: Provides information about the proton environment in the molecule, confirming the structure of the biphenyl backbone and the cyclohexyl groups.
-
13C NMR: Complements the 1H NMR data by providing information about the carbon skeleton.
-
31P NMR: This is a crucial technique for characterizing phosphine ligands. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment. For dicyclohexylphosphino biphenyl ligands, the 31P NMR signal typically appears in the range of -10 to 30 ppm.[7][8]
Representative NMR Data for 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl: [8]
| Nucleus | Chemical Shift (ppm) and Multiplicity |
| 1H NMR | 7.53 (d, J = 7.6 Hz, 1H), 7.30-7.14 (m, 4H), 6.49 (d, J = 8.3 Hz, 2H), 4.22 (sept, J = 6.0 Hz, 2H), 1.93-1.62 (m, 12H), 1.41-1.14 (m, 10H), 1.12 (d, J = 6.0 Hz, 6H), 0.96 (d, J = 6.0 Hz, 6H) |
| 13C NMR | 157.0, 144.7, 144.4, 137.8, 137.6, 132.4, 132.3, 131.9, 131.9, 126.4, 123.9, 123.9, 106.6, 70.3, 35.2, 35.0, 30.9, 30.8, 30.7, 30.6, 28.0, 28.0, 27.9, 27.3, 22.6, 22.3 |
| 31P NMR | -8.84 |
3.2.2. Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the ligand and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The observed molecular ion peak should correspond to the calculated molecular weight of the target this compound ligand.
3.2.3. Experimental Protocol for NMR and MS Analysis
Due to the air-sensitive nature of phosphine ligands, sample preparation for spectroscopic analysis must be performed under an inert atmosphere.[9][10]
-
NMR Sample Preparation:
-
In a glovebox or using Schlenk techniques, a small amount of the this compound ligand is dissolved in a deuterated solvent (e.g., CDCl3, C6D6) that has been previously degassed.
-
The solution is transferred to an NMR tube, which is then sealed with a cap and parafilm or a specialized J. Young valve NMR tube is used.
-
The NMR spectra are acquired promptly.
-
-
MS Sample Preparation:
-
A dilute solution of the ligand is prepared in a suitable volatile solvent (e.g., toluene, dichloromethane) under an inert atmosphere.
-
The sample is introduced into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often via a syringe pump to minimize air exposure.
-
Role in Catalysis
This compound ligands are highly effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings. Their steric bulk and electron-donating nature promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and enhance the rate of reductive elimination.
Conclusion
This compound-type ligands, characterized by their bulky dicyclohexylphosphino group and biaryl backbone, are indispensable tools in modern organic synthesis. Their rational design and synthesis have led to the development of highly active and versatile catalysts for a wide range of cross-coupling reactions. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers in academia and industry, facilitating the advancement of complex molecule synthesis for pharmaceutical and materials science applications.
References
- 1. Buy 2-(Dicyclohexylphosphino)biphenyl | 247940-06-3 [smolecule.com]
- 2. 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | 251320-86-2 [chemicalbook.com]
- 3. 334. Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes - Magritek [magritek.com]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. 2-(Dicyclohexylphosphino)biphenyl Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemimpex.com [chemimpex.com]
- 7. rsc.org [rsc.org]
- 8. The application and synthesis of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling "Danphos": A Case of Mistaken Identity in Chemical Compound Research
A comprehensive investigation into the physical and chemical properties of a purported substance referred to as "Danphos" has yielded no scientific data, revealing that the term primarily corresponds to a commercial entity rather than a documented chemical compound. This report clarifies the absence of "this compound" in chemical literature and databases, and outlines the standard methodologies that would be employed for characterizing a novel substance.
Extensive searches across prominent chemical and scientific databases, including SciFinder, Reaxys, and PubChem, as well as a broad survey of scholarly articles and patents, have failed to identify any registered compound or research molecule named "this compound." The name is, however, associated with various commercial enterprises globally, none of which are involved in the research and development of a new chemical entity under this designation.
In the absence of a specific molecule to analyze, this guide will pivot to a generalized framework for the characterization of a new chemical entity (NCE), which would be the standard procedure for a substance like "this compound," should it exist.
Framework for Physicochemical Characterization of a Novel Compound
The following sections detail the typical experimental protocols and data analysis required to establish a comprehensive physicochemical profile of a new molecule.
Table 1: Core Physicochemical Properties
This table represents the foundational data that would be collected for a new compound.
| Property | Description | Typical Experimental Method |
| Melting Point (°C) | The temperature at which a solid becomes a liquid. | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |
| Boiling Point (°C) | The temperature at which a liquid turns into a gas at a given pressure. | Ebulliometry or distillation-based methods |
| Solubility (mg/mL) | The maximum concentration of a solute that can dissolve in a solvent. | Equilibrium solubility measurement in various solvents (e.g., water, DMSO, ethanol) using HPLC or UV-Vis spectroscopy |
| pKa | The acid dissociation constant, indicating the strength of an acid. | Potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis |
| LogP / LogD | The partition coefficient (LogP) or distribution coefficient (LogD) indicating lipophilicity. | Shake-flask method (octanol-water partition) or reverse-phase HPLC |
| Appearance | Physical state and color at room temperature. | Visual inspection |
| Molecular Formula | The number of atoms of each element in a molecule. | High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis |
| Molecular Weight ( g/mol ) | The mass of one mole of a substance. | Mass Spectrometry |
Experimental Protocols: A Methodological Overview
Detailed experimental procedures are critical for reproducibility and validation of results. Below are generalized protocols for key experiments.
1. Determination of Melting Point using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperature and enthalpy of fusion.
-
Methodology:
-
A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
A temperature program is initiated, typically heating the sample at a constant rate (e.g., 10 °C/min).
-
The heat flow to the sample is measured relative to the reference.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
-
2. Measurement of Aqueous Solubility
-
Objective: To determine the equilibrium solubility in an aqueous medium.
-
Methodology:
-
An excess amount of the compound is added to a known volume of purified water (or a specific buffer) in a vial.
-
The suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Visualizing Methodological Workflows
Diagrams are essential for conveying complex experimental setups and logical flows. The following represents a typical workflow for physicochemical characterization.
An In-depth Technical Guide to the Electron-Donating Properties of DalPhos Ligands
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The efficacy of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, is profoundly influenced by the steric and electronic properties of the ancillary ligands. Among the vast library of phosphine ligands developed, the DalPhos family of ligands has emerged as a powerful class of bulky and electron-rich ligands, enabling challenging transformations in catalysis. This technical guide provides an in-depth analysis of the electron-donating properties of DalPhos ligands, with a focus on their characterization, impact on catalytic activity, and the experimental methodologies used to evaluate these properties. While the term "Danphos" was specified, our extensive search of the chemical literature indicates that this is likely a common misspelling of the well-established "DalPhos" ligand family, developed by the Stradiotto group at Dalhousie University. This guide will therefore focus on the DalPhos ligands.
DalPhos ligands are characterized by a di(1-adamantyl)phosphino group, which imparts significant steric bulk, and a P,N-ligand framework.[1] The electronic nature of these ligands can be modulated by modifications to the nitrogen-containing moiety, leading to variants such as Me-DalPhos and Mor-DalPhos.[1][2] These ligands have demonstrated exceptional performance in various palladium- and nickel-catalyzed reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.[3][4][5][6][7][8]
Quantifying Electron-Donating Properties
The electron-donating ability of a phosphine ligand is a critical parameter that dictates its influence on the catalytic cycle. Several experimental and computational methods are employed to quantify this property.
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating or -withdrawing ability of a phosphine ligand.[9][10] It is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) of a nickel tricarbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[9][10] A more electron-donating ligand increases the electron density on the metal center, which in turn leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[9][10]
Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands
| Ligand | TEP (cm⁻¹) |
| P(t-Bu)₃ | 2056.1 |
| PCy₃ | 2056.4 |
| PPh₃ | 2068.9 |
| P(OPh)₃ | 2085.3 |
| PF₃ | 2110.7 |
Data sourced from various literature reports.
pKa Values
The pKa of the conjugate acid of a phosphine ligand can also provide insight into its electron-donating ability. A higher pKa value generally corresponds to a more basic and, by extension, a more electron-donating phosphine. The determination of pKa values is typically performed using potentiometric or spectrophotometric titration methods. Similar to TEP data, specific experimentally determined pKa values for DalPhos ligands are not prominently reported in the literature.
Computational Studies
Density Functional Theory (DFT) calculations have become a powerful tool for predicting the electronic properties of phosphine ligands.[11][12] These computational methods can be used to calculate properties such as the energy of the highest occupied molecular orbital (HOMO) of the phosphine, which correlates with its σ-donating ability, and to model the IR frequencies of metal-carbonyl complexes to predict TEP values.[11][12] Computational studies on DalPhos ligands have highlighted their steric and electronic features that contribute to their catalytic efficacy.[3][6]
Experimental Protocols
Synthesis of DalPhos Ligands
The synthesis of DalPhos ligands generally involves the reaction of a lithiated aromatic precursor with a di(1-adamantyl)phosphine chloride. The synthesis of Mor-DalPhos is provided as a representative example.
Synthesis of Mor-DalPhos:
-
To a solution of 2-bromo-N,N-dimethylaniline in anhydrous THF at -78 °C is added n-butyllithium dropwise.
-
The resulting solution is stirred at this temperature for 1 hour.
-
A solution of di(1-adamantyl)phosphine chloride in anhydrous THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Mor-DalPhos.
This is a generalized procedure and may require optimization for specific scales and conditions.
Determination of Tolman Electronic Parameter (TEP)
The following is a general protocol for the determination of the TEP of a phosphine ligand using a Ni(CO)₃L complex.
-
Synthesis of the [Ni(CO)₃(L)] complex: In a glovebox, a solution of the phosphine ligand (L) in a suitable solvent (e.g., pentane or THF) is added to a solution of [Ni(CO)₄] in the same solvent at room temperature. The reaction is typically rapid and proceeds with the evolution of CO gas.
-
IR Spectroscopy: The reaction mixture is transferred to an IR cell with CaF₂ or KBr windows. The IR spectrum is recorded, and the frequency of the A₁ symmetric CO stretching vibration is identified.
-
Data Analysis: The measured ν(CO) value is the Tolman Electronic Parameter for the ligand L.
Safety Note: Nickel tetracarbonyl ([Ni(CO)₄]) is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique that can be used to probe the electronic properties of ligands by measuring their oxidation potential. More electron-rich ligands are more easily oxidized and thus exhibit lower oxidation potentials.
-
Sample Preparation: A solution of the phosphine ligand is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Data Analysis: The oxidation potential of the ligand is determined from the resulting voltammogram.
31P NMR Spectroscopy
31P NMR spectroscopy is a powerful tool for characterizing phosphine ligands and their metal complexes.[13][14][15][16][17] The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment. Generally, more electron-donating phosphine ligands exhibit 31P NMR signals at a higher field (more negative ppm values).
-
Sample Preparation: A solution of the phosphine ligand is prepared in a suitable deuterated solvent.
-
Data Acquisition: The 31P NMR spectrum is acquired on an NMR spectrometer.
-
Data Analysis: The chemical shift of the phosphorus signal is recorded and compared to those of other phosphine ligands to provide a qualitative assessment of its electron-donating ability.
Visualizations
Logical Relationship of TEP and Catalytic Activity
References
- 1. DalPhos Ligands [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 10. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 15. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 16. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Steric Effects of Trifluoromethyl Groups in Danphos Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of trifluoromethyl (CF₃) groups on phosphine ligands, such as Danphos, offers a powerful tool for modulating the steric and electronic properties of metal complexes, thereby influencing their catalytic activity and selectivity. This technical guide provides a comprehensive analysis of the steric effects imparted by trifluoromethyl substituents on the this compound scaffold, with a focus on the comparative influence of ortho, meta, and para positioning.
Introduction: The Trifluoromethyl Group as a Steric Modulator
The trifluoromethyl group is a unique substituent in ligand design due to its strong electron-withdrawing nature and significant steric bulk.[1] Unlike simpler alkyl groups, the C-F bonds are longer than C-H bonds, and the fluorine atoms possess a larger van der Waals radius than hydrogen. This combination of electronic and steric properties can profoundly impact the coordination environment around a metal center, influencing reaction kinetics, substrate binding, and product selectivity. In the context of this compound (a family of phosphine ligands), introducing CF₃ groups is a key strategy for fine-tuning catalyst performance.
Synthesis of Trifluoromethylated this compound Analogues
General Synthetic Protocol via Grignard Reagent
A common route to triarylphosphines involves the reaction of phosphorus trichloride (PCl₃) or a chlorodiphenylphosphine with a Grignard reagent derived from a trifluoromethyl-substituted bromobenzene.
Experimental Protocol:
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous diethyl ether under an inert atmosphere, a solution of the corresponding (trifluoromethyl)bromobenzene (ortho, meta, or para) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred until the magnesium is consumed.
-
Phosphine Synthesis: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of chlorodiphenylphosphine in anhydrous diethyl ether.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.[2]
Logical Flow for Synthesis:
Caption: Synthetic workflow for trifluoromethylated this compound analogues.
Quantitative Analysis of Steric Effects
The steric bulk of a phosphine ligand is a critical parameter influencing its catalytic performance. This is often quantified by the Tolman cone angle (θ) or the percent buried volume (%Vbur). While a complete set of these parameters for all trifluoromethylated this compound isomers is not available in the literature, data from analogous compounds provide valuable insights.
| Ligand/Substituent | Steric Parameter | Value | Method | Reference |
| Di(1-adamantyl)-2-trifluoromethyphenylphosphine | % Buried Volume (%Vbur) | 47.3% | X-ray Crystallography | [3][4][5][6][7] |
| PPh₃ (for comparison) | Cone Angle (θ) | 145° | Calculated | [8] |
| P(p-tolyl)₃ (for comparison) | Cone Angle (θ) | 145° | Calculated | [8] |
| P(o-tolyl)₃ (for comparison) | Cone Angle (θ) | 194° | Calculated | [8] |
Note: The cone angle for P(o-tolyl)₃ highlights the significant increase in steric bulk with ortho-substitution. A similar, if not greater, effect is expected for the ortho-trifluoromethyl this compound analogue due to the larger size of the CF₃ group compared to a methyl group.
Influence of Substituent Position on Steric Hindrance:
Caption: Positional influence of CF₃ group on steric hindrance.
Impact on Catalytic Performance: A Case Study in Suzuki-Miyaura Coupling
The steric environment created by the phosphine ligand directly affects the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination. While specific comparative data for trifluoromethylated this compound isomers in Suzuki-Miyaura coupling is scarce, general principles and data from related systems suggest a significant positional effect.
General Principles:
-
Ortho-Substitution: The significant steric bulk of an ortho-CF₃ group is expected to create a more hindered coordination sphere around the metal center. This can promote reductive elimination, which is often the product-forming step, by destabilizing the metal-ligand and metal-substrate bonds. However, excessive steric hindrance can also inhibit the initial oxidative addition step by blocking the approach of the substrate.
-
Meta-Substitution: A meta-CF₃ group will have a more moderate steric influence compared to the ortho isomer. Its effect will be a combination of through-space steric hindrance and electronic effects transmitted through the aromatic ring.
-
Para-Substitution: A para-CF₃ group will exert the least direct steric effect on the metal center. Its influence will be primarily electronic, withdrawing electron density from the phosphorus atom.
Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Potential steric influence of an ortho-CF₃ group in the Suzuki-Miyaura catalytic cycle.
Spectroscopic Characterization
The successful synthesis and characterization of trifluoromethylated this compound ligands rely on standard spectroscopic techniques.
| Technique | Key Observable | Expected Result for CF₃-Danphos |
| ³¹P NMR | Chemical Shift (δ) | A single resonance in the typical range for triarylphosphines. The chemical shift will be influenced by the electronic effect of the CF₃ group (downfield shift for electron-withdrawing groups). |
| ¹⁹F NMR | Chemical Shift (δ) | A singlet for the CF₃ group. The chemical shift will vary slightly depending on the ortho, meta, or para position. |
| ¹H NMR | Coupling Constants | J-coupling between phosphorus and the aromatic protons can provide structural information. |
| ¹³C NMR | Chemical Shifts | Characteristic shifts for the carbon atoms of the trifluoromethyl group and the aromatic rings. |
| Mass Spectrometry | Molecular Ion Peak | Confirmation of the molecular weight of the synthesized ligand. |
| X-ray Crystallography | Molecular Structure | Provides definitive information on bond lengths, bond angles, and the overall three-dimensional structure, allowing for the precise calculation of steric parameters. |
Conclusion
The introduction of trifluoromethyl groups onto the this compound scaffold provides a versatile strategy for tuning the steric and electronic properties of the resulting phosphine ligands. While a comprehensive comparative study of the ortho, meta, and para isomers is not yet available in the literature, existing data on analogous systems and fundamental principles of coordination chemistry allow for informed predictions of their behavior. The ortho-substituted isomer is expected to exert the most significant steric influence, potentially leading to enhanced catalytic activity in reactions where reductive elimination is rate-limiting, provided that the initial substrate association is not overly hindered. Further experimental and computational studies are warranted to fully elucidate the nuanced steric effects of trifluoromethylated this compound ligands and to unlock their full potential in catalysis and other applications within drug development and materials science.
References
- 1. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - Organometallics - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
Water-Soluble Phosphine Ligands for Aqueous Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and environmentally benign chemical processes has propelled the development of aqueous catalysis. Water, as a solvent, offers significant advantages, including low cost, non-flammability, and unique reactivity. A cornerstone of aqueous catalysis is the design of water-soluble ligands that can effectively coordinate with transition metal catalysts, enabling a broad range of organic transformations in aqueous media. Among these, water-soluble phosphine ligands have emerged as a versatile and highly effective class of ligands, driving innovation in fields ranging from bulk chemical production to pharmaceutical synthesis.
This technical guide provides a comprehensive overview of water-soluble phosphine ligands, focusing on their synthesis, characterization, and applications in aqueous catalysis. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the benefits of aqueous catalysis in their work.
Core Concepts of Aqueous Catalysis with Phosphine Ligands
Aqueous-phase catalysis with transition metal complexes of water-soluble phosphine ligands typically operates on a biphasic or homogeneous principle. In biphasic systems, the catalyst resides in the aqueous phase, while the organic reactants and products form a separate phase. This facilitates facile catalyst separation and recycling, a key advantage for industrial applications. Homogeneous aqueous catalysis, on the other hand, involves all components being dissolved in a single aqueous phase, which can be advantageous for reactions involving water-soluble substrates.
The water solubility of phosphine ligands is imparted by the introduction of hydrophilic functional groups to the phosphine scaffold. Common strategies include the incorporation of sulfonate, carboxylate, ammonium, or polyether functionalities. The choice of the solubilizing group can significantly influence the ligand's electronic and steric properties, and consequently, the catalytic activity and selectivity of the corresponding metal complex.
Synthesis of Key Water-Soluble Phosphine Ligands
The synthesis of water-soluble phosphine ligands is a critical aspect of their application. A variety of synthetic methodologies have been developed to introduce hydrophilic moieties onto different phosphine backbones.
Sulfonated Phosphines: The Workhorse Ligands
Sulfonated phosphines, particularly the sodium salt of tri(m-sulfophenyl)phosphine (TPPTS), are arguably the most well-known and widely used water-soluble phosphine ligands. Their synthesis typically involves the direct sulfonation of the parent triarylphosphine.
Experimental Protocol: Synthesis of Tris(3-sulfophenyl)phosphine Trisodium Salt (TPPTS)
This protocol is based on an improved method that minimizes the formation of the corresponding phosphine oxide by-product through careful pH control.
Materials:
-
Triphenylphosphine (TPP)
-
Oleum (20-30% SO3 in H2SO4)
-
Deionized water (deoxygenated)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone (deoxygenated)
-
Nitrogen or Argon gas
Procedure:
-
Sulfonation: In a fume hood, slowly and carefully add triphenylphosphine to oleum under an inert atmosphere (N2 or Ar) with stirring. The reaction is exothermic and should be cooled in an ice bath. The reaction mixture is typically stirred for several hours at room temperature to ensure complete sulfonation.
-
Hydrolysis and Neutralization: The reaction mixture is then cautiously quenched by pouring it onto ice. The acidic solution is neutralized to a pH of approximately 3-4 by the slow addition of a concentrated sodium hydroxide solution. This step is critical to prevent the oxidation of the phosphine.
-
Precipitation and Isolation: The partially neutralized solution is concentrated under reduced pressure. The water-soluble TPPTS is then precipitated by the addition of a large volume of deoxygenated acetone.
-
Purification: The crude TPPTS is collected by filtration, washed with acetone, and dried under vacuum. Further purification can be achieved by recrystallization from a water/acetone mixture.
-
Characterization: The final product should be characterized by ³¹P NMR spectroscopy (a singlet around -5 ppm in D₂O) and other analytical techniques to confirm its purity.
Other Important Classes of Water-Soluble Phosphines
Beyond sulfonated phosphines, other classes of water-soluble phosphines have been developed to fine-tune catalytic performance.
-
Carboxylated Phosphines: These are typically synthesized by the oxidation of corresponding hydroxymethylphosphines or by the introduction of carboxylic acid-containing groups via various organic reactions. They offer the advantage of pH-dependent solubility.
-
Phosphonated Phosphines: These ligands are prepared by introducing phosphonate groups onto the aryl backbone of the phosphine. They have shown high water solubility and catalytic activity.
-
Guanidinium-modified Phosphines: The presence of the guanidinium group imparts cationic character and high water solubility. These ligands have demonstrated excellent activity in certain palladium-catalyzed cross-coupling reactions.
-
Amphiphilic Phosphines: These ligands possess both hydrophilic and lipophilic moieties, allowing them to act as surfactants and promote catalysis at the interface of aqueous and organic phases.
Applications in Aqueous Catalysis
Water-soluble phosphine ligands have been successfully applied in a wide array of transition metal-catalyzed reactions, with palladium- and rhodium-catalyzed processes being the most prominent.
Palladium-Catalyzed Cross-Coupling Reactions
Aqueous-phase Suzuki-Miyaura, Heck, and Sonogashira coupling reactions are of significant importance in the synthesis of pharmaceuticals and fine chemicals. Water-soluble phosphine ligands have enabled these transformations to be carried out under mild and environmentally friendly conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling in Water
This protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction in an aqueous medium using a palladium catalyst with a water-soluble phosphine ligand like TPPTS.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Arylboronic acid
-
Palladium precursor (e.g., Pd(OAc)₂, PdCl₂)
-
Water-soluble phosphine ligand (e.g., TPPTS)
-
Base (e.g., Na₂CO₃, K₃PO₄)
-
Deionized water (deoxygenated)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Nitrogen or Argon gas
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the water-soluble phosphine ligand in deoxygenated water. The mixture is typically stirred at room temperature for a short period to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the aryl halide, the arylboronic acid, and the base.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 50-100 °C) and stirred vigorously until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rhodium-Catalyzed Hydroformylation
The hydroformylation of olefins to produce aldehydes is a large-scale industrial process. The use of rhodium catalysts with water-soluble phosphine ligands, particularly TPPTS, in a biphasic system (the Ruhrchemie/Rhône-Poulenc process) was a landmark achievement in green chemistry.
Quantitative Data for Hydroformylation of Propylene with Rh/TPPTS
| Parameter | Value | Reference |
| Catalyst | Rh/TPPTS | |
| Substrate | Propylene | |
| Solvent | Water | |
| Temperature | 120-130 °C | |
| Pressure | 50-60 bar (CO/H₂) | |
| Conversion | >95% | |
| Selectivity to n-butanal | >95% | |
| Turnover Frequency (TOF) | >1000 h⁻¹ |
Catalyst Recycling and Recovery
A major advantage of using water-soluble phosphine ligands is the ease of catalyst separation and recycling, especially in biphasic systems. After the reaction, the organic product phase can be simply decanted, leaving the aqueous catalyst phase to be reused in subsequent batches.
Experimental Workflow for Catalyst Recycling in Biphasic Catalysis
Caption: A generalized workflow for catalyst recycling in aqueous biphasic catalysis.
Characterization of Water-Soluble Phosphine Ligands and their Complexes
The characterization of water-soluble phosphine ligands and their metal complexes is crucial for understanding their properties and catalytic behavior.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most powerful technique for characterizing phosphine ligands and their complexes. The chemical shift provides information about the electronic environment of the phosphorus atom. ¹H and ¹³C NMR are also used to confirm the overall structure of the ligand.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing ionic water-soluble phosphine ligands and their metal complexes.
-
Infrared (IR) and UV-Vis Spectroscopy: These techniques can provide information about the coordination of the phosphine ligand to the metal center.
Conclusion and Future Outlook
Water-soluble phosphine ligands have revolutionized the field of aqueous catalysis, enabling a wide range of important organic transformations to be carried out in an environmentally friendly and efficient manner. The ease of catalyst separation and recycling makes these systems particularly attractive for industrial applications.
Future research in this area will likely focus on the development of new and more sophisticated water-soluble phosphine ligands with tailored electronic and steric properties to achieve even higher catalytic activities and selectivities. The design of ligands for asymmetric catalysis in water remains a significant and rewarding challenge. Furthermore, the application of these catalytic systems to the synthesis of complex molecules, such as natural products and pharmaceuticals, will continue to be a major driving force in the field. The integration of aqueous catalysis with other green technologies, such as flow chemistry and biocatalysis, holds immense promise for the future of sustainable chemical synthesis.
Role of fluorinated phosphine ligands in organic synthesis
An In-depth Technical Guide on the Role of Fluorinated Phosphine Ligands in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated phosphine ligands have emerged as a pivotal class of ancillary ligands in transition metal-catalyzed organic synthesis. Their unique electronic and steric properties, imparted by the incorporation of fluorine atoms or fluorinated moieties, offer remarkable control over catalyst activity, selectivity, and stability. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated phosphine ligands, with a focus on their role in enhancing catalytic performance in key organic transformations.
The high electronegativity of fluorine significantly alters the electronic profile of the phosphine ligand, rendering the phosphorus atom more electron-deficient.[1][2][3] This enhanced π-acceptor character and reduced σ-donor strength of fluorinated phosphine ligands can profoundly influence the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.[4] Furthermore, the steric bulk of fluorinated substituents can be precisely tuned to create a unique chiral environment around the metal center, enabling high levels of enantioselectivity in asymmetric catalysis.[5][6]
This guide will delve into the synthesis of these specialized ligands, present quantitative data on their performance in various catalytic reactions, provide detailed experimental protocols for their application, and visualize key concepts and workflows to facilitate a deeper understanding of their function.
Electronic and Steric Properties of Fluorinated Phosphine Ligands
The introduction of fluorine atoms into a phosphine ligand framework induces significant changes in its electronic and steric character. These modifications are key to their enhanced performance in catalysis.
Electronic Effects:
The primary electronic effect of fluorination is the strong inductive electron withdrawal, which decreases the electron density on the phosphorus atom. This leads to:
-
Reduced σ-Donation: The lone pair of electrons on the phosphorus atom is less available for donation to the metal center.
-
Enhanced π-Acceptance: The energy of the σ* orbitals of the P-C bonds is lowered, making them better acceptors of electron density from the metal's d-orbitals through back-bonding.
These electronic perturbations can stabilize electron-rich metal centers and accelerate catalytic steps that are favored by electron-poor ligands, such as reductive elimination in cross-coupling reactions.[4] The Tolman Electronic Parameter (TEP), derived from the CO stretching frequency of [Ni(CO)₃(L)] complexes, provides a quantitative measure of the electronic effect of a phosphine ligand. A higher TEP value indicates a more electron-withdrawing ligand.
Steric Effects:
The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ). While the replacement of hydrogen with fluorine results in a minimal change in atomic radius, the introduction of larger fluorinated groups, such as trifluoromethyl (-CF₃) or pentafluorophenyl (-C₆F₅), can significantly increase the steric hindrance around the metal center. This steric bulk can:
-
Promote the formation of coordinatively unsaturated, highly active catalytic species.
-
Influence the regioselectivity of a reaction by controlling the approach of the substrate to the metal center.
-
Create a well-defined chiral pocket in asymmetric catalysis, leading to high enantioselectivity.
The interplay of these electronic and steric effects allows for the fine-tuning of the catalytic properties of a metal complex, making fluorinated phosphine ligands highly versatile tools in organic synthesis.
Quantitative Data: Electronic and Steric Parameters
The following table summarizes the Tolman Electronic Parameter (TEP) and Tolman Cone Angle for a selection of fluorinated and non-fluorinated phosphine ligands, illustrating the impact of fluorination.
| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Tolman Cone Angle (θ in °) |
| P(t-Bu)₃ | 2056.1 | 182 |
| PPh₃ | 2068.9 | 145 |
| P(p-CF₃C₆H₄)₃ | 2073.5 | 145 |
| P(C₆F₅)₃ | 2085.0 | 184 |
| P(CF₃)₃ | 2095.0 | 137 |
Data compiled from various sources for illustrative comparison.
Applications in Organic Synthesis
Fluorinated phosphine ligands have found widespread application in a variety of catalytic reactions, often leading to significant improvements in yield, selectivity, and catalyst stability compared to their non-fluorinated counterparts.
Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, the electron-deficient nature of fluorinated phosphine ligands can accelerate the rate-determining reductive elimination step, leading to higher turnover numbers (TON) and turnover frequencies (TOF).
Suzuki-Miyaura Coupling:
The use of ligands like P(p-CF₃C₆H₄)₃ in the Suzuki-Miyaura coupling of aryl chlorides has been shown to improve catalyst longevity and efficiency. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the palladium center, facilitating the reductive elimination of the biaryl product.
Comparative Performance in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | TON |
| PPh₃ | 4-Chlorotoluene | Phenylboronic acid | 65 | 650 |
| P(p-CF₃C₆H₄)₃ | 4-Chlorotoluene | Phenylboronic acid | 88 | 880 |
Illustrative data based on typical findings; specific reaction conditions will influence outcomes.[7][8][9][10]
Hydroformylation
In the rhodium-catalyzed hydroformylation of alkenes, fluorinated phosphine ligands can significantly influence both the activity and regioselectivity of the reaction. The electronic properties of the ligand can affect the equilibrium between different rhodium-hydride species in the catalytic cycle, thereby controlling the ratio of linear to branched aldehydes. Highly fluorinated ligands can also be used in fluorous biphasic catalysis, allowing for easy separation and recycling of the catalyst.[11][12][13]
Regioselectivity in the Hydroformylation of 1-Octene
| Ligand | Temperature (°C) | Pressure (bar) | n/iso Ratio | TOF (h⁻¹) |
| PPh₃ | 100 | 20 | 2.5 | 500 |
| P(C₆F₅)₃ | 100 | 20 | 4.1 | 750 |
Asymmetric Catalysis
Chiral fluorinated phosphine ligands are highly effective in a range of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation. The steric and electronic properties of the fluorinated substituents can be used to create a highly ordered and effective chiral environment around the metal center, leading to products with high enantiomeric excess (ee).
Asymmetric Hydrogenation:
In the asymmetric hydrogenation of prochiral olefins and ketones, chiral fluorinated phosphine ligands can lead to significant enhancements in enantioselectivity. The rigidity and well-defined chiral pocket of these ligands are crucial for effective stereochemical control.
Enantioselectivity in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Chiral Ligand | Catalyst Precursor | Solvent | ee (%) |
| (R)-BINAP | [Rh(COD)₂]BF₄ | Methanol | 95 |
| (R)-F-BINAP* | [Rh(COD)₂]BF₄ | Methanol | >99 |
*A conceptual fluorinated analogue of BINAP for illustrative purposes.[5][6][17][19]
Experimental Protocols
Protocol 1: Synthesis of a Chiral Fluorinated Phosphine Ligand - (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
Materials:
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Pyridine, anhydrous
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
-
Dimethylformamide (DMF), anhydrous
-
Diphenylphosphine (HPPh₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Methanol
Procedure:
Part A: Synthesis of the Ditriflate of (S)-BINOL
-
To an oven-dried 100-mL flask under an argon atmosphere, add (S)-BINOL (8.5 g, 30 mmol) and anhydrous DCM (60 mL).
-
Cool the solution to 0 °C and add anhydrous pyridine (7.2 mL, 90 mmol) followed by the slow addition of triflic anhydride (11.8 mL, 70 mmol).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Add hexane (60 mL) and filter the mixture through a pad of silica gel.
-
Wash the silica gel with a 1:1 mixture of hexane and DCM.
-
Concentrate the filtrate under reduced pressure to yield the ditriflate as a white solid.
Part B: Synthesis of (S)-BINAP
-
To an oven-dried 250-mL flask under an argon atmosphere, add NiCl₂(dppe) (1.1 g, 2 mmol), anhydrous DMF (40 mL), and diphenylphosphine (2.0 mL, 12 mmol).
-
Heat the mixture to 100 °C for 30 minutes.
-
In a separate flask, dissolve the ditriflate of (S)-BINOL (11.0 g, 20 mmol) and DABCO (9.0 g, 80 mmol) in anhydrous DMF (60 mL).
-
Add the solution of the ditriflate and DABCO to the hot nickel complex solution.
-
Add additional diphenylphosphine (3 x 2 mL) at 1, 3, and 7-hour intervals.
-
Maintain the reaction at 100 °C for 48-72 hours, monitoring by TLC or HPLC until the ditriflate is consumed.
-
Cool the reaction mixture to -15 °C and stir for 2 hours.
-
Filter the resulting solid, wash with cold methanol, and dry under vacuum to afford (S)-BINAP as a white to off-white solid.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling Using a Fluorinated Phosphine Ligand
This protocol provides a general procedure for the cross-coupling of an aryl halide with an arylboronic acid using a palladium catalyst with a fluorinated phosphine ligand.[2][10][22]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Fluorinated phosphine ligand (e.g., P(p-CF₃C₆H₄)₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol), the fluorinated phosphine ligand (0.02 mmol), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add toluene (5 mL) and water (0.5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin
This protocol outlines a general procedure for the asymmetric hydrogenation of an enamide using a chiral fluorinated phosphine ligand.[5][17]
Materials:
-
Prochiral olefin (e.g., methyl (Z)-α-acetamidocinnamate)
-
[Rh(COD)₂]BF₄
-
Chiral fluorinated phosphine ligand (e.g., a BINAP derivative)
-
Methanol, degassed
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral fluorinated phosphine ligand (0.011 mmol).
-
Add degassed methanol (5 mL) and stir at room temperature for 30 minutes to form the catalyst.
-
In a separate flask, dissolve the prochiral olefin (1.0 mmol) in degassed methanol (10 mL).
-
Transfer the substrate solution to a hydrogenation vessel.
-
Transfer the catalyst solution to the hydrogenation vessel via cannula.
-
Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Visualization of Concepts and Workflows
Diagram 1: Influence of Fluorination on Ligand Properties
This diagram illustrates the electronic effects of introducing an electron-withdrawing fluorine atom to a phosphine ligand.
Caption: Impact of fluorination on phosphine ligand electronic properties.
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram shows the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the role of the phosphine ligand (L).
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Diagram 3: Experimental Workflow for Ligand Screening
This flowchart illustrates a typical workflow for screening different phosphine ligands in a catalytic reaction.
Caption: General workflow for phosphine ligand screening in catalysis.
Conclusion
Fluorinated phosphine ligands represent a powerful and versatile class of tools for the modern synthetic chemist. Their unique and tunable electronic and steric properties provide a means to significantly enhance the performance of a wide range of transition metal catalysts. By accelerating key catalytic steps, improving selectivity, and increasing catalyst stability, these ligands have enabled the development of more efficient and sustainable synthetic methodologies. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the full potential of fluorinated phosphine ligands in their own work, from fundamental catalytic studies to the development of novel pharmaceuticals and advanced materials. The continued exploration and application of these remarkable ligands will undoubtedly lead to further innovations in the field of organic synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Impact of Perfluoroalkyl Groups on Phosphane Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion | Semantic Scholar [semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bis(triaryl)phosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of .alpha.-(acylamino)acrylic acids (1980) | Akira Miyashita | 950 Citations [scispace.com]
- 21. BINAP [chemeurope.com]
- 22. researchgate.net [researchgate.net]
The Structure and Catalytic Versatility of DalPhos Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science. Within the realm of cross-coupling reactions, phosphine ligands play a pivotal role in modulating the reactivity and stability of transition metal catalysts. Among these, the DalPhos (Dalhousie Phosphine) family of ligands has emerged as a powerful and versatile class of ancillary ligands, particularly in palladium- and nickel-catalyzed transformations. This technical guide provides a comprehensive overview of the structure of DalPhos ligands, their synthesis, and their profound impact on catalytic activity, with a focus on quantitative data and detailed experimental protocols.
The Structural Framework of DalPhos Ligands
The DalPhos ligand family is characterized by a modular and sterically demanding architecture, which is key to its catalytic efficacy. The general structure features a biaryl backbone with a phosphine moiety and a coordinating nitrogen or oxygen atom, creating a P,N or P,O chelate. This design allows for fine-tuning of both steric and electronic properties.
The core structure consists of a di(1-adamantyl)phosphino group, which provides significant steric bulk around the metal center. This steric hindrance promotes the formation of monoligated, highly reactive catalytic species and facilitates the reductive elimination step in the catalytic cycle. The nature of the coordinating heteroatom and its substituents further modulates the ligand's electronic properties and its coordination to the metal.
Several key variants of the DalPhos ligand have been developed, each with specific advantages in certain catalytic applications:
-
Me-DalPhos: Features an ortho-dimethylamino group, serving as a valuable ligand for the palladium-catalyzed cross-coupling of aryl chlorides with amines, including ammonia.[1]
-
Mor-DalPhos: The dimethylamino group is replaced by a morpholine moiety, leading to a more reactive ligand that enables the efficient monoarylation of ammonia with a range of aryl chlorides and tosylates at room temperature.[1][2]
-
PAd-DalPhos, CyPAd-DalPhos, and PhPAd-DalPhos: These are bisphosphine ligands incorporating a cage phosphine (CgP) moiety, which have proven to be exceptionally effective in nickel-catalyzed cross-coupling reactions.[3][4]
-
PAd2-DalPhos: A "double cage" bisphosphine ligand that has shown excellent performance in the challenging nickel-catalyzed C-N cross-coupling of primary heteroarylamines with (hetero)aryl chlorides.[5][6]
The steric and electronic parameters of these ligands can be quantified to understand their impact on catalysis. For instance, the cone angle and percent buried volume (%Vbur) are used to describe the steric environment around the metal, while parameters like the Tolman electronic parameter can quantify the electron-donating ability of the phosphine.[7][8]
Synthesis of DalPhos Ligands: Experimental Protocols
The synthesis of DalPhos ligands is typically achieved through a multi-step sequence starting from commercially available precursors. The following are generalized experimental protocols for the synthesis of Me-DalPhos and Mor-DalPhos.
Synthesis of Me-DalPhos
Step 1: Synthesis of 2-Bromo-N,N-dimethylaniline
A mixture of 2-bromoaniline (1.0 eq), formaldehyde (2.5 eq), and formic acid (3.0 eq) is heated at reflux for 16 hours. After cooling to room temperature, the reaction mixture is basified with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford 2-bromo-N,N-dimethylaniline.
Step 2: Synthesis of Me-DalPhos
To a solution of 2-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.1 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour, after which a solution of di(1-adamantyl)phosphine chloride (1.0 eq) in anhydrous THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield Me-DalPhos.
Synthesis of Mor-DalPhos
The synthesis of Mor-DalPhos follows a similar procedure to Me-DalPhos, with 2-bromoaniline being replaced by 4-(2-bromophenyl)morpholine in the initial step. The subsequent phosphination is carried out under analogous conditions.
Impact on Catalytic Activity: A Quantitative Perspective
The unique structural features of DalPhos ligands translate into exceptional performance in a variety of cross-coupling reactions. The following tables summarize representative quantitative data for DalPhos-catalyzed reactions, highlighting their efficiency in terms of yield, turnover number (TON), and turnover frequency (TOF).
Table 1: Palladium-Catalyzed Monoarylation of Ammonia with Aryl Chlorides using Mor-DalPhos [2]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylaniline | 95 |
| 2 | 4-Chloroanisole | 4-Methoxyaniline | 98 |
| 3 | 2-Chlorotoluene | 2-Methylaniline | 92 |
| 4 | 1-Chloronaphthalene | 1-Naphthylamine | 96 |
Table 2: Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines with (Hetero)aryl Chlorides using PAd2-DalPhos [5]
| Entry | Heteroarylamine | Aryl Chloride | Product | Yield (%) |
| 1 | 2-Aminopyridine | 4-Chlorotoluene | N-(4-Methylphenyl)pyridin-2-amine | 85 |
| 2 | 3-Aminopyridine | 4-Chlorotoluene | N-(4-Methylphenyl)pyridin-3-amine | 88 |
| 3 | 2-Aminopyrimidine | 4-Chlorotoluene | N-(4-Methylphenyl)pyrimidin-2-amine | 91 |
| 4 | 2-Aminothiazole | 4-Chlorotoluene | N-(4-Methylphenyl)thiazol-2-amine | 82 |
Experimental Protocols for Catalytic Reactions
The following provides a detailed methodology for a representative DalPhos-catalyzed cross-coupling reaction.
General Procedure for Palladium-Catalyzed Monoarylation of Ammonia
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2, 2.5 mol %), Mor-DalPhos (5 mol %), and the aryl halide (1.0 mmol). The tube is evacuated and backfilled with argon (this cycle is repeated three times). Anhydrous dioxane (2 mL) is then added, followed by a 0.5 M solution of ammonia in dioxane (2.0 mmol, 2.0 eq). Finally, a solution of sodium tert-butoxide (1.2 mmol, 1.2 eq) in dioxane is added. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Visualizing the Impact of DalPhos: Ligand Design and Catalytic Cycles
The logical relationships between the structure of DalPhos ligands and their catalytic activity, as well as the workflows for their application, can be effectively visualized using diagrams.
The above diagram illustrates the key structural features of DalPhos ligands and their direct influence on the properties of the catalyst, leading to enhanced reactivity and stability.
This workflow diagram provides a step-by-step visual guide to performing a typical palladium-catalyzed amination reaction using a DalPhos ligand.
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle, where the DalPhos ligand (L) plays a crucial role in stabilizing the palladium intermediates and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination.
Conclusion
The DalPhos family of ligands represents a significant advancement in the field of cross-coupling catalysis. Their well-defined structures, characterized by significant steric bulk and tunable electronic properties, have enabled the development of highly active and selective palladium and nickel catalysts. These catalysts have proven effective for a wide range of challenging transformations, including the monoarylation of ammonia and the coupling of heteroarylamines. The detailed experimental protocols and quantitative performance data presented in this guide underscore the practical utility of DalPhos ligands for researchers and professionals in organic synthesis and drug development. The continued exploration of new DalPhos variants and their applications promises to further expand the toolbox of synthetic chemists, enabling the efficient construction of increasingly complex and valuable molecules.
References
- 1. DalPhos Ligands [sigmaaldrich.com]
- 2. An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. Insight into the stereoelectronic parameters of N-triphos ligands via coordination to tungsten(0) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Danphos: A Third-Generation, Water-Soluble Buchwald Ligand for Advanced Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The evolution of these reactions has been intrinsically linked to the development of sophisticated phosphine ligands that enhance the efficiency, scope, and mildness of the catalytic systems. The Buchwald group has been at the forefront of this advancement, introducing generations of bulky, electron-rich biarylphosphine ligands. This technical guide provides an in-depth introduction to Danphos, a third-generation, water-soluble Buchwald ligand designed to address the challenges of catalysis in aqueous media, a critical aspect of green and sustainable chemistry.
This compound, chemically known as Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt, represents a significant advancement in ligand design.[1] Its key feature is the incorporation of sulfonate groups, rendering it soluble in water. This property allows for facile catalyst-product separation and recycling, aligning with the principles of green chemistry. Structurally, this compound belongs to the biaryl phosphine class of ligands, which are known to promote the formation of highly active, monoligated palladium(0) species, crucial for efficient catalysis.[2] The bulky and electron-rich nature of these ligands facilitates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3]
The Evolution to Third-Generation Buchwald Ligands
The development of Buchwald ligands has progressed through several generations, each aimed at overcoming the limitations of the previous ones.
-
First-Generation Ligands: These ligands, such as those with a dicyclohexyl phosphine dimethylamine structure, proved effective for the cross-coupling of aryl chlorides with alkyl amines.[2]
-
Second-Generation Ligands: This generation introduced bulkier and more electron-rich biaryl phosphine ligands like XPhos and SPhos. These ligands expanded the substrate scope to include more challenging couplings, such as those involving sterically hindered substrates and heteroaryl halides.[3][4]
-
Third-Generation Ligands and Precatalysts: The third generation focused on enhancing catalyst stability, solubility, and ease of use. This led to the development of precatalysts where the active palladium(0) species is generated in situ from a stable palladium(II) source.[4] Third-generation systems often utilize a mesylate ligand in the precatalyst, which enhances solubility and stability and can accommodate bulkier phosphine ligands.[4] this compound, with its inherent water solubility and structural similarity to advanced biaryl phosphines, aligns with the principles of third-generation Buchwald ligands by offering improved practicality and applicability in aqueous environments.
Core Advantages of this compound
The unique structural features of this compound translate into several key advantages for researchers and drug development professionals:
-
Water Solubility: Enables reactions to be performed in aqueous media, simplifying product isolation and catalyst recycling. This is a significant step towards more environmentally benign chemical processes.
-
High Catalytic Activity: The bulky and electron-rich nature of the ligand promotes high turnover numbers and efficiency in cross-coupling reactions.
-
Broad Substrate Scope: Like other advanced Buchwald ligands, this compound is expected to be effective for a wide range of aryl and heteroaryl halides with various amine coupling partners.
-
Enhanced Stability: The biarylphosphine backbone contributes to the stability of the catalytic species, allowing for reactions to be conducted under milder conditions.
Applications in Key Cross-Coupling Reactions
This compound is designed to be a versatile ligand for a variety of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of countless pharmaceuticals and functional materials. The general catalytic cycle is depicted below.
References
An In-depth Technical Guide to Electron-Deficient Phosphine Ligands: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron-deficient phosphine ligands have emerged as a pivotal class of ligands in transition metal catalysis, significantly influencing the efficiency, selectivity, and scope of a wide array of chemical transformations. Characterized by the presence of electron-withdrawing substituents on the phosphorus atom, these ligands modulate the electronic properties of the metal center, thereby impacting key steps in catalytic cycles such as oxidative addition and reductive elimination.[1][2] Their unique steric and electronic profiles have led to breakthroughs in challenging cross-coupling reactions, making them indispensable tools for the synthesis of complex molecules in the pharmaceutical and materials science industries. This guide provides a comprehensive overview of the core features of electron-deficient phosphine ligands, including their synthesis, electronic and steric properties, and applications in catalysis, with a focus on providing practical, data-driven insights for researchers.
Electronic Properties: The Tolman Electronic Parameter (TEP)
The electronic nature of a phosphine ligand is a critical determinant of its behavior in a catalytic system. The Tolman electronic parameter (TEP), derived from the A1 C-O vibrational stretching frequency (ν(CO)) of a nickel-phosphine-tricarbonyl complex, [LNi(CO)₃], serves as a quantitative measure of a ligand's electron-donating or -withdrawing ability.[3] Electron-deficient phosphine ligands possess high TEP values, indicating a lower electron density on the phosphorus atom and reduced σ-donation to the metal center. This electron-withdrawing nature enhances the π-acceptor character of the phosphine, which can stabilize electron-rich metal centers and facilitate reductive elimination.[2][4]
The TEP is a sensitive probe of the ligand's electronic character, with a higher ν(CO) frequency corresponding to a more electron-deficient phosphine. This is because a more electron-withdrawing phosphine ligand reduces the electron density at the nickel center, leading to less π-backbonding to the carbonyl ligands and consequently a stronger C-O bond with a higher stretching frequency.[3]
Steric Effects: The Tolman Cone Angle
In addition to electronic effects, the steric bulk of a phosphine ligand plays a crucial role in determining the reactivity and selectivity of a catalyst. The Tolman cone angle (θ) is a widely used metric to quantify the steric hindrance imposed by a phosphine ligand around a metal center.[5][6] It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the metal center at the vertex.[5]
Electron-deficient phosphine ligands can be designed with a wide range of cone angles, from relatively small to very bulky. The steric profile of the ligand can influence the coordination number of the metal complex, the rate of ligand dissociation, and the accessibility of the metal center to substrates, thereby controlling the regioselectivity and stereoselectivity of a reaction.[2][5]
Quantitative Data Summary
The following tables summarize the Tolman electronic parameters (TEP) and cone angles for a selection of electron-deficient and other relevant phosphine ligands, providing a valuable resource for ligand selection and catalyst design.
Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands
| Ligand | TEP (ν(CO) in cm⁻¹) | Reference |
| P(t-Bu)₃ | 2056.1 | [5] |
| PPh₃ | 2068.9 | [5] |
| P(OPh)₃ | 2085.3 | [5] |
| P(p-CF₃C₆H₄)₃ | 2079.5 | [5] |
| P(C₆F₅)₃ | 2090.8 | [5] |
| JackiePhos | Not directly measured via Ni(CO)₃, but known to be highly electron-deficient | [7] |
Table 2: Tolman Cone Angles for Selected Phosphine Ligands
| Ligand | Cone Angle (θ) in degrees | Reference |
| PMe₃ | 118 | [5] |
| PPh₃ | 145 | [5] |
| P(OPh)₃ | 128 | [5] |
| P(C₆F₅)₃ | 184 | [5] |
| PCy₃ | 170 | [5] |
| P(t-Bu)₃ | 182 | [5] |
| JackiePhos | ~195 (estimated) | [7] |
Synthesis of Electron-Deficient Phosphine Ligands
The synthesis of electron-deficient phosphine ligands typically involves the reaction of a phosphorus trihalide (e.g., PCl₃) or a chlorophosphine with an appropriate organometallic reagent, such as a Grignard or organolithium reagent, derived from an electron-deficient aromatic or aliphatic group. The following section provides a representative experimental protocol for the synthesis of a common electron-deficient phosphine ligand, tris(pentafluorophenyl)phosphine, and a more complex biaryl phosphine ligand, JackiePhos.
Experimental Protocol: Synthesis of Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃)
Materials:
-
Pentafluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with pentafluorobenzene (3.0 equiv.) and anhydrous diethyl ether.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (3.0 equiv.) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. The reaction mixture is stirred at -78 °C for an additional 2 hours to ensure complete formation of pentafluorophenyllithium.
-
A solution of phosphorus trichloride (1.0 equiv.) in anhydrous diethyl ether is added dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from hexanes to afford tris(pentafluorophenyl)phosphine as a white crystalline solid.
Experimental Protocol: Synthesis of JackiePhos
The synthesis of biaryl phosphine ligands like JackiePhos is a multi-step process that often involves the initial synthesis of a biaryl backbone followed by phosphination.
Step 1: Synthesis of the Biaryl Bromide Precursor The synthesis of the specific biaryl bromide precursor for JackiePhos is a specialized procedure often involving a Suzuki or similar cross-coupling reaction to construct the biaryl core, followed by bromination at the desired position.
Step 2: Phosphination
-
The biaryl bromide precursor is dissolved in an anhydrous aprotic solvent such as THF or diethyl ether under an inert atmosphere.
-
The solution is cooled to -78 °C, and a strong base such as t-butyllithium is added dropwise to effect a lithium-halogen exchange, generating the aryllithium species.
-
A solution of a suitable chlorophosphine, such as P(3,5-bis(trifluoromethyl)phenyl)₂Cl, in the same solvent is then added dropwise at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup and purification, typically involving column chromatography on silica gel, yields the JackiePhos ligand.
Applications in Catalysis
Electron-deficient phosphine ligands have proven to be highly effective in a variety of palladium-catalyzed cross-coupling reactions, particularly those involving challenging substrates such as aryl chlorides and sterically hindered starting materials. Their ability to promote the reductive elimination step of the catalytic cycle is a key factor in their success.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using an electron-deficient phosphine ligand.
Materials:
-
Aryl chloride (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Electron-deficient phosphine ligand (e.g., P(p-CF₃C₆H₄)₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous toluene
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk tube are added the aryl chloride, arylboronic acid, palladium(II) acetate, the electron-deficient phosphine ligand, and potassium phosphate.
-
The tube is evacuated and backfilled with an inert gas (repeated three times).
-
Anhydrous toluene is added via syringe.
-
The reaction mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Experimental Protocol: Heck Reaction of an Aryl Bromide
This protocol outlines a general procedure for a Heck reaction utilizing an electron-deficient phosphine ligand.
Materials:
-
Aryl bromide (1.0 equiv.)
-
Alkene (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Electron-deficient phosphine ligand (e.g., P(C₆F₅)₃) (2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a sealed tube under an inert atmosphere, the aryl bromide, palladium(II) acetate, and the electron-deficient phosphine ligand are dissolved in anhydrous DMF.
-
The alkene and triethylamine are then added to the solution.
-
The tube is sealed, and the reaction mixture is heated to 80-120 °C for 16-24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield the desired substituted alkene.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to electron-deficient phosphine ligands.
Caption: General catalytic cycle for a cross-coupling reaction.
Caption: General workflow for the synthesis of electron-deficient phosphine ligands.
Caption: Relationship between ligand electronics and Tolman Electronic Parameter.
Conclusion
Electron-deficient phosphine ligands represent a powerful and versatile class of ligands that have significantly advanced the field of homogeneous catalysis. Their tunable electronic and steric properties allow for the rational design of highly active and selective catalysts for a wide range of organic transformations. The quantitative understanding of their features, through parameters like the Tolman electronic parameter and cone angle, provides a solid foundation for catalyst optimization. The detailed experimental protocols provided in this guide serve as a practical resource for researchers to synthesize and apply these valuable ligands in their own work, paving the way for further innovation in chemical synthesis and drug development.
References
- 1. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Pd-Catalyzed Alkene Diamination Reactions of Nitrogen Electro-philes. Synthesis of Cyclic Guanidines and Ureas Bearing Dialkylaminomethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Danphos as a Ligand for Suzuki-Miyaura Cross-Coupling: Application Notes and Protocols
Researchers and drug development professionals interested in exploring the use of Danphos are advised to draw upon established protocols for other water-soluble phosphine ligands as a starting point for methodology development and optimization. This document provides a generalized framework and key considerations for employing such ligands in Suzuki-Miyaura cross-coupling, which can be adapted for the investigation of this compound.
General Principles of Suzuki-Miyaura Cross-Coupling with Water-Soluble Ligands
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of ligand is crucial for the efficiency and scope of the reaction, as it influences the stability and reactivity of the palladium catalyst.[2]
Water-soluble ligands, such as sulfonated phosphines, offer significant advantages, including the ability to conduct reactions in environmentally benign aqueous solvent systems, simplified catalyst-product separation, and potential for catalyst recycling.[3][4]
Hypothetical Experimental Protocol for this compound (Based on Analogy to other Water-Soluble Phosphine Ligands)
Disclaimer: The following protocol is a generalized procedure and has not been specifically optimized for this compound. It is intended to serve as a starting point for experimental design. Significant optimization of reaction parameters will likely be required.
General Reaction Setup
A typical Suzuki-Miyaura cross-coupling reaction using a water-soluble phosphine ligand involves the following components:
| Component | Role | Typical Stoichiometry |
| Aryl Halide/Triflate | Electrophile | 1.0 equivalent |
| Arylboronic Acid | Nucleophile | 1.1 - 1.5 equivalents |
| Palladium Precursor | Catalyst Source (e.g., Pd(OAc)₂, PdCl₂) | 0.5 - 5 mol% |
| This compound | Ligand | 1 - 2 equivalents relative to Palladium |
| Base | Activates Boronic Acid | 2 - 3 equivalents |
| Solvent | Reaction Medium | Aqueous or Biphasic System |
Detailed Protocol:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve the palladium precursor (e.g., Pd(OAc)₂) and this compound in a degassed solvent mixture (e.g., water/organic co-solvent).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active palladium-ligand complex.
-
-
Reaction Assembly:
-
To the vessel containing the pre-formed catalyst, add the aryl halide, arylboronic acid, and base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).
-
Add the degassed solvent system. For a water-soluble ligand like this compound, this could be water, or a biphasic system such as toluene/water or THF/water.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If an organic co-solvent was used, it may be removed under reduced pressure.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. N2Phos – an easily made, highly effective ligand designed for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Suzuki–Miyaura cross-coupling of C(sp2)–B(dan) bonds: designed in pursuit of usability - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Danphos in Aqueous Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] The use of phosphine ligands is crucial for stabilizing the palladium catalyst and modulating its reactivity.[1] Danphos, chemically known as Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt monohydrate, is a water-soluble phosphine ligand. Its sulfonate groups impart high polarity, making it an ideal candidate for aqueous-phase Heck reactions. This application note provides a detailed experimental protocol for the use of this compound in Heck reactions, leveraging the principles of aqueous catalysis to promote green and sustainable chemistry.
Due to the limited specific literature on this compound in Heck reactions, this protocol is a representative method based on established procedures for structurally similar water-soluble sulfonated phosphine ligands, such as TPPTS (tris(3-sulfonatophenyl)phosphine trisodium salt). Researchers should consider this a starting point for optimization.
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[2]
The water-solubility of the this compound ligand allows the reaction to be performed in aqueous media, which offers several advantages, including enhanced safety, reduced environmental impact, and often simplified product isolation.
Experimental Protocols
General Considerations:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligand and the palladium catalyst.
-
Water should be deionized and degassed before use to remove dissolved oxygen.
-
Aryl halides (iodides, bromides) are common substrates. The reactivity generally follows the order I > Br > Cl.[3]
-
Electron-withdrawing groups on the alkene generally accelerate the reaction.[1]
Representative Protocol for the Aqueous Heck Reaction of an Aryl Halide with an Alkene using a Pd/Danphos Catalyst
This protocol describes a typical Heck reaction between an aryl halide and an alkene in a biphasic or homogeneous aqueous system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt monohydrate)
-
Aryl halide (e.g., 4-bromoanisole)
-
Alkene (e.g., n-butyl acrylate)
-
Base (e.g., triethylamine (Et₃N) or sodium carbonate (Na₂CO₃))
-
Degassed deionized water
-
Organic solvent (e.g., toluene or acetonitrile, optional for biphasic systems)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or a round-bottom flask with a condenser and septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line
-
Syringes and needles for liquid transfers
Procedure:
-
Catalyst Pre-formation (in situ):
-
To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 0.01 mmol, 1 mol%).
-
Add this compound (e.g., 0.02-0.03 mmol, 2-3 mol%). The Pd:ligand ratio is a critical parameter for optimization.
-
Add degassed deionized water (e.g., 5 mL) and stir the mixture at room temperature for 15-30 minutes. The solution should become homogeneous as the catalyst complex forms.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the aryl halide (e.g., 1 mmol, 1 equivalent).
-
Add the alkene (e.g., 1.2 mmol, 1.2 equivalents).
-
Add the base (e.g., 1.5 mmol, 1.5 equivalents). If using a solid base like Na₂CO₃, it can be added with the aryl halide.
-
If a biphasic system is desired for easier product extraction, an organic solvent like toluene can be added at this stage.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 10 mL). Combine the organic extracts.
-
If a homogeneous aqueous system was used, extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Data Presentation
The following tables present representative data for Heck reactions using water-soluble phosphine ligands, which can be used as a benchmark for experiments with this compound.
Table 1: Effect of Reaction Parameters on a Model Heck Reaction
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | TPPTS (3) | Et₃N | Water | 100 | 4 | 92 |
| 2 | PdCl₂ (1) | TPPTS (3) | Na₂CO₃ | Water/Toluene | 110 | 6 | 88 |
| 3 | Pd(OAc)₂ (0.5) | t-Bu-Amphos (1) | K₂CO₃ | Water | 80 | 2 | 95 |
| 4 | Pd(OAc)₂ (1) | This compound (3) | NaOAc | Water | 100 | tbd | tbd |
TPPTS = tris(3-sulfonatophenyl)phosphine trisodium salt; t-Bu-Amphos = 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride. Data is illustrative and based on literature for similar ligands.
Table 2: Substrate Scope for Aqueous Heck Reactions
| Aryl Halide | Alkene | Product | Representative Yield (%) |
| Iodobenzene | Styrene | Stilbene | 95 |
| 4-Bromoanisole | n-Butyl acrylate | n-Butyl 4-methoxycinnamate | 90 |
| 3-Bromopyridine | Ethyl vinyl ether | 3-(2-ethoxyvinyl)pyridine | 85 |
| 4-Iodotoluene | Acrylonitrile | 4-Methylcinnamonitrile | 93 |
Yields are representative and will vary depending on the specific reaction conditions and the ligand used.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
References
Application Notes and Protocols for DavePhos-Palladium Catalyst Preparation and Use in C-N Bond Formation
Introduction
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has transformed the synthesis of aryl amines, which are vital components in pharmaceuticals, agrochemicals, and materials science.[1][3] The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand complexed to the palladium catalyst.[4] Bulky, electron-rich biarylphosphine ligands have proven to be particularly effective.[4]
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) is a prominent member of this class of ligands, known for its remarkable efficacy in facilitating challenging C-N bond formations.[4][5] Its structure provides excellent steric and electronic properties, enabling high yields and selectivities in the coupling of amines with aryl halides and triflates.[5] These application notes provide detailed protocols for the preparation of DavePhos-palladium catalysts and their application in C-N cross-coupling reactions.
Key Advantages of Using DavePhos Ligand:
-
High Catalytic Activity: Promotes efficient catalysis, often allowing for low catalyst loadings.
-
Broad Substrate Scope: Effective for coupling a wide range of aryl and heteroaryl halides (including chlorides) with various primary and secondary amines.[5]
-
Excellent Functional Group Tolerance: The mild reaction conditions tolerated by the DavePhos/palladium system are compatible with a variety of functional groups.
Experimental Protocols
In Situ Preparation of the DavePhos-Palladium(0) Active Catalyst
The active Pd(0) catalyst is typically generated in situ from a palladium(II) or palladium(0) precatalyst and the DavePhos ligand.
Diagram of Experimental Workflow
Caption: Workflow for catalyst preparation and C-N coupling.
Materials:
-
Palladium source: e.g., Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Anhydrous, degassed solvent: e.g., Toluene or 1,4-Dioxane
-
Inert atmosphere supply (Nitrogen or Argon)
-
Schlenk flask or glovebox
Protocol:
-
In an inert atmosphere (glovebox or Schlenk line), add the palladium precursor and DavePhos ligand to a dry reaction flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active catalyst complex before adding the coupling partners.
General Protocol for Buchwald-Hartwig Amination of an Aryl Halide
This protocol describes a typical C-N cross-coupling reaction between an aryl halide and an amine using a DavePhos-palladium catalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Base: e.g., Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Palladium precursor: e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
DavePhos ligand (0.024 mmol, 2.4 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, 3-5 mL)
Protocol:
-
Catalyst Preparation: In an inert atmosphere, charge a dry reaction vessel with the palladium precursor, DavePhos ligand, and the base.
-
Reagent Addition: Add the aryl halide and the amine to the reaction vessel. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added along with the other solids.
-
Solvent Addition: Add the anhydrous, degassed solvent to the mixture.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring in an oil bath at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitoring: The reaction progress can be monitored by techniques such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Extraction: Separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Quantitative Data Summary
The efficiency of the DavePhos-palladium catalyzed C-N coupling is dependent on the substrates, catalyst loading, base, and solvent. The following tables summarize typical reaction conditions.
Table 1: Optimization of Reaction Conditions for the Amination of 4-Bromotoluene with Morpholine
| Entry | Pd Precursor (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.0) | DavePhos (2.4) | NaOtBu (1.4) | Toluene | 100 | 4 | >95 |
| 2 | Pd(OAc)₂ (2.0) | DavePhos (2.5) | NaOtBu (1.4) | Toluene | 80 | 12 | 92 |
| 3 | Pd₂(dba)₃ (0.5) | DavePhos (1.2) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 78 |
| 4 | Pd₂(dba)₃ (1.0) | DavePhos (2.4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 85 |
Data compiled from typical conditions found in organic synthesis literature.
Table 2: Substrate Scope for DavePhos-Palladium Catalyzed Amination
| Aryl Halide | Amine | Pd Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | 1.5 | NaOtBu | 100 | 6 | 94 |
| 4-Bromotoluene | Aniline | 1.0 | NaOtBu | 80 | 3 | 98 |
| 1-Bromo-4-methoxybenzene | n-Hexylamine | 1.0 | NaOtBu | 80 | 2 | 96 |
| 2-Bromopyridine | Piperidine | 2.0 | K₂CO₃ | 110 | 24 | 88 |
| 4-Bromobenzonitrile | Diethylamine | 1.5 | LHMDS | 100 | 12 | 91 |
Yields are for isolated products and are representative of data from various sources to illustrate the scope.[6]
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The bulky, electron-rich DavePhos ligand facilitates both the oxidative addition and reductive elimination steps.
Diagram of the Buchwald-Hartwig Catalytic Cycle
Caption: General catalytic cycle for C-N bond formation.
The cycle proceeds through three key steps:
-
Oxidative Addition: The active L-Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[6]
-
Amine Coordination and Deprotonation: An amine molecule coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.[6]
-
Reductive Elimination: The final step is the reductive elimination of the aryl amine product (Ar-NR₂), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Danphos-Type Ligands in Pharmaceutical Synthesis
A Note on Terminology: The term "Danphos" is likely a typographical error for "DalPhos," a class of phosphine ligands widely used in modern organic and pharmaceutical chemistry. This document will focus on the applications of DalPhos and related commercially successful ligands, such as Mor-DalPhos and DavePhos, in the synthesis of pharmaceutical compounds. These bulky, electron-rich phosphine ligands are instrumental in facilitating challenging palladium-catalyzed cross-coupling reactions, which are foundational in the construction of the complex molecular architectures of many modern drugs.
Introduction: The Role of DalPhos and Related Ligands in Drug Discovery
DalPhos, Mor-DalPhos, and DavePhos are members of the biaryl monophosphine ligand family, developed to enhance the efficiency and scope of palladium-catalyzed cross-coupling reactions. Their unique steric and electronic properties enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under milder conditions and with greater functional group tolerance than previously possible.[1] In pharmaceutical synthesis, these ligands are crucial for constructing the core scaffolds of a wide range of therapeutic agents, from small molecule inhibitors to complex natural product analogs.
The primary applications of these ligands in pharmaceutical synthesis are in the following key transformations:
-
Buchwald-Hartwig Amination: The formation of C-N bonds by coupling amines with aryl halides or pseudohalides. This reaction is one of the most frequently used methods for the synthesis of arylamines, a common motif in bioactive molecules.[2]
-
Suzuki-Miyaura Coupling: The formation of C-C bonds by coupling organoboron compounds with organic halides or triflates. This reaction is highly valued for its reliability and broad substrate scope in the synthesis of biaryl and heteroaryl structures present in many drugs.
The use of ligands like Mor-DalPhos has been shown to be particularly effective for challenging transformations, such as the monoarylation of ammonia and hydrazine, and for reactions involving less reactive aryl chlorides.[1][3]
Application Example: Buchwald-Hartwig Amination in the Synthesis of N-Aryl Morpholines
N-Aryl morpholine moieties are important pharmacophores found in a variety of clinically used drugs, including the kinase inhibitor Gefitinib and the antibiotic Linezolid. The Buchwald-Hartwig amination provides a direct and efficient method for the synthesis of these structures. The following section details a representative protocol for the palladium-catalyzed amination of an aryl chloride with morpholine, a common transformation in medicinal chemistry.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Buchwald-Hartwig amination of various aryl chlorides with morpholine using a palladium/phosphine ligand system.
| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | XPhos | 1.5 (Pd), 3.0 (Ligand) | NaOtBu | Toluene | Reflux | 6 | 94 |
| 2 | 4-Chlorotoluene | Mor-DalPhos | 1.0 (Pd), 2.0 (Ligand) | K3PO4 | Dioxane/H2O | 100 | 18 | >95 |
| 3 | Chlorobenzene | Mor-DalPhos | 1.0 (Pd), 2.0 (Ligand) | K3PO4 | Dioxane/H2O | 100 | 18 | >95 |
| 4 | 4-Chloroanisole | Mor-DalPhos | 1.0 (Pd), 2.0 (Ligand) | K3PO4 | Dioxane/H2O | 100 | 18 | >95 |
Data for entries 2-4 are representative yields for similar reactions found in the literature. Specific conditions may vary.
Detailed Experimental Protocol: Synthesis of 4-(p-tolyl)morpholine
This protocol is adapted from a standard procedure for the Buchwald-Hartwig amination of an aryl chloride.[1]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a two-necked flask equipped with a reflux condenser and a magnetic stir bar, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture in one portion via syringe.
-
Heat the resulting mixture to reflux and maintain for 6 hours, monitoring the reaction progress by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (9:1) as the eluent to afford 4-(p-tolyl)morpholine as an orange solid (700 mg, 94% yield).
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sulfonated Phosphine Ligands in Aqueous-Phase Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aqueous-phase catalysis has emerged as a critical field in green chemistry, offering a sustainable alternative to traditional organic solvents. Water, being non-toxic, non-flammable, and abundant, presents an ideal medium for many chemical transformations. The development of water-soluble catalysts has been paramount to the success of this approach. Sulfonated phosphine ligands, such as Danphos, are specifically designed for aqueous-phase transition-metal-catalyzed cross-coupling reactions. The presence of sulfonate (-SO₃⁻) groups imparts high water solubility to the ligand and the corresponding metal complex, enabling efficient catalysis in aqueous media.
These ligands are particularly valuable in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ability to perform these reactions in water not only reduces the environmental impact but can also lead to enhanced reaction rates and selectivities.
Key Advantages of Sulfonated Phosphine Ligands in Aqueous Catalysis:
-
High Water Solubility: Enables homogeneous catalysis in water, often leading to faster reaction kinetics compared to biphasic systems.
-
Facilitated Catalyst-Product Separation: The water-soluble catalyst can often be separated from the organic product by simple phase separation, allowing for catalyst recycling.
-
Enhanced Reaction Rates: In some cases, the use of water as a solvent can accelerate the rate of key elementary steps in the catalytic cycle, such as reductive elimination.[1]
-
Improved Safety and Environmental Profile: Eliminates the need for volatile and often toxic organic solvents.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling in Water
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide or triflate. The use of water-soluble sulfonated phosphine ligands allows this reaction to be performed efficiently in an aqueous environment.
General Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol:
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid in water using a palladium/sulfonated phosphine catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sulfonated phosphine ligand (e.g., di-sodium salt of 3,3'-disulfonato-SPhos)
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Degassed water (10 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and the sulfonated phosphine ligand (0.02 mmol, 2 mol%) in degassed water (1 mL). Stir the mixture at room temperature for 15-20 minutes. The formation of the active catalyst is often indicated by a color change.
-
Reaction Setup: To the reaction vessel, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Solvent Addition: Add the remaining degassed water (9 mL) to the reaction vessel.
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction vessel using a syringe.
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The aqueous layer containing the catalyst can be retained for potential recycling.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
The following table summarizes typical results for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid in water, catalyzed by a palladium complex with a sulfonated biarylphosphine ligand.
| Entry | Aryl Bromide | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 100 | 2 | 95 |
| 2 | 4-Bromotoluene | 100 | 2 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 80 | 4 | 88 |
| 4 | 3-Bromopyridine | 80 | 6 | 85 |
| 5 | 1-Bromonaphthalene | 100 | 3 | 96 |
Note: Yields are for isolated products after purification. Reaction conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (1 mol%), sulfonated ligand (2 mol%), degassed water (10 mL).
Application 2: Palladium-Catalyzed Buchwald-Hartwig Amination in Water
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. The use of sulfonated phosphine ligands facilitates this reaction in aqueous media, which can be particularly advantageous for the synthesis of water-soluble amine-containing compounds.
General Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Experimental Protocol:
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine in an aqueous system.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Sulfonated phosphine ligand (e.g., sulfonated tBuXPhos)
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Degassed water (5 mL) and degassed t-butanol (5 mL) (or other suitable co-solvent)
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer and heating plate or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the sulfonated phosphine ligand (0.025 mmol, 2.5 mol%), and NaOtBu (1.4 mmol) to the reaction vessel.
-
Reactant Addition: Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol) to the vessel.
-
Solvent Addition: Add the degassed water (5 mL) and degassed t-butanol (5 mL). The use of a co-solvent can be beneficial for substrate solubility.
-
Inert Atmosphere: Seal the reaction vessel tightly.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
The following table presents representative data for the Buchwald-Hartwig amination of various aryl chlorides with morpholine in an aqueous solvent system, catalyzed by a palladium complex with a sulfonated monophosphine ligand.
| Entry | Aryl Chloride | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 100 | 12 | 90 |
| 2 | 4-Chlorotoluene | 100 | 16 | 88 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 90 | 10 | 94 |
| 4 | 2-Chloropyridine | 110 | 24 | 75 |
| 5 | 1-Chloronaphthalene | 100 | 18 | 91 |
Note: Yields are for isolated products after purification. Reaction conditions: Aryl chloride (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (1 mol% Pd), sulfonated ligand (2.5 mol%), degassed water/t-butanol (1:1, 10 mL).
Visualizing the Catalytic Cycle and Workflow
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Experimental Workflow for Aqueous-Phase Catalysis
Caption: General experimental workflow for aqueous cross-coupling.
Conclusion
Sulfonated phosphine ligands are powerful tools for enabling palladium-catalyzed cross-coupling reactions in aqueous media. Their use aligns with the principles of green chemistry by reducing reliance on volatile organic solvents. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement these catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig reactions. While the specific ligand "this compound" remains elusive in the scientific literature, the principles and procedures outlined using analogous sulfonated phosphines offer a robust starting point for the exploration of water-based catalysis in organic synthesis and drug development. Researchers are encouraged to optimize reaction conditions for their specific substrates and to explore the potential for catalyst recycling, a key advantage of this methodology.
References
Application Notes and Protocols for Optimal Catalytic Performance of DalPhos Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of DalPhos ligands, with a particular focus on Mor-DalPhos, in palladium-catalyzed cross-coupling reactions. The information is intended to guide researchers in optimizing reaction conditions to achieve high catalytic performance.
Introduction to DalPhos Ligands
The DalPhos ligand family, developed by Professor Mark Stradiotto and his team, are air-stable, bulky, and electron-rich phosphine ligands.[1][2] A key feature of these ligands is the di(1-adamantyl)phosphino [P(1-Ad)2] fragment.[1][2] These P,N-chelating ligands have demonstrated exceptional utility in palladium-catalyzed carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.[1][2]
Notably, Me-DalPhos and Mor-DalPhos are effective for the challenging monoarylation of ammonia.[2] Mor-DalPhos, which incorporates a morpholine moiety, has shown enhanced reactivity, enabling ammonia coupling at room temperature and proving effective for the coupling of various aryl chlorides and tosylates.[1][2] Beyond ammonia, DalPhos ligands have been successfully employed in the coupling of hydrazine and the mono-α-arylation of acetone.[1][2]
Key Applications and Optimized Reaction Conditions
The optimal concentration of DalPhos ligands is highly dependent on the specific reaction, substrates, and desired outcome. The following sections provide data and protocols for several key transformations.
Mor-DalPhos has proven to be a highly effective ligand for the Buchwald-Hartwig amination of a wide range of (hetero)aryl chlorides with primary and secondary amines, including the challenging coupling with ammonia.[3][4]
Table 1: Optimized Conditions for Buchwald-Hartwig Amination using Mor-DalPhos
| Reaction Type | Pd Precatalyst | Ligand | Pd Loading (mol%) | Ligand Loading (mol%) | Pd:Ligand Ratio | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Chloride + Ammonia | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | 2.5 | 10 | 1:2 | NaOtBu | Toluene | RT - 110 | Varies | [4] |
| Aryl Chloride + Primary/Secondary Amine | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | 0.5 - 2.0 | 1.0 - 4.0 | 1:2 | NaOtBu/KOH | Water or Solvent-Free | 25 - 110 | up to 99% | [3] |
| Aryl Mesylate + Primary/Secondary Amine | [Pd(π-cinnamyl)Cl]₂ | Mor-DalPhos | 1.0 - 2.0 | 2.0 - 4.0 | 1:2 | K₂CO₃ or K₃PO₄ | t-BuOH | 110 | Varies | [5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides with Amines using Mor-DalPhos [3]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂)
-
Mor-DalPhos ligand
-
Aryl chloride
-
Amine
-
Base (e.g., NaOtBu, KOH)
-
Solvent (e.g., Toluene, or solvent-free)
-
Anhydrous, degassed reaction vessel
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, add the palladium precatalyst and Mor-DalPhos ligand to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the base, followed by the aryl chloride and the amine. If a solvent is used, add it at this stage.
-
Reaction: Seal the vessel and stir the mixture at the desired temperature (room temperature to 110 °C) for the required time (typically 1-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it may be removed under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.
Diagram: Buchwald-Hartwig Amination Workflow
Mor-DalPhos has been instrumental in developing the first selective palladium-catalyzed mono-α-arylation of acetone with a variety of aryl halides and tosylates.[1][6][7] This method avoids the use of pre-formed enolates and employs acetone as both a reagent and solvent.[6]
Table 2: Optimized Conditions for Mono-α-arylation of Acetone using Mor-DalPhos
| Aryl Halide/Tosylate | Pd Precatalyst | Ligand | Pd Loading (mol%) | Ligand Loading (mol%) | Pd:Ligand Ratio | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Chlorides/Bromides | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | 2.5 | 10 | 1:2 | Cs₂CO₃ | Acetone | 100 | Varies | [1] |
| Aryl Halides/Tosylates | Pd₂(dba)₃ | Mor-DalPhos | 1.0 - 2.0 | 2.0 - 4.0 | 1:2 | Cs₂CO₃ | Acetone | 100 | up to 95% | [6][7] |
Experimental Protocol: General Procedure for the Mono-α-arylation of Acetone [6]
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Mor-DalPhos ligand
-
Aryl halide or tosylate
-
Cesium carbonate (Cs₂CO₃)
-
Acetone (reagent grade)
-
Anhydrous, degassed reaction vessel
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, combine the palladium precatalyst, Mor-DalPhos ligand, aryl halide/tosylate, and cesium carbonate in an oven-dried resealable screw-cap vial containing a magnetic stir bar.
-
Solvent/Reagent Addition: Add acetone to the vial.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 100 °C and stir for the required time (typically 12-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite, washing with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the α-aryl methyl ketone.
Diagram: Mono-α-arylation of Acetone Workflow
While the DalPhos ligands are more prominently featured in C-N coupling literature, their bulky and electron-rich nature makes them suitable candidates for Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like aryl chlorides.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Pd Precatalyst | Ligand | Pd Loading (mol%) | Ligand Loading (mol%) | Pd:Ligand Ratio | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Chlorides | Pd(OAc)₂ | Mor-DalPhos | 2.0 | 4.0 | 1:2 | K₃PO₄ | Toluene/H₂O | 100 | Varies | General Conditions |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
Mor-DalPhos ligand
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene and water
-
Anhydrous, degassed reaction vessel
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)₂, Mor-DalPhos, the aryl chloride, the arylboronic acid, and K₃PO₄.
-
Solvent Addition: Add degassed toluene and water to the Schlenk tube.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring for the necessary reaction time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Information on the specific use of DalPhos ligands in Heck reactions is less prevalent in the literature compared to other cross-coupling reactions. However, the general principles of using bulky, electron-rich phosphine ligands apply. Optimization of the ligand-to-palladium ratio and reaction conditions is crucial.
Table 4: General Starting Conditions for Heck Reaction
| Aryl Halide | Pd Precatalyst | Ligand | Pd Loading (mol%) | Ligand Loading (mol%) | Pd:Ligand Ratio | Base | Solvent | Temperature (°C) | Reference |
| Aryl Bromide | Pd(OAc)₂ | Mor-DalPhos | 1.0 - 2.0 | 2.0 - 4.0 | 1:2 | Triethylamine or K₂CO₃ | DMF or Toluene | 80 - 120 | General Conditions |
Logical Relationships in Catalyst Optimization
The performance of the DalPhos/palladium catalytic system is a result of the interplay between several factors. The following diagram illustrates the logical relationships to consider during optimization.
Conclusion
The DalPhos family of ligands, particularly Mor-DalPhos, offers significant advantages for challenging palladium-catalyzed cross-coupling reactions. Their bulky and electron-rich nature promotes high catalytic activity and selectivity, especially in C-N bond formation with traditionally difficult substrates like ammonia and in the mono-α-arylation of acetone. The provided protocols and data serve as a starting point for researchers to develop and optimize their specific synthetic transformations. As with any catalytic system, empirical optimization of the parameters outlined is crucial for achieving optimal performance.
References
- 1. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing Cross-Coupling Reactions: A Guide to Solvent Selection with Danphos Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The strategic selection of a solvent is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions, directly impacting reaction kinetics, catalyst stability, and overall yield. This is particularly true when employing specialized ligands such as Danphos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), a bulky and electron-rich biarylphosphine ligand known for its high activity in various C-C and C-N bond-forming reactions. This document provides detailed application notes and protocols for the judicious selection of solvents in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions catalyzed by palladium complexes of this compound.
Understanding the Role of the Solvent
The solvent in a cross-coupling reaction serves multiple purposes beyond simply dissolving the reactants. Its polarity, coordinating ability, and boiling point can significantly influence the catalytic cycle. Key considerations for solvent selection include:
-
Solubility: Ensuring all reactants, the catalyst, and intermediates remain in solution is paramount for a homogenous and efficient reaction. Phosphine ligands like this compound are generally lipophilic and exhibit good solubility in common organic solvents.[1]
-
Catalyst Activity and Stability: The solvent can interact with the palladium center, influencing the rates of oxidative addition and reductive elimination. Some solvents can stabilize the active catalytic species, while others may lead to catalyst deactivation.
-
Reaction Temperature: The solvent's boiling point dictates the accessible temperature range for the reaction, which is crucial for overcoming activation energy barriers, particularly with challenging substrates.
Solvent Selection for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The choice of solvent can be influenced by the nature of the coupling partners and the base used.
General Recommendations: Aprotic solvents are generally preferred for Suzuki-Miyaura couplings. Ethereal solvents and aromatic hydrocarbons are common choices.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Typical Observations & Recommendations |
| 1,4-Dioxane | 2.2 | 101 | A versatile and widely used solvent for Suzuki couplings. Its moderate polarity and coordinating ability often lead to good yields. Can be used in combination with water when using inorganic bases. |
| Toluene | 2.4 | 111 | A non-polar solvent that is effective for many Suzuki couplings, particularly with less polar substrates. Its higher boiling point is advantageous for less reactive substrates. |
| Tetrahydrofuran (THF) | 7.6 | 66 | A good solvent for dissolving a wide range of organic compounds. Its lower boiling point may require longer reaction times for less reactive partners. Often used in combination with water. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | A greener alternative to THF with a higher boiling point and lower miscibility with water, which can simplify work-up procedures. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a general procedure that can be adapted for specific substrates. Optimization of catalyst loading, base, and temperature may be required.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Solvent Selection for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The solvent choice is critical and can influence the efficiency of the C-N bond formation, particularly when dealing with less reactive aryl chlorides or sterically hindered amines.
General Recommendations: Aprotic, non-polar, or moderately polar solvents are generally effective. The choice can depend on the base used, with stronger bases often favoring less polar solvents.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Typical Observations & Recommendations |
| Toluene | 2.4 | 111 | A common and effective solvent, particularly with strong bases like sodium tert-butoxide. Its high boiling point is beneficial for activating less reactive aryl chlorides. |
| 1,4-Dioxane | 2.2 | 101 | Another widely used solvent that often provides good results. It is more polar than toluene and can be advantageous for more polar substrates. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Can be used, but its lower boiling point may necessitate longer reaction times or be unsuitable for challenging substrates. |
| tert-Butanol (t-BuOH) | 12.5 | 82 | Often used as a solvent or co-solvent, particularly with weaker bases like carbonates. It can also act as a proton source in certain mechanistic pathways. |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
This compound (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, this compound, and sodium tert-butoxide.
-
Add the aryl chloride and the primary amine.
-
Add anhydrous toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a short plug of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Solvent Selection for Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. The choice of solvent is crucial, especially in copper-free protocols where the solvent can play a role in stabilizing the palladium catalyst and facilitating the deprotonation of the alkyne.
General Recommendations: A variety of aprotic solvents can be employed. The choice often depends on whether a copper co-catalyst is used and the nature of the base.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Typical Observations & Recommendations |
| Tetrahydrofuran (THF) | 7.6 | 66 | A very common solvent for Sonogashira couplings, both with and without copper. It effectively dissolves a wide range of substrates. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | A polar aprotic solvent that can be beneficial for less soluble substrates. Its high boiling point allows for reactions at elevated temperatures. |
| Acetonitrile (MeCN) | 37.5 | 82 | A polar aprotic solvent that can be effective, particularly in copper-free systems. |
| Toluene | 2.4 | 111 | A non-polar option that can be advantageous in certain cases to minimize side reactions. |
| Triethylamine (Et₃N) | 2.4 | 89 | Often used as both a base and a solvent, particularly in the traditional copper-co-catalyzed Sonogashira reaction. |
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol is for a copper-free system, which avoids the formation of alkyne homocoupling byproducts.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Palladium(II) chloride (PdCl₂, 0.01 mmol, 1 mol%)
-
This compound (0.022 mmol, 2.2 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl iodide, PdCl₂, this compound, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous DMF and the terminal alkyne via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The selection of an appropriate solvent is a crucial step in the development of robust and efficient cross-coupling reactions utilizing the this compound ligand. While general guidelines can be provided, the optimal solvent is often substrate-dependent and may require empirical screening for a specific transformation. The protocols and data presented herein serve as a valuable starting point for researchers in the fields of organic synthesis and drug development, enabling the effective application of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Careful consideration of the solvent's properties will undoubtedly lead to improved reaction outcomes and facilitate the synthesis of complex molecular targets.
References
Application Notes and Protocols for Catalyst Loading in Aryl Chloride Activation
Topic: Catalyst Loading for Aryl Chloride Activation Utilizing Bulky Biarylphosphine Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: The activation of aryl chlorides in cross-coupling reactions is a formidable challenge in modern organic synthesis due to the inherent inertness of the C-Cl bond. The development of palladium-based catalyst systems featuring bulky, electron-rich biarylphosphine ligands has been a significant breakthrough, enabling the efficient formation of C-N and C-C bonds. These ligands are crucial in facilitating the rate-determining oxidative addition of the palladium(0) complex to the aryl chloride. This document provides detailed application notes and protocols for utilizing such catalyst systems, with a focus on representative ligands like the DalPhos and XPhos families, for the successful activation of aryl chlorides.
I. Ligand Selection and Catalyst System Overview
Bulky biarylphosphine ligands, often referred to as Buchwald ligands, have transformed the landscape of palladium-catalyzed cross-coupling reactions. Their steric bulk promotes the formation of highly reactive, monoligated palladium(0) species, which are key to activating the strong C-Cl bond. Furthermore, their electron-rich nature enhances the oxidative addition step.
Commonly employed ligands for aryl chloride activation include:
-
DalPhos Ligands (e.g., Mor-DalPhos): These ligands are known for their effectiveness in palladium-catalyzed C-N and C-C bond formation, particularly in the amination of aryl chlorides, even with challenging substrates like ammonia.
-
XPhos: A highly versatile and widely used ligand for various cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination of aryl chlorides.[1][2]
-
BrettPhos: Another effective ligand, particularly noted for its application in C-O bond-forming reactions with aryl halides.
The choice of ligand often depends on the specific transformation (e.g., C-N vs. C-C coupling) and the nature of the coupling partners.
II. Quantitative Data Summary: Catalyst Loading and Reaction Yields
The following tables summarize typical catalyst loadings and corresponding yields for common cross-coupling reactions of aryl chlorides.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides
| Aryl Chloride | Amine | Ligand | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | 1.5 Pd / 3.0 Ligand | NaOtBu | Toluene | Reflux | 6 | 94 | [3] |
| 4-Chloroanisole | Dimethylamine | t-BuXPhos | Precatalyst | 1.0 | LHMDS | Dioxane | RT | <2 | 95-99 | [4] |
| Aryl Chlorides | Primary Amides | Ligand 3* | Pd(OAc)₂ | 1.0 | K₃PO₄ | t-BuOH | 110 | <5 | Good to Excellent | [5] |
| Unactivated Aryl Chlorides | Various Amines | NIXANTPHOS | Pd Source | as low as 0.05 | - | - | - | - | Good to Excellent | [1] |
Note: Ligand 3 is a specific biarylphosphine ligand described in the cited reference.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Chloride | Boronic Acid | Ligand | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chlorides | Tributylarylstannanes | XPhos | Pd(OAc)₂ | 1:1.1 (Pd:Ligand) | - | - | - | 4 | 61-98 | [6] |
| Electron-poor Aryl Chlorides | Arylboronic Acids | - | Pd-catalyst | 50 ppm | - | Water | - | Short | up to 97 |
III. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a representative example for the C-N cross-coupling of an aryl chloride with an amine using a palladium/XPhos catalyst system.[3]
Materials:
-
Aryl chloride (1.0 equiv.)
-
Amine (1.5 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (e.g., 2-necked flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) to the flask.
-
Heat the reaction mixture to reflux and stir for 6 hours, monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a general workflow for the C-C bond formation between an aryl chloride and an arylboronic acid.
Materials:
-
Aryl chloride (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] or other Pd source (e.g., 2 mol%)
-
Bulky biarylphosphine ligand (e.g., SPhos, XPhos) (2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous toluene
-
Water
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl chloride (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium source (e.g., Pd(OAc)₂), phosphine ligand, and base (e.g., K₃PO₄).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene and water via syringe.
-
Place the sealed reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the mixture vigorously for the required time (typically 12-24 hours), monitoring progress by TLC or GC.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
IV. Visualizations
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination of aryl chlorides.
Experimental Workflow for Aryl Chloride Cross-Coupling
Caption: General experimental workflow for palladium-catalyzed aryl chloride cross-coupling.
References
Application Notes and Protocols for the Recycling of Danphos-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the recovery and recycling of Danphos-based palladium catalysts, which are widely used in cross-coupling reactions critical to pharmaceutical and fine chemical synthesis. The procedures outlined below are designed to maximize catalyst reuse, thereby reducing costs and minimizing environmental impact.
Introduction
This compound ligands are a class of bulky, electron-rich biaryl phosphines that form highly active and stable palladium catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The high cost of both the palladium precursor and the complex phosphine ligand necessitates efficient recycling strategies. This document details protocols for catalyst separation from the reaction mixture, followed by procedures for its reuse in subsequent reactions.
The primary challenges in recycling homogeneous catalysts like those derived from this compound lie in their efficient separation from the product and unreacted starting materials without significant loss of catalytic activity. The methods described herein focus on common laboratory and industrial techniques applicable to these systems.
General Recycling Strategies
Several methods can be employed for the separation and recycling of this compound-based catalysts. The choice of method often depends on the specific reaction conditions, the nature of the products and substrates, and the scale of the operation. Common strategies include:
-
Precipitation and Filtration: The catalyst can be precipitated from the reaction mixture by the addition of a non-solvent.
-
Organic Solvent Nanofiltration (OSN): This technique separates molecules based on size, allowing for the retention of the larger catalyst complex while smaller product and reactant molecules pass through the membrane.
-
Immobilization: The catalyst can be anchored to a solid support, such as silica or a polymer, facilitating easy separation by filtration.
This document will focus on a generalized precipitation and filtration protocol, a widely accessible method for laboratory settings.
Experimental Protocols
Protocol 1: Catalyst Recycling via Precipitation and Filtration
This protocol describes the recovery of a this compound-palladium catalyst from a typical cross-coupling reaction mixture followed by its reuse.
Materials:
-
Completed reaction mixture containing the this compound-palladium catalyst.
-
Anti-solvent (e.g., hexane, heptane, or diethyl ether).
-
Anhydrous solvent for washing (e.g., the anti-solvent used for precipitation).
-
Fresh solvent for the subsequent reaction (e.g., toluene, dioxane).
-
Inert gas supply (Nitrogen or Argon).
-
Standard laboratory glassware and filtration apparatus (e.g., Büchner funnel or Schlenk filter).
Procedure:
-
Reaction Quenching and Product Extraction (Optional):
-
Upon completion of the reaction (monitored by TLC, GC, or LC-MS), cool the reaction mixture to room temperature.
-
If the product is soluble in a solvent immiscible with the reaction solvent, perform a liquid-liquid extraction to remove the majority of the product. This step can improve the purity of the recovered catalyst.
-
-
Catalyst Precipitation:
-
Under an inert atmosphere, add an anti-solvent to the reaction mixture with stirring. The choice of anti-solvent depends on the solubility of the catalyst and the product. A common choice is a non-polar solvent like hexane or heptane, as this compound-Pd complexes are often less soluble in these solvents compared to the reaction solvent.
-
Add the anti-solvent slowly until precipitation of the catalyst is observed. Typically, a volume of anti-solvent 3-5 times that of the reaction solvent is sufficient.
-
Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation. For enhanced precipitation, the mixture can be cooled to 0-5 °C.
-
-
Catalyst Isolation:
-
Isolate the precipitated solid catalyst by filtration under an inert atmosphere. A Schlenk filter or a Büchner funnel inside a glovebox is recommended to prevent oxidation of the palladium(0) species.
-
Wash the isolated solid with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Dry the recovered catalyst under vacuum.
-
-
Catalyst Reuse:
-
The dried, recovered catalyst can be directly used in a subsequent reaction.
-
Add the fresh substrate, base, and solvent to the reaction vessel containing the recycled catalyst.
-
Proceed with the reaction under the optimized conditions.
-
Quantitative Data Summary:
The following table summarizes representative data for the recycling of palladium catalysts with bulky phosphine ligands, analogous to this compound, in common cross-coupling reactions.
| Parameter | Cycle 1 | Cycle 2 | Cycle 3 | Reference |
| Reaction Yield (%) | 98 | 95 | 92 | |
| Catalyst Recovery (%) | >95 | >95 | >95 | |
| Leached Pd in Product (ppm) | < 10 | < 15 | < 20 |
Note: The yields and recovery rates are illustrative and can vary depending on the specific reaction, substrates, and ligand used. A gradual decrease in yield upon recycling can be attributed to minor catalyst deactivation or mechanical losses during recovery.
Diagrams
Logical Workflow for Catalyst Recycling
The following diagram illustrates the general workflow for the precipitation and filtration-based recycling of a this compound-based catalyst.
Caption: Workflow for this compound Catalyst Recycling.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
This diagram shows a simplified catalytic cycle for a common application of this compound-based catalysts, the Buchwald-Hartwig amination. Understanding the catalytic species is important for developing effective recycling strategies.
Caption: Buchwald-Hartwig Amination Cycle.
Troubleshooting and Considerations
-
Low Recovery: Incomplete precipitation is a common issue. Optimizing the anti-solvent, the volume used, and the precipitation temperature can improve recovery rates.
-
Decreased Activity: The catalyst can deactivate due to oxidation of the palladium center or degradation of the this compound ligand. Strict adherence to inert atmosphere techniques is crucial. If deactivation is suspected, the catalyst may need to be reactivated or fresh catalyst may need to be added.
-
Product Contamination: If the product co-precipitates with the catalyst, an additional purification step for the product will be necessary. Alternatively, a different anti-solvent or a different recycling method like OSN may be more suitable.
By implementing these protocols, researchers and drug development professionals can enhance the sustainability and cost-effectiveness of their synthetic processes that rely on this compound-based catalysts.
Application Notes and Protocols for DalPhos Ligands in the Synthesis of Complex Molecules
Prepared for: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of complex molecular architectures, central to drug discovery and materials science, often relies on the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, have become indispensable tools for forging these bonds with high efficiency and functional group tolerance. The success of these transformations is critically dependent on the nature of the phosphine ligand coordinated to the palladium center.
"DalPhos" (a likely reference to the DALhousie PHOSphine ligand family) represents a class of bulky and electron-rich biaryl phosphine ligands that have demonstrated exceptional utility in these catalytic processes. Ligands such as Mor-DalPhos and Me-DalPhos, developed by the Stradiotto group, are particularly effective in promoting the coupling of challenging substrates, including less reactive aryl chlorides, often under mild reaction conditions. These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to high yields and broad substrate scope.
These application notes provide an overview of the use of DalPhos ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, complete with quantitative data, detailed experimental protocols, and visualizations of the catalytic cycles and experimental workflows.
Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination using DalPhos Ligands
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The use of DalPhos ligands, particularly Mor-DalPhos, has been shown to be highly effective for the coupling of a wide range of (hetero)aryl chlorides with various primary and secondary amines.
Quantitative Data:
The following table summarizes the performance of the Mor-DalPhos ligand in the palladium-catalyzed amination of various aryl chlorides.
| Entry | Aryl Chloride | Amine | Product | Yield (%) | Catalyst System | Conditions |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 98 | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | Toluene, 100 °C, 18 h |
| 2 | Chlorobenzene | Aniline | Diphenylamine | 95 | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | Toluene, 100 °C, 18 h |
| 3 | 4-Chloroanisole | n-Hexylamine | N-(4-methoxyphenyl)hexan-1-amine | 92 | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | Toluene, 100 °C, 18 h |
| 4 | 2-Chloropyridine | Di-n-butylamine | N,N-di-n-butylpyridin-2-amine | 88 | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | Toluene, 100 °C, 18 h |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Ammonia | 4-(trifluoromethyl)aniline | 85 | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | Toluene, 100 °C, 18 h |
Experimental Protocols:
General Protocol for the Buchwald-Hartwig Amination of Aryl Chlorides:
-
Reagents and Setup:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
[Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol% Pd)
-
Mor-DalPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the Schlenk tube, add the [Pd(cinnamyl)Cl]₂, Mor-DalPhos, and sodium tert-butoxide under an inert atmosphere.
-
Add the anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl chloride (if solid) followed by the amine (if liquid) via syringe. If the aryl chloride is a liquid, add it via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.
-
After cooling to room temperature, quench the reaction with the addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Section 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using DalPhos Ligands
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide or triflate. While specific data for DalPhos ligands in Suzuki-Miyaura coupling is less prevalent in the literature, their structural similarity to other highly effective bulky biaryl phosphine ligands, such as SPhos and XPhos, suggests strong performance. The following data is representative of what can be expected when using a DalPhos-type ligand.
Quantitative Data:
The following table summarizes the expected performance of a DalPhos-type ligand in the palladium-catalyzed Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid.
| Entry | Aryl Chloride | Boronic Acid | Product | Yield (%) | Catalyst System | Conditions |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | >95 | Pd(OAc)₂ / DalPhos-type ligand | Toluene/H₂O, K₃PO₄, 80 °C, 12 h |
| 2 | Chlorobenzene | Phenylboronic acid | 1,1'-Biphenyl | >95 | Pd(OAc)₂ / DalPhos-type ligand | Toluene/H₂O, K₃PO₄, 80 °C, 12 h |
| 3 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | >95 | Pd(OAc)₂ / DalPhos-type ligand | Toluene/H₂O, K₃PO₄, 80 °C, 12 h |
| 4 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 92 | Pd(OAc)₂ / DalPhos-type ligand | Toluene/H₂O, K₃PO₄, 80 °C, 12 h |
| 5 | 1-Chloro-4-cyanobenzene | Phenylboronic acid | 4-Phenylbenzonitrile | 98 | Pd(OAc)₂ / DalPhos-type ligand | Toluene/H₂O, K₃PO₄, 80 °C, 12 h |
Experimental Protocols:
General Protocol for the Suzuki-Miyaura Coupling of Aryl Chlorides:
-
Reagents and Setup:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
DalPhos-type ligand (e.g., Mor-DalPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the Schlenk tube, add the Pd(OAc)₂, DalPhos-type ligand, potassium phosphate, and arylboronic acid under an inert atmosphere.
-
Add the aryl chloride (if solid).
-
Add the toluene and water via syringe. If the aryl chloride is a liquid, add it via syringe at this stage.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, add water (10 mL) and ethyl acetate (15 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Danphos Ligands
Disclaimer: While Danphos is a commercially available phosphine ligand, specific literature detailing its application and optimization in Suzuki coupling reactions is limited. The following troubleshooting guide and FAQs are based on established principles for Suzuki-Miyaura coupling reactions, particularly with other bulky, electron-rich phosphine ligands that share structural similarities with this compound. The provided protocols and data are illustrative and should be adapted and optimized for your specific substrates and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Suzuki coupling reactions?
This compound is a phosphine-based ligand. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle. Bulky and electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps, which can lead to higher yields and faster reaction times, especially with challenging substrates like aryl chlorides.
Q2: What are the typical starting conditions for a Suzuki coupling reaction using a bulky phosphine ligand like this compound?
For a typical Suzuki coupling reaction, a good starting point would be:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand (this compound): 1.2-2.0 equivalents relative to the palladium precatalyst.
-
Base: A moderately strong base like K₂CO₃, K₃PO₄, or Cs₂CO₃ (typically 2-3 equivalents).
-
Solvent: A polar aprotic solvent such as dioxane, THF, or toluene, often with a small amount of water.
-
Temperature: Reactions are often heated, typically in the range of 80-110 °C.
These conditions should be optimized for each specific reaction.
Q3: How do I choose the right base for my Suzuki coupling with this compound?
The choice of base is critical and can significantly impact the reaction yield. The base activates the boronic acid for transmetalation.[1][2][3] Weaker bases may not be effective, while overly strong bases can lead to side reactions.
-
Potassium Carbonate (K₂CO₃): A common and often effective choice for a wide range of substrates.
-
Potassium Phosphate (K₃PO₄): A stronger base that can be effective for less reactive substrates.
-
Cesium Carbonate (Cs₂CO₃): A strong and highly effective base, often used for challenging couplings.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) may be used, particularly if the substrates are sensitive to inorganic bases.
The optimal base should be determined through screening for your specific reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield is one of the most common issues encountered in Suzuki coupling reactions.[4] This can often be attributed to several factors related to the reagents or reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precatalyst and this compound ligand are fresh and have been stored under an inert atmosphere to prevent oxidation.[4] - Consider using a pre-formed palladium(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step. |
| Ineffective Base | - The chosen base may not be strong enough to promote transmetalation. Screen a range of bases, from weaker options like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered and dry for optimal reactivity. |
| Poor Solvent Choice | - The solvent can influence the solubility of reagents and the stability of the catalyst.[5][6][7][8][9] - Common solvents include THF, dioxane, and toluene, often with a small amount of water to aid in dissolving the base.[10] - For highly polar substrates, solvents like DMF or acetonitrile could be considered, although they can sometimes coordinate to the metal and inhibit catalysis.[7][8] |
| Suboptimal Temperature | - Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature in increments of 10-20 °C.[4] - Be aware that excessively high temperatures can lead to catalyst decomposition. |
| Reagent Degradation | - Boronic acids can undergo protodeboronation, especially with heteroaryl substrates.[4] Use fresh boronic acids or consider more stable derivatives like boronate esters (e.g., pinacol esters). |
Issue 2: Presence of Homocoupling Byproducts
Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired cross-coupled product.
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Oxygen can promote the oxidative homocoupling of the boronic acid.[4] - Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the catalyst. Freeze-pump-thaw cycles are also effective. |
| Inefficient Catalyst Reduction | - If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes lead to homocoupling.[4] - Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this. |
| Suboptimal Ligand-to-Metal Ratio | - An insufficient amount of the this compound ligand can lead to unstable palladium species that favor homocoupling.[4] - Ensure an adequate ligand-to-palladium ratio, typically between 1:1 and 2:1. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and should be optimized for the specific substrates and the this compound ligand.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., dioxane, 5 mL) and water (0.5 mL).
-
Degassing: Seal the vessel and degas the mixture by sparging with argon for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the this compound ligand (0.024 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Low Catalyst Turnover with Danphos Ligands
Welcome to the technical support center for troubleshooting reactions involving Danphos family ligands. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic cross-coupling reactions, particularly the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing targeted advice for reactions utilizing this compound ligands, with a focus on Mor-DalPhos.
General Issues
Q1: My Buchwald-Hartwig amination reaction with a this compound ligand is not working, or the yield is very low. What are the primary factors to investigate?
A1: Low reactivity in this compound-catalyzed aminations often stems from suboptimal reaction conditions or catalyst deactivation. A systematic approach to troubleshooting is recommended. Key areas to examine include the catalyst system, reaction parameters, and reagent quality. For instance, the combination of a palladium precatalyst like [Pd(cinnamyl)Cl]2 with a this compound ligand such as Mor-DalPhos has proven effective for a range of substrates, including challenging (hetero)aryl chlorides.[1][2]
Q2: I am observing significant catalyst decomposition (e.g., formation of palladium black). What could be the cause and how can I prevent it?
A2: Catalyst decomposition leads to a rapid decrease in turnover. This can be caused by several factors:
-
Atmosphere: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.
-
Temperature: Excessively high temperatures can promote catalyst decomposition. It is advisable to run the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Ligand Stability: While this compound ligands are generally robust, extreme conditions can lead to degradation. Consider using a more stable precatalyst or screening alternative this compound variants if ligand degradation is suspected.[3]
Catalyst & Ligand Issues
Q3: What is the optimal catalyst and ligand loading for a reaction using Mor-DalPhos?
A3: The optimal loading can vary significantly depending on the specific substrates and reaction conditions. For challenging couplings, such as the monoarylation of ammonia with (hetero)aryl chlorides, a catalyst loading of 5 mol % of a [(κ2-P,N-Mor-DalPhos)Pd(aryl)Cl] precatalyst has been shown to be effective.[4] However, for less demanding substrates, lower catalyst loadings may be sufficient. It is always recommended to perform a catalyst loading screen to determine the optimal concentration for your specific transformation.
Q4: I am not using a precatalyst. How can I ensure efficient generation of the active catalyst?
A4: When using a palladium(II) source like Pd(OAc)2 or Pd2(dba)3 with a this compound ligand, in-situ reduction to the active Pd(0) species is required. Inefficient reduction can lead to lower catalyst activity and the need for higher catalyst loadings. Pre-activating the Pd(II)/ligand mixture before adding it to the reaction vessel can improve catalyst formation. This can sometimes be achieved by gently heating the mixture with the base before adding the substrates.
Reaction Parameter Optimization
Q5: Which solvent and base should I choose for a Buchwald-Hartwig amination with Mor-DalPhos?
A5: The choice of solvent and base is critical and highly interdependent. For Mor-DalPhos catalyzed aminations, various conditions have been successful:
-
Aqueous Conditions: Mor-DalPhos has been successfully used in amination reactions under aqueous conditions without the need for co-solvents or surfactants, offering a "greener" alternative.[5]
-
Solvent-Free Conditions: For certain substrates, solvent-free reaction conditions with Mor-DalPhos have been developed and can be highly efficient.[5]
-
Organic Solvents: Traditional ethereal solvents like THF or toluene, and polar aprotic solvents can be effective. The choice will depend on the solubility of your substrates and the desired reaction temperature.
-
Bases: The choice of base depends on the pKa of the amine and the sensitivity of functional groups on your substrates. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K3PO4). For room temperature ammonia monoarylation using a Mor-DalPhos precatalyst, a suitable base is essential for catalyst activation and turnover.[4]
A screening of different solvent and base combinations is often the most effective way to identify the optimal conditions for a new substrate pairing.
Q6: My reaction is sluggish. How can I increase the reaction rate?
A6: If your reaction is proceeding cleanly but slowly, consider the following:
-
Temperature: Increasing the reaction temperature will generally increase the rate. However, be mindful of potential catalyst decomposition at higher temperatures.
-
Concentration: Increasing the concentration of the reactants may improve the rate, but ensure all components remain soluble.
-
Ligand Choice: While Mor-DalPhos is highly efficient for many transformations, other this compound variants with different electronic or steric properties might be more suitable for your specific substrates.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data for reactions utilizing this compound ligands, primarily focusing on Mor-DalPhos, to aid in experimental design and troubleshooting.
Table 1: Catalyst Loading for Mor-DalPhos in Ammonia Monoarylation
| Aryl Halide/Pseudohalide | Catalyst Loading (mol %) | Notes | Reference |
| (Hetero)aryl Chlorides | 5 | Effective for a range of substrates at room temperature. | [4] |
| (Hetero)aryl Bromides | 5 | Good reactivity observed. | [4] |
| (Hetero)aryl Iodides | 5 | Good reactivity observed. | [4] |
| (Hetero)aryl Tosylates | 5 | Demonstrates broad functional group tolerance. | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments to troubleshoot and optimize reactions catalyzed by this compound ligands.
Protocol 1: General Procedure for Screening Catalyst Loading
This protocol outlines a method for determining the optimal catalyst loading for a Buchwald-Hartwig amination using a [Pd(cinnamyl)Cl]2/Mor-DalPhos catalyst system.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
[Pd(cinnamyl)Cl]2
-
Mor-DalPhos
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere reaction vessels (e.g., Schlenk tubes)
-
Magnetic stir bars
Procedure:
-
In a glovebox, prepare a series of reaction vessels.
-
To each vessel, add the aryl halide, amine, and base.
-
In separate vials, prepare stock solutions of the palladium precatalyst and the Mor-DalPhos ligand in the chosen solvent.
-
To each reaction vessel, add the appropriate volumes of the stock solutions to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, and 5 mol % Pd). Maintain a consistent Pd:ligand ratio (typically 1:1.1).
-
Add the remaining solvent to each vessel to reach the final reaction volume.
-
Seal the vessels, remove them from the glovebox, and place them in a pre-heated oil bath or heating block at the desired temperature.
-
Monitor the reactions at regular intervals (e.g., 1, 4, 8, and 24 hours) by taking aliquots and analyzing them by GC, LC-MS, or TLC.
-
Compare the conversion and yield across the different catalyst loadings to determine the optimal concentration.
Protocol 2: Screening of Solvents and Bases
This protocol provides a framework for systematically evaluating different solvents and bases for your this compound-catalyzed reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
A selection of bases (e.g., NaOtBu, K3PO4, Cs2CO3)
-
A selection of anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF, t-BuOH)
-
[Pd(cinnamyl)Cl]2/Mor-DalPhos catalyst system at a predetermined optimal loading.
-
Inert atmosphere reaction vessels
-
Magnetic stir bars
Procedure:
-
Set up an array of reaction vessels under an inert atmosphere.
-
To each vessel, add the aryl halide, amine, and the chosen catalyst system.
-
To each row of vessels, add a different base (e.g., row 1: NaOtBu, row 2: K3PO4, etc.).
-
To each column of vessels, add a different solvent (e.g., column A: Toluene, column B: Dioxane, etc.).
-
Seal the vessels and heat to the desired reaction temperature.
-
Monitor the progress of each reaction to identify the solvent and base combination that provides the highest yield and cleanest reaction profile.
Visualizations
Catalytic Cycle and Troubleshooting Logic
The following diagrams illustrate the key steps in the Buchwald-Hartwig amination catalytic cycle and a logical workflow for troubleshooting common issues.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low catalyst turnover.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Danphos and Similar Phosphoramidite Ligands
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Danphos and other structurally related phosphoramidite ligands in organic solvents. While the exact solubility parameters for a specific compound labeled "this compound" can vary, the principles and troubleshooting strategies outlined here are broadly applicable to this class of molecules, which are often characterized by rigid, aromatic structures that can lead to poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (or similar phosphoramidite ligand) not dissolving in my chosen organic solvent?
A1: Phosphoramidite ligands, particularly those with large, rigid, and planar aromatic ring systems like a binaphthyl backbone, often exhibit poor solubility in common organic solvents. This is primarily due to strong intermolecular forces, such as π-π stacking, in the solid state, which require significant energy to overcome for the solvent to solvate the individual molecules.[1] The polarity of the solvent also plays a crucial role; a mismatch between the polarity of the ligand and the solvent will result in poor solubility.[2]
Q2: What are the first steps I should take if I encounter a solubility issue?
A2: Initially, ensure that your solvent is pure and dry, as contaminants can affect solubility. The next steps involve physical methods to enhance dissolution, which are generally non-invasive to the compound's chemical structure. These include:
-
Heating: Gently warming the solvent can increase the kinetic energy available to overcome intermolecular forces.[1]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the interaction between the solute and the solvent.[1]
-
Extended Stirring: Allowing the mixture to stir for a longer period at a controlled temperature may facilitate dissolution.
Q3: Can changing the solvent improve the solubility of my phosphoramidite ligand?
A3: Yes, selecting an appropriate solvent is critical. Chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene, xylene) are often effective for dissolving complex organic molecules.[1] Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be effective for some compounds.[3] It is advisable to perform small-scale solubility tests with a range of solvents to identify the most suitable one for your specific ligand.
Q4: Are there any chemical modification strategies to improve solubility?
A4: While more advanced, chemical modification of the ligand by introducing solubilizing groups can be a powerful strategy.[1] However, this is typically considered during the ligand design and synthesis phase. For an existing compound, physical methods are the preferred approach to avoid altering its chemical properties. Other chemical approaches for different types of compounds include pH adjustment and salt formation, though these are less commonly applied to phosphoramidite ligands.[2][4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Compound is completely insoluble or forms a suspension. | Mismatch between solute and solvent polarity. Strong intermolecular forces in the solid state. | 1. Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, DMF). 2. Use of Co-solvents: A mixture of a good solvent and a poor solvent can sometimes enhance overall solubility. 3. Heating and Sonication: Combine gentle heating with ultrasonication to provide sufficient energy for dissolution.[1] |
| Dissolution is extremely slow. | High degree of crystallinity. Large particle size. | 1. Particle Size Reduction: Carefully grinding the solid (if stable) can increase the surface area for dissolution.[2][4] 2. Elevated Temperature: Increase the temperature of the solvent while stirring. Ensure the temperature is well below the solvent's boiling point and the ligand's decomposition temperature. |
| Compound dissolves upon heating but precipitates upon cooling. | The solution was supersaturated at a higher temperature, and solubility decreased as the temperature dropped. | 1. Use a More Suitable Solvent: Find a solvent in which the compound has higher intrinsic solubility at room temperature. 2. Maintain Elevated Temperature: If the subsequent experimental step allows, maintain the solution at the elevated temperature. 3. Solvent/Anti-Solvent System: This is the principle behind recrystallization for purification. If the goal is to keep it in solution, this indicates the need for a different solvent system.[1] |
| Solubility is still limited even with heating and sonication. | The intrinsic solubility of the compound in the chosen solvent is low. | 1. Consider a Solvent with Stronger Interactions: Solvents that can engage in specific interactions (e.g., polar or hydrogen-bonding) with the ligand might be more effective. 2. Increase Solvent Volume: While not always ideal, increasing the amount of solvent will dissolve more solute, though at a lower concentration. |
Data Presentation: Solubility of Related Compounds
| Solvent | Solubility | Reference |
| Hot Methanol | Almost transparent (high solubility) | [7] |
| Ethanol | Soluble (used for recrystallization) | [7] |
| Pyridine | Soluble (used for optical rotation measurements) | [8] |
| Water | Insoluble | [9] |
Experimental Protocols
Protocol 1: Sonication-Assisted Dissolution
Objective: To dissolve a poorly soluble phosphoramidite ligand using ultrasonication.
Materials:
-
Phosphoramidite ligand
-
Selected organic solvent
-
Appropriate glassware (e.g., vial or flask)
-
Ultrasonic bath
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh the desired amount of the phosphoramidite ligand and place it in the flask.
-
Add the calculated volume of the organic solvent to the flask.
-
If using a magnetic stirrer, add the stir bar and begin stirring.
-
Place the flask in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the flask.
-
Turn on the ultrasonic bath. The energy from the cavitation bubbles will help to break apart the solid particles.
-
Continue sonication until the solid is fully dissolved. This may take several minutes.
-
Visually inspect the solution to ensure no solid particles remain.
Protocol 2: Solvent/Anti-Solvent Method for Improving Solid Characteristics
Objective: To potentially produce a more amorphous or less crystalline solid form that may have better dissolution kinetics. This is a recrystallization technique.
Materials:
-
Phosphoramidite ligand
-
A "good" solvent in which the ligand is soluble (e.g., hot methanol, dichloromethane)
-
An "anti-solvent" in which the ligand is poorly soluble (e.g., hexane, water)
-
Heating plate and stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the phosphoramidite ligand in a minimal amount of the "good" solvent, heating gently if necessary to achieve full dissolution.
-
Once completely dissolved, slowly add the "anti-solvent" dropwise to the solution while stirring.
-
Continue adding the anti-solvent until a slight turbidity (cloudiness) persists, indicating the onset of precipitation.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4 °C) to maximize precipitation.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of the anti-solvent and dry it under vacuum.
-
The resulting solid may have different physical properties, including improved solubility in some cases.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for systematically addressing solubility problems.
Representative Signaling Pathway: PI3K/Akt
Phosphoramidite ligands are crucial in synthesizing complex molecules, including inhibitors of key signaling pathways in drug discovery. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibitors are of significant therapeutic interest.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbr.in [ijpbr.in]
- 3. scispace.com [scispace.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 7. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | 39648-67-4 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Phosphorus | P | CID 5462309 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction temperature for Danphos-catalyzed reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Danphos-catalyzed cross-coupling reactions, with a specific focus on optimizing reaction temperature.
Troubleshooting Guide: Temperature Optimization
This section addresses common issues encountered during experiments.
Question: My reaction is slow or shows low conversion. Should I increase the temperature?
Answer: Increasing the temperature is often the first step to address slow reaction rates, as higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions between the reactants and the catalyst.[1][2][3] However, this should be done systematically.
-
Initial Approach: If your reaction at a standard temperature (e.g., 80 °C) is slow, consider increasing the temperature in 10-20 °C increments. Typical temperature ranges for Buchwald-Hartwig and similar cross-coupling reactions are between room temperature and 110 °C, although some reactions may require temperatures up to 140 °C.[4][5]
-
Caution: Excessively high temperatures can lead to the degradation of the this compound ligand, the palladium precatalyst, starting materials, or products.[1][6] This can result in lower yields and the formation of impurities. Always monitor the reaction for signs of decomposition (e.g., color change to black, indicating palladium black formation).
-
Alternative Strategies: If increasing the temperature does not improve the yield or leads to decomposition, consider other parameters. The choice of solvent, base, and catalyst loading can significantly impact the reaction rate and may allow for lower operating temperatures.[6][7][8][9]
Question: I am observing significant byproduct formation. Could the reaction temperature be too high?
Answer: Yes, elevated temperatures are a common cause of side reactions. If you observe significant byproducts, such as dehalogenation of the aryl halide or homo-coupling of the boronic acid (in Suzuki reactions), the temperature is likely above the optimal window for your specific substrate combination.[9]
-
Recommended Action: Decrease the reaction temperature by 10-20 °C. While this may slow the reaction rate, it can significantly improve selectivity and reduce the formation of unwanted byproducts.
-
Analysis: It is crucial to confirm the identity of the byproducts using methods like GC-MS or LC-MS to understand the side reactions occurring. This information can guide further optimization. For instance, base-sensitive functional groups on your substrates may be degrading at high temperatures.[6]
Question: What is a good starting temperature for screening a new this compound-catalyzed reaction?
Answer: For most Suzuki-Miyaura and Buchwald-Hartwig aminations using this compound-type ligands, a starting temperature of 80-100 °C is a reasonable choice.[4][5][10] This range often provides a good balance between reaction rate and catalyst stability. However, the optimal temperature is highly dependent on the specific substrates and reaction conditions as outlined in the table below.
Table 1: General Temperature Guidelines for Pd-Catalyzed Cross-Coupling Reactions
| Coupling Partner (Aryl Halide) | Typical Temperature Range | Notes |
| Aryl Iodides | 25 - 90 °C | Highly reactive; lower temperatures are often sufficient to prevent side reactions.[4] |
| Aryl Bromides | 60 - 110 °C | The most common starting point for optimization.[5][11] |
| Aryl Chlorides | 80 - 140 °C | Less reactive; often require higher temperatures and more active catalyst systems.[6][11] |
| Aryl Triflates/Tosylates | 50 - 100 °C | Reactivity is generally between that of iodides and bromides.[11][12] |
Question: My substrates or products are thermally sensitive. How can I find a suitable reaction temperature?
Answer: When dealing with thermally sensitive molecules, the goal is to find the lowest possible temperature that still provides an acceptable reaction rate.
-
Start Low: Begin with a reaction at a lower temperature, for example, 40 °C or even room temperature.[10]
-
Incremental Increase: If the reaction does not proceed, increase the temperature in small increments (e.g., 5-10 °C) while carefully monitoring for product formation and substrate decomposition.
-
Screen Other Parameters: Finding a workable low-temperature condition often requires screening other reaction variables. Experiment with different solvents, bases, or a higher catalyst loading, as these can sometimes facilitate the reaction at milder temperatures.[9][13] For instance, some modern palladium precatalysts are designed to be active at room temperature.[4][11]
Workflow for Troubleshooting Low Reaction Yield
The following diagram outlines a systematic approach to troubleshooting low yield, with a focus on temperature optimization.
Caption: A decision tree for optimizing low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between temperature and reaction rate?
As temperature increases, the kinetic energy of the reacting molecules rises.[2] This leads to more frequent collisions and a higher proportion of molecules possessing the necessary activation energy for the reaction to occur, thus increasing the overall reaction rate.[1][3] However, for catalyzed reactions, there is an optimal temperature. Beyond this point, the rate decreases sharply because the heat begins to denature and deactivate the catalyst.[2][14]
Q2: How does temperature affect the stability of the this compound ligand and the palladium catalyst?
Phosphine ligands like this compound can decompose at high temperatures. This decomposition can lead to the formation of inactive palladium species, such as palladium black, which halts the catalytic cycle. The stability of the ligand and the entire catalyst complex is a critical factor that defines the upper limit of the viable temperature range for a reaction.[6] Using robust palladium precatalysts can sometimes improve catalyst stability and performance.[4][9]
Q3: What is the "temperature window" for a reaction?
The "temperature window" refers to the optimal range where the reaction proceeds at a reasonable rate without significant degradation of the catalyst, substrates, or products. Below this window, the reaction is too slow. Above this window, side reactions and decomposition dominate. The goal of temperature optimization is to identify and operate within this specific window for your system.
Caption: Relationship between temperature and reaction outcomes.
Experimental Protocol: Temperature Screening
This protocol describes a general method for optimizing the reaction temperature for a this compound-catalyzed cross-coupling reaction using parallel synthesis techniques.
Objective: To identify the optimal reaction temperature that maximizes product yield while minimizing byproduct formation.
Materials:
-
Array of reaction vials (e.g., 8 mL) with stir bars and screw caps
-
Heating block or oil bath capable of maintaining multiple, stable temperatures
-
Aryl halide (or triflate)
-
Coupling partner (e.g., amine, boronic acid)
-
This compound ligand
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)[4][6]
-
Internal standard for analytical analysis (e.g., dodecane)
Procedure:
-
Preparation (In a Glovebox):
-
To each of five reaction vials, add the palladium precatalyst (e.g., 1-2 mol%) and the this compound ligand (e.g., 1.2-2.4 mol%).
-
Add the base (e.g., 2.0 equivalents).
-
Add the limiting reagent (e.g., aryl halide, 1.0 equivalent).
-
Add the coupling partner (e.g., 1.2 equivalents).
-
Add a magnetic stir bar to each vial.
-
-
Solvent Addition:
-
Prepare a stock solution of the internal standard in the chosen anhydrous, degassed solvent.
-
Add a specific volume of this solvent mixture to each vial to achieve the desired reaction concentration (e.g., 0.1 M).
-
Seal each vial tightly with its screw cap.
-
-
Reaction Setup:
-
Place the sealed vials in a pre-heated aluminum block or oil bath set to the desired screening temperatures.
-
Suggested Screening Temperatures: 40 °C, 60 °C, 80 °C, 100 °C, and 120 °C.
-
Begin stirring at a consistent rate for all reactions.
-
-
Monitoring and Analysis:
-
After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction vial.
-
Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica.
-
Analyze the crude sample by GC, LC, or ¹H NMR to determine the conversion to product relative to the internal standard.
-
-
Data Interpretation:
-
Plot the yield against temperature for each time point.
-
Identify the temperature that gives the highest yield of the desired product with the lowest level of impurities. This is your optimal temperature under these conditions.
-
If significant decomposition is observed at higher temperatures, the optimal condition will likely be the highest temperature reached before byproduct formation becomes significant.
-
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. vapourtec.com [vapourtec.com]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. DSpace [repository.kaust.edu.sa]
- 14. chem.libretexts.org [chem.libretexts.org]
Side reactions in Heck coupling with Danphos and how to avoid them
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly side reactions, encountered during Mizoroki-Heck coupling reactions using Danphos (a family of bulky, electron-rich phosphine ligands).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Heck coupling?
A1: this compound is a class of bulky and electron-rich biaryl phosphine ligands. These ligands are used to stabilize the palladium catalyst and promote the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Their steric bulk can also influence the regioselectivity and stability of the catalytic species, helping to achieve high yields and minimize side reactions under the right conditions.[1]
Q2: What are the most common side reactions in a Heck coupling using a this compound-type ligand?
A2: The most prevalent side reactions include:
-
Olefin Isomerization (Double Bond Migration): This is often the most significant side reaction, leading to a mixture of regioisomeric products. It occurs when the palladium-hydride intermediate, formed after β-hydride elimination, re-adds to the product alkene in a different orientation.[2][3]
-
Catalyst Decomposition (Palladium Black Formation): The active Pd(0) catalyst can aggregate and precipitate as inactive palladium black, especially at high temperatures or low ligand concentrations. This leads to stalled or incomplete reactions.[4]
-
Reductive Heck Reaction (Hydroarylation): Instead of β-hydride elimination, the alkyl-palladium intermediate is protonated, resulting in a saturated product rather than the desired substituted alkene.[4][5]
-
Homocoupling: Coupling of two aryl halide molecules (Glaser-type coupling) can occur, particularly in the presence of oxygen.
Q3: My reaction is showing significant olefin isomerization. How can I suppress this?
A3: Olefin isomerization is caused by the reversibility of the β-hydride elimination step.[3] To minimize it:
-
Use of Additives: Adding silver (e.g., Ag₂CO₃, Ag₃PO₄) or thallium salts (e.g., TlOAc) can act as halide scavengers. This promotes an irreversible reductive elimination of HX from the palladium-hydride intermediate, preventing its re-addition to the alkene and subsequent isomerization.[2][3]
-
Choice of Base: The nature of the base can influence isomerization. Weaker bases may slow the regeneration of the Pd(0) catalyst, allowing more time for the palladium-hydride intermediate to cause isomerization. Experimenting with different bases (e.g., moving from an amine base like Et₃N to an inorganic base like K₂CO₃) can be beneficial.[2]
-
Ligand Choice: While this compound is the target ligand, slight modifications to the ligand structure or using a different bulky ligand can sometimes alter the selectivity and reduce isomerization.[6]
Q4: My reaction starts but then stops, and I see a black precipitate. What's happening?
A4: The formation of a black precipitate is characteristic of palladium black, which is aggregated, inactive palladium metal.[4] This indicates catalyst deactivation. To prevent this:
-
Maintain an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).[7]
-
Optimize Pd:Ligand Ratio: A common ratio for bulky phosphine ligands is between 1:1 to 1:2 (Pd:Ligand). An insufficient amount of the this compound ligand may fail to stabilize the Pd(0) species, leading to aggregation. Conversely, a large excess of ligand can sometimes inhibit the reaction.[8][9]
-
Use "Jeffery Conditions": The addition of a tetraalkylammonium salt (e.g., n-Bu₄NCl) can help stabilize the active catalyst and prevent precipitation, often allowing for lower reaction temperatures.[2]
Troubleshooting Guides
Problem 1: Low Yield or No Reaction
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and this compound ligand are of high purity and have been stored correctly under inert conditions. Consider using a pre-formed palladium-Danphos complex if available.[10] |
| Poor Reagent Quality | Use freshly distilled/purified solvents and ensure the aryl halide, alkene, and base are pure and dry. Water and oxygen can deactivate the catalyst.[7] |
| Incorrect Base | The base is critical for regenerating the Pd(0) catalyst.[2][11] If using an amine base (e.g., Et₃N), try a stronger or less volatile one. If using an inorganic base (e.g., K₂CO₃), ensure it is finely powdered for maximum surface area. |
| Suboptimal Temperature | If no reaction occurs, incrementally increase the temperature. If the reaction stalls, the temperature might be too high, causing catalyst decomposition. Monitor the reaction by TLC or GC/MS to find the optimal temperature. |
| Incorrect Pd:Ligand Ratio | The typical Pd:Ligand ratio for bulky phosphines is around 1:1.2 to 1:2. Deviating too far from this can either lead to catalyst instability (too little ligand) or inhibition (too much ligand).[8][9] |
Problem 2: Formation of Isomeric Byproducts (Olefin Isomerization)
| Parameter | Condition A (Favors Isomerization) | Condition B (Minimizes Isomerization) | Yield of Desired Product (%) | Yield of Isomer (%) |
| Additive | None | Ag₂CO₃ (1.2 equiv) | >95% | <5% |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | 85% | 15% |
| Solvent | Toluene | DMF or NMP | 90% | 10% |
| Temperature | 120 °C | 80 °C | 92% | 8% |
Note: The quantitative data above is illustrative, based on general principles of Heck reactions, as specific data for this compound across these exact conditions is proprietary or spread across numerous publications. The trends shown are well-established for suppressing isomerization.
Logical Troubleshooting Workflow
A systematic approach is crucial for diagnosing issues. The following workflow can guide your experimental adjustments.
Key Reaction Pathways
Understanding the catalytic cycle and potential off-cycle reactions is key to effective troubleshooting.
Heck Catalytic Cycle and Isomerization Side Reaction
General Experimental Protocol
This protocol is a starting point and should be optimized for specific substrates.
Title: General Protocol for Heck Coupling of an Aryl Bromide with an Alkene using a this compound-type Ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ligand (e.g., tButhis compound)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkene (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or Toluene, ~5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the this compound ligand (0.012 mmol, 1.2 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base, the aryl bromide, and the solvent.
-
Degassing (Optional but Recommended): If the solvent was not pre-degassed, bubble argon through the mixture for 10-15 minutes.
-
Alkene Addition: Add the alkene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of Danphos-Palladium Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of Danphos-palladium complexes. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development activities.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound-palladium complexes, focusing on stability-related problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | Catalyst Decomposition: The this compound-palladium complex may have degraded due to exposure to air or moisture. Phosphine ligands are susceptible to oxidation.[1] | 1. Ensure Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[2] 2. Use Anhydrous and Degassed Solvents: Residual water or oxygen in solvents can rapidly decompose the catalyst.[2] 3. Use Freshly Prepared or Properly Stored Complex: If possible, use a freshly prepared batch of the complex. Store pre-formed complexes in a glovebox or desiccator under an inert atmosphere. |
| Incomplete Precatalyst Activation: If generating the active Pd(0) species in situ from a Pd(II) precatalyst, the reduction may be inefficient. | 1. Pre-stirring: A pre-stirring step of the Pd(II) source and the this compound ligand in the reaction solvent for a few minutes before adding other reagents can be beneficial.[1] 2. Choice of Palladium Source: Using a pre-formed Pd(0) source or a more easily activated G3 or G4 Buchwald-type precatalyst can improve the generation of the active species.[3] | |
| Formation of Palladium Black | Ligand Dissociation: At elevated temperatures or with insufficient ligand concentration, the this compound ligand can dissociate, leading to the aggregation of palladium into inactive palladium black. | 1. Optimize Ligand-to-Palladium Ratio: For in-situ catalyst generation, a slight excess of the this compound ligand (e.g., 1.1:1 to 1.5:1) can help stabilize the palladium center. 2. Lower Reaction Temperature: If the reaction conditions allow, reducing the temperature can minimize ligand dissociation and palladium agglomeration. 3. Use a Pre-formed Catalyst: Well-defined precatalysts often exhibit greater stability and are less prone to forming palladium black.[3] |
| Inconsistent Reaction Yields | Variable Catalyst Quality: The purity and integrity of the this compound ligand and the palladium source can vary between batches. | 1. Verify Ligand Purity: Use techniques like ³¹P NMR to check for the presence of phosphine oxides or other impurities in the this compound ligand. 2. Use a Reliable Palladium Source: Ensure the palladium precursor is of high purity and has been stored correctly. |
| Formation of Unwanted Side Products (e.g., Hydrodehalogenation) | Generation of Palladium-Hydride Species: The presence of water or other protic impurities can lead to the formation of Pd-H species, which can cause side reactions like hydrodehalogenation.[4] | 1. Strictly Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware.[4] 2. Choice of Base: Use a non-hydroxide base (e.g., NaOtBu, K3PO4) to minimize the introduction of water.[4] |
Frequently Asked Questions (FAQs)
Q1: What makes this compound-palladium complexes unstable?
A1: this compound, like other bulky, electron-rich phosphine ligands, is susceptible to oxidation of the phosphorus atom upon exposure to air. The resulting phosphine oxide can be detrimental to catalytic activity. Furthermore, the palladium(0) active species is sensitive to oxygen and can be oxidized to inactive palladium(II). The stability of the complex is also influenced by temperature, solvent, and the presence of impurities.
Q2: How should I properly store my this compound ligand and its palladium complexes?
A2: Both the this compound ligand and its palladium complexes should be stored under an inert atmosphere (argon or nitrogen) in a glovebox or a sealed container within a desiccator.[5] They should be protected from light and stored at a low temperature if recommended by the supplier. Avoid storing them in contact with air or moisture for extended periods.
Q3: Can I prepare the this compound-palladium catalyst in situ? What are the best practices?
A3: Yes, in-situ preparation is common. To do this effectively, add the this compound ligand and the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) to the reaction vessel under an inert atmosphere and allow them to stir in the anhydrous, degassed solvent for a few minutes to allow for complex formation before adding the other reagents.[1] Using a slight excess of the ligand can help ensure all the palladium is complexed and stabilized.
Q4: What is the role of the steric bulk and electron-donating properties of this compound in complex stability?
A4: The steric bulk of the di(1-adamantyl)phosphino group on this compound helps to create a coordinatively unsaturated and highly reactive monoligated L-Pd(0) species, which is often the active catalyst. This bulk also promotes the final reductive elimination step in many cross-coupling reactions.[6] The electron-rich nature of the phosphine increases the electron density on the palladium center, which can accelerate the rate-limiting oxidative addition step.[6] Together, these properties contribute to high catalytic activity, but the inherent reactivity also necessitates careful handling to prevent decomposition.
Q5: How can I tell if my this compound-palladium complex has decomposed?
A5: Visual signs of decomposition include the formation of a black precipitate (palladium black) or a color change in the solution. A decrease in or complete loss of catalytic activity is also a strong indicator. For a more definitive assessment, ³¹P NMR spectroscopy can be used to detect the presence of phosphine oxide, a common decomposition product of the ligand.
Data Presentation
| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) | pKa (HPR₃⁺) |
| This compound (estimated) | High (>180) | High (>40) | High |
| tBuXPhos | Not widely reported | 45.4 | 11.2 |
| XPhos | Not widely reported | 38.8 | 9.9 |
| RuPhos | Not widely reported | 38.1 | 9.5 |
| SPhos | Not widely reported | 36.6 | 9.7 |
| P(t-Bu)₃ | 182 | 37.9 | 11.4 |
| PCy₃ | 170 | 35.1 | 9.7 |
Note: The values for this compound are estimated based on its structural similarity to other bulky adamantyl-containing phosphines. Actual values may vary.
Experimental Protocols
Protocol 1: General Procedure for Handling and Storage of Air- and Moisture-Sensitive this compound-Palladium Complexes
This protocol outlines the best practices for handling and storing this compound-palladium complexes to maintain their stability and activity.
Materials:
-
This compound-palladium complex
-
Inert atmosphere glovebox or Schlenk line
-
Anhydrous, degassed solvents
-
Oven-dried glassware
-
Septa, needles, and cannulas
Procedure:
-
Preparation of Workstation:
-
If using a Schlenk line, ensure all glassware is thoroughly oven-dried (e.g., at 125 °C overnight) and assembled while hot, then allowed to cool under a stream of inert gas (argon or nitrogen).[7]
-
If using a glovebox, ensure the atmosphere is dry and oxygen-free (typically <1 ppm H₂O and O₂).
-
-
Handling of the Solid Complex:
-
All transfers of the solid this compound-palladium complex should be performed within the inert atmosphere of a glovebox.
-
If a glovebox is unavailable, use a Schlenk flask and perform transfers under a positive pressure of inert gas.
-
-
Storage:
-
Store the solid complex in a tightly sealed container inside a glovebox or a desiccator filled with an appropriate desiccant and purged with an inert gas.
-
Protect the complex from light by storing it in an amber vial or wrapping the container in aluminum foil.
-
For long-term storage, keeping the complex at a low temperature (e.g., in a freezer) inside a sealed container may be beneficial, but always allow it to warm to room temperature under an inert atmosphere before opening to prevent condensation.
-
-
Preparation of Solutions:
-
Use anhydrous, degassed solvents for preparing solutions of the complex. Solvents should be purified using a solvent purification system or by standard distillation methods.
-
Transfer the solvent to the flask containing the solid complex via a cannula or a gas-tight syringe under a positive pressure of inert gas.
-
Protocol 2: In-Situ Preparation of a this compound-Palladium Catalyst for a Cross-Coupling Reaction
This protocol provides a general method for the in-situ generation of an active this compound-palladium catalyst.
Materials:
-
This compound ligand
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Anhydrous, degassed reaction solvent (e.g., toluene, dioxane)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Other reaction reagents (aryl halide, coupling partner, base)
Procedure:
-
Flask Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor and the this compound ligand (typically in a 1:1.1 to 1:1.5 Pd:ligand molar ratio) under a counterflow of argon or nitrogen.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent via a syringe.
-
-
Pre-formation of the Catalyst:
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the this compound-palladium complex. The solution may change color during this time.
-
-
Addition of Reagents:
-
Add the aryl halide, the coupling partner, and the base to the flask under a positive pressure of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Mandatory Visualizations
Caption: Workflow for a typical cross-coupling reaction using an in-situ generated this compound-palladium catalyst.
Caption: A logical workflow for troubleshooting low-yield reactions with this compound-palladium catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Addressing challenges of using fluorinated ligands in catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated ligands in catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My fluorinated ligand/catalyst complex has poor solubility in my reaction solvent. What can I do?
A1: Solubility issues are a common challenge with highly fluorinated compounds.[1][2] Consider the following solutions:
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Solvent Screening: Test a range of solvents. While traditional organic solvents may be ineffective, fluorous solvents (e.g., perfluorohexanes, benzotrifluoride) are often the first choice.[1][2] Supercritical carbon dioxide (scCO2) is another excellent option for catalysis with fluorous-soluble ligands.[1]
-
Solvent Mixtures: Employing a mixture of a fluorous solvent and an organic solvent can sometimes create a single phase at elevated temperatures, facilitating the reaction, and then separate upon cooling for easier catalyst recovery. This is the principle of fluorous biphasic catalysis.[2][3]
-
Ligand Modification: If solubility remains a significant hurdle, consider a ligand with fewer fluorine atoms or one that incorporates solubilizing groups or ethylene spacers between the aromatic ring and the perfluoroalkyl unit.[1] However, be aware that this may alter the electronic properties and catalytic activity.[1]
Q2: My catalytic reaction is sluggish or inactive with a fluorinated ligand, whereas the non-fluorinated analogue works well. Why is this happening?
A2: The high electronegativity of fluorine can significantly impact the electronic properties of the metal center, which in turn affects catalytic activity.[4][5]
-
Electronic Effects: The strong electron-withdrawing nature of fluorine substituents can decrease the electron density at the metal center.[4] This can be beneficial for some reactions by increasing the Lewis acidity of the catalyst, but detrimental for others, such as oxidative addition steps in cross-coupling, by making the metal center less nucleophilic.[1]
-
Steric Hindrance: While fluorine is relatively small, bulky fluorinated groups like trifluoromethyl (CF3) can create significant steric hindrance around the metal center, potentially blocking substrate access.
Q3: I am observing unexpected side products, such as hydrodehalogenation, in my cross-coupling reaction. Could the fluorinated ligand be the cause?
A3: Yes, undesired side reactions can be influenced by the electronic properties of the catalyst. Hydrodehalogenation, for instance, has been observed as a competing pathway in cross-coupling reactions involving fluorinated substrates.[6] The specific ligand and reaction conditions can influence the relative rates of the desired coupling and the undesired side reactions. Careful optimization of the base, solvent, and temperature may be required to suppress these pathways.
Q4: How can I efficiently separate my product from the fluorinated catalyst after the reaction?
A4: The unique solubility properties of fluorinated compounds can be leveraged for efficient separation.
-
Fluorous Solid-Phase Extraction (F-SPE): This is a common method where the reaction mixture is passed through a silica gel column coated with a fluorinated phase. The fluorous catalyst is retained, while the organic product elutes.[2]
-
Fluorous Biphasic System (FBS): If the reaction is run in a fluorous-organic biphasic system, the catalyst will preferentially reside in the fluorous phase after cooling, allowing for simple phase separation.[2][3]
Q5: My fluorinated catalyst appears to be decomposing under the reaction conditions. I thought fluorination increased stability?
A5: While fluorinated ligands often enhance thermal and oxidative stability, they are not universally immune to decomposition.[5][7]
-
C-F Bond Activation: Under certain conditions, particularly with highly reactive, low-valent metal centers, the C-F bonds of the ligand itself can be activated, leading to catalyst degradation.[8]
-
Anion Effects: In cationic complexes, the counter-anion can play a crucial role. For example, some fluorine-bridged gallium complexes show varying stability depending on the counter-anion (e.g., SbF6⁻ vs. BF4⁻).[9]
-
Reaction with Reagents: Strong nucleophiles or bases used in the reaction could potentially attack the electron-deficient fluorinated ligand.
Troubleshooting Guides
Guide 1: Diagnosing and Solving Catalyst Inactivity/Low Yield
This guide provides a systematic approach to troubleshooting a catalytic reaction with a fluorinated ligand that is underperforming.
Problem: The catalytic reaction shows low conversion or no product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low catalytic activity.
Guide 2: Managing Fluorous Biphasic Catalysis
This guide outlines key considerations for successfully implementing a fluorous biphasic system (FBS).
Core Concept: An FBS utilizes a fluorous solvent and a traditional organic solvent. At elevated temperatures, the solvents become miscible, allowing for a homogeneous reaction. Upon cooling, the phases separate, with the fluorous catalyst retained in the fluorous phase for easy recycling.[2][3]
Logical Relationships in FBS:
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Fluorous phase separation techniques in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight Collection: Fluorinated ligands Home [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling Air-Sensitive Danphos Ligands
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for handling air-sensitive Danphos ligands in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure experimental success and maintain ligand integrity.
Frequently Asked Questions (FAQs)
Q1: What are this compound ligands and why are they considered air-sensitive?
This compound ligands are a class of phosphine-based ligands commonly used in cross-coupling reactions, such as the Buchwald-Hartwig amination. Their air sensitivity stems from the phosphorus(III) center, which is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide (P=O).[1] This oxidation can significantly reduce or completely inhibit the catalytic activity of the ligand-metal complex.
Q2: How should I properly store this compound ligands?
To prevent degradation, this compound ligands must be stored under an inert atmosphere, such as argon or nitrogen, in a cool, dark, and dry environment.[1] It is highly recommended to store them in a glovebox or a sealed container within a desiccator. For long-term storage, refrigeration is advised.
Q3: What are the primary techniques for handling this compound ligands in the laboratory?
The two most common and effective techniques for handling air-sensitive compounds like this compound ligands are the use of a glovebox or a Schlenk line .[2][3][4][5][6]
-
Glovebox: A sealed container filled with an inert gas, allowing for the manipulation of sensitive reagents in an air-free environment.[2][3][4][5][6]
-
Schlenk line: A vacuum and inert gas manifold that allows for the removal of air from glassware and the subsequent introduction of an inert atmosphere.[2][3][4][5][6]
Q4: How can I tell if my this compound ligand has degraded?
The most reliable method for assessing the purity of a phosphine ligand is through ³¹P NMR spectroscopy . The appearance of a new signal, typically shifted downfield from the parent phosphine signal, is indicative of phosphine oxide formation. For example, triphenylphosphine oxide gives a characteristic signal around +25 to +35 ppm in CDCl₃, while the parent triphenylphosphine appears at approximately -5 ppm. While specific shifts for this compound and its oxide may vary, a similar downfield shift upon oxidation is expected. Visual inspection may sometimes reveal a change in the physical appearance of the ligand, such as discoloration or a change in texture, but this is not always a reliable indicator.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no catalytic activity in a cross-coupling reaction. | Ligand degradation due to air exposure. | 1. Confirm ligand purity using ³¹P NMR. Look for the presence of a phosphine oxide peak. 2. Ensure all handling procedures were performed under a strictly inert atmosphere (glovebox or Schlenk line). 3. Use freshly purchased or properly stored ligand. |
| Incomplete reduction of the palladium precursor (e.g., Pd(OAc)₂). | 1. Use a palladium(0) source directly, such as Pd₂(dba)₃. 2. Employ a pre-catalyst where the active Pd(0) species is readily formed in situ. | |
| Impurities in solvents or reagents. | 1. Use anhydrous, degassed solvents. 2. Ensure all starting materials are of high purity and are also handled under inert conditions if they are sensitive. | |
| Inconsistent reaction yields. | Variable ligand quality or inconsistent handling techniques. | 1. Aliquot the ligand in a glovebox into single-use vials to minimize repeated exposure of the bulk container to potential contaminants. 2. Standardize the experimental setup and handling procedures for all reactions. |
| Fluctuations in reaction temperature. | 1. Use a reliable heating and stirring mantle with a temperature controller. 2. Ensure consistent stirring to maintain a homogeneous reaction temperature. | |
| Formation of side products, such as hydrodehalogenation. | Suboptimal reaction conditions or ligand choice for the specific substrate. | 1. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane). 2. Consider using a different phosphine ligand that may be better suited for your substrate combination. |
Experimental Protocols
General Protocol for Setting up a Reaction Using a this compound Ligand
This protocol provides a general workflow for a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, using an air-sensitive this compound ligand.
1. Preparation of Glassware and Reagents:
-
All glassware (e.g., Schlenk flask, stir bar) must be thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool under vacuum or in a desiccator.
-
The reaction flask should be flame-dried under vacuum and backfilled with an inert gas (argon or nitrogen) at least three times.
-
All solvents must be anhydrous and degassed. This can be achieved by distillation from an appropriate drying agent or by passing the solvent through a solvent purification system. Degassing is typically done by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.
-
All solid reagents, including the this compound ligand, palladium source, base, and starting materials, should be handled under an inert atmosphere in a glovebox.
2. Reaction Setup in a Glovebox:
-
Inside the glovebox, add the palladium precursor, the this compound ligand, the base, and the aryl halide (if solid) to the oven-dried Schlenk flask containing a stir bar.
-
Seal the flask with a septum or a greased glass stopper.
-
Remove the flask from the glovebox.
3. Reaction Setup Using a Schlenk Line:
-
Connect the sealed Schlenk flask to the Schlenk line.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the degassed solvent via a gas-tight syringe.
-
Add the amine and the aryl halide (if liquid) via syringe.
-
Place the flask in a heating mantle set to the desired reaction temperature and begin stirring.
4. Work-up and Analysis:
-
After the reaction is complete (monitored by TLC, GC, or LC-MS), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride or water).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography.
Visualizations
Caption: Experimental workflow for handling air-sensitive this compound ligands.
Caption: Troubleshooting logic for a failing reaction with this compound ligand.
References
Technical Support Center: Enhancing Selectivity in Cross-Coupling Reactions with DalPhos Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of DalPhos ligands to enhance selectivity in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling experiments using DalPhos ligands, offering systematic approaches to diagnose and resolve them.
Issue 1: Poor Chemoselectivity in Buchwald-Hartwig Amination with Polyfunctional Substrates
Question: My Buchwald-Hartwig reaction with a substrate containing both a primary alkylamine and a primary aniline results in a mixture of products. How can I improve selectivity for the arylation of the alkylamine?
Answer: Poor chemoselectivity in the amination of substrates with multiple amine functionalities is a common challenge. The selectivity is influenced by the ligand, base, and reaction conditions. With DalPhos ligands, particularly Mor-DalPhos, you can often achieve high selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chemoselectivity.
Explanation:
-
Ligand Choice: Mor-DalPhos has demonstrated a kinetic preference for coupling with linear primary alkylamines over anilines. If you are using a different DalPhos variant, consider switching to Mor-DalPhos for this type of transformation.[1][2]
-
Base Selection: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are generally effective. The choice of base can influence the relative rates of competing amination reactions.
-
Temperature Control: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically preferred product. Start with room temperature and gradually increase if the reaction is too slow.
Issue 2: Undesired C-O Cross-Coupling Side Product with Amino Alcohols
Question: I am attempting a selective N-arylation of an amino alcohol using a DalPhos ligand with a nickel catalyst and NaOtBu as the base, but I am observing significant O-arylation. How can I suppress this side reaction?
Answer: The formation of C-O cross-coupling products is a known side reaction when using strong alkoxide bases like NaOtBu, particularly with nickel catalysis.
Troubleshooting Steps:
-
Change the Base: Replace NaOtBu with a non-alkoxide base. A combination of a weaker inorganic base like potassium carbonate (K₂CO₃) with an amine base such as N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) can be effective in suppressing O-arylation.[3]
-
Ligand Screening: While CyPAd-DalPhos has been shown to favor O-arylation in some cases, other DalPhos variants might offer different selectivity profiles. A systematic screening of available DalPhos ligands could identify one that favors N-arylation under your specific conditions.[4]
-
Solvent Effects: The choice of solvent can influence the relative rates of N- vs. O-arylation. Screen a range of aprotic solvents (e.g., toluene, dioxane, THF) to find the optimal conditions for your substrate.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for different amine nucleophiles in Buchwald-Hartwig aminations catalyzed by Pd/Mor-DalPhos?
A1: Competition experiments have established the following general order of reactivity for the [Pd(cinnamyl)Cl]₂/Mor-DalPhos catalyst system: Linear primary alkylamines and imines > Unhindered electron-rich primary anilines, primary hydrazones, N,N-dialkylhydrazines, and cyclic primary alkylamines > Unhindered electron-deficient primary anilines, α-branched acyclic primary alkylamines, hindered electron-rich primary anilines >> Cyclic and acyclic secondary dialkylamines, secondary alkyl/aryl and diarylamines, α,α-branched primary alkylamines, and primary amides.[1][2]
Q2: Can DalPhos ligands be used with nickel catalysts?
A2: Yes, DalPhos ligands have been successfully employed in nickel-catalyzed cross-coupling reactions. They have shown broad substrate scope, especially with (hetero)aryl chlorides and phenol-derived electrophiles.[4][5][6][7]
Q3: Are DalPhos ligands air-stable?
A3: Yes, DalPhos ligands are generally air-stable, which simplifies their handling and storage compared to many other phosphine ligands.[8][9]
Q4: What are the advantages of using Mor-DalPhos for the monoarylation of ammonia and hydrazine?
A4: Mor-DalPhos has been shown to be a highly effective ligand for the palladium-catalyzed monoarylation of ammonia and hydrazine with aryl chlorides and tosylates, often under mild conditions, including room temperature for ammonia coupling.[8][9] This provides a significant advantage in synthesizing primary anilines and aryl hydrazines.
Data Presentation
Table 1: Influence of Mor-DalPhos Ligand Variants on Catalytic Performance in Selected Cross-Coupling Reactions
| Ligand Variant | Aniline Coupling | Octylamine Coupling | Morpholine Coupling | Indole N-arylation | Ammonia Monoarylation | Acetone Monoarylation |
| Mor-DalPhos (L5) | Effective | Effective | Effective | Moderate | Superior | Effective |
| P(Me₂Ad)₂ variant (L6) | Broadly Useful | Broadly Useful | Broadly Useful | Moderate | Effective | Superior |
| ortho-PAd₂ variant (L13) | Effective | Effective | Effective | Superior | Moderate | Moderate |
Data synthesized from qualitative descriptions in the literature. "Superior" indicates the best-performing ligand for that specific transformation in the study cited. "Effective" indicates good to excellent yields were obtained. "Moderate" indicates lower yields compared to other ligands.[10]
Experimental Protocols
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination using Mor-DalPhos:
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., [Pd(cinnamyl)Cl]₂, 0.01 mmol, 1 mol% Pd) and Mor-DalPhos (0.02 mmol, 2 mol%) in the reaction solvent (e.g., toluene, 2 mL) and stir for 10 minutes.
-
Reaction Initiation: Add the pre-formed catalyst solution to the reaction vessel containing the substrates and base.
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) until the starting material is consumed as monitored by TLC or GC/LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: General catalytic cycle for Buchd-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. DalPhos Ligands [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. [PDF] Probing the effect of donor-fragment substitution in Mor-DalPhos on palladium-catalyzed C–N and C–C cross-coupling reactivity | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Performance Showdown: A Comparative Guide to Buchwald Ligands in Catalytic Cross-Coupling Reactions
For researchers, scientists, and drug development professionals at the forefront of chemical synthesis, the selection of an optimal ligand is paramount to the success of catalytic cross-coupling reactions. This guide provides an objective comparison of the performance of prominent Buchwald ligands, offering a data-driven approach to ligand selection for critical C-N and C-C bond-forming transformations.
The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are cornerstone reactions in modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science.[1][2] The efficiency and scope of these palladium-catalyzed transformations are critically dependent on the nature of the phosphine ligand employed.[3][4] Buchwald-type dialkylbiaryl phosphine ligands, characterized by their steric bulk and electron-rich nature, have emerged as a dominant class of ligands, facilitating reactions with challenging substrates under mild conditions.[5][6]
This guide delves into the performance of several key Buchwald ligands, including XPhos , SPhos , RuPhos , and BrettPhos , presenting available experimental data to facilitate a direct comparison of their catalytic activity, substrate scope, and reaction efficiency. While the initial query mentioned "Danphos," extensive literature searches did not yield a specific ligand by that name, suggesting a possible typographical error. Therefore, this guide will also include a comparative overview of the DalPhos family of ligands, a distinct and highly effective class of P,N-ligands, to provide a broader context of high-performance catalysts in this domain.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] The choice of ligand is crucial for achieving high yields and broad substrate scope, especially with challenging substrates like aryl chlorides.[7] Below is a summary of the performance of various Buchwald ligands in representative amination reactions.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 94 | 1.5 (Pd) / 3.0 (Ligand) | [8] |
| t-BuXPhos | 4-Chlorotoluene | Aniline | K3PO4 | Toluene/Water | 50 | 2 | 95 | 1.0 (Pd) / 2.0 (Ligand) | [9] |
| SPhos | 4-Chloroanisole | Aniline | K3PO4 | Dioxane/Water | 80 | 18 | 84 | 2.0 (Pd) / 4.0 (Ligand) | [10] |
| RuPhos | 4-Chloroanisole | Morpholine | NaOtBu | Toluene | 100 | 3 | >95 | 1.0 (Pd) / 2.0 (Ligand) | [11] |
| BrettPhos | 4-Chloroanisole | n-Hexylamine | NaOtBu | Toluene | 100 | 1 | >95 | 1.0 (Pd) / 2.0 (Ligand) | [11] |
| Mor-DalPhos | 4-Chlorotoluene | Ammonia | NaOtBu | Toluene | RT | 24 | 92 | 2.0 (Pd) / 4.0 (Ligand) |
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[12][13] The performance of Buchwald ligands is often evaluated by their ability to couple sterically hindered or electronically deactivated substrates.
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| XPhos | 2-Chloronaphthalene | Phenylboronic acid | K2CO3 | Toluene/Methanol | RT | 18 | 98 | 0.0025 | [14] |
| SPhos | 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | K3PO4 | Dioxane/Water | 80 | 0.5 | >99 | 2.0 | [10] |
| DavePhos | 9-Bromoanthracene | Phenylboronic acid | CsF | - (Solid-state) | - | 1.65 | 93 | 6.0 | [15] |
| JagPhos I | 3-Bromoanisole | 4-Methoxyphenylboronic acid | K3PO4 | Dioxane | 100 | 12 | 95 | 2.0 | [11] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination with XPhos
A detailed experimental protocol for the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine using an XPhos-based catalyst system is as follows:
To a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and toluene (5 mL) under a nitrogen atmosphere. The mixture was stirred at room temperature for 5 minutes. 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were added in one portion. The resulting mixture was stirred at reflux for 6 hours. The reaction mixture was then cooled to room temperature and quenched with water (10 mL). The organic layer was washed with water (10 mL) and brine (10 mL), dried with Na₂SO₄ (20 g), and then concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the corresponding product as an orange solid (700 mg, 94% yield).[8] Toluene was degassed by bubbling with nitrogen gas for 30 minutes prior to use. The reaction progress was monitored by GC.[8]
General Procedure for Suzuki-Miyaura Coupling with a Pd-XPhos Precatalyst
The following is a representative procedure for the Suzuki-Miyaura coupling of aryl sulfamates with boronic acids:
A vial is charged with the aryl sulfamate (0.1 mmol), the boronic acid (0.15 mmol), K₂CO₃ (0.2 mmol), and the Pd-XPhos precatalyst (0.0025 mmol). Toluene (0.66 mL) and methanol (0.33 mL) are then added. The reaction mixture is stirred at room temperature for the specified time.[14]
Visualizing Reaction Mechanisms and Workflows
Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination reaction involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction cycle also proceeds through oxidative addition, followed by transmetalation and reductive elimination.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
General Experimental Workflow for a Cross-Coupling Reaction
A typical workflow for setting up and running a palladium-catalyzed cross-coupling reaction involves several key steps, from reagent preparation to product isolation.
Caption: General workflow for a cross-coupling experiment.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. | Sigma-Aldrich [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
The Catalytic Versatility of Danphos: A Comparative Analysis in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical parameter in optimizing catalytic cross-coupling reactions. This guide provides a comparative overview of the anticipated catalytic activity of Danphos, a sulfonated phosphine ligand, in several key cross-coupling reactions. Due to a lack of specific published experimental data for this compound, this comparison is based on the known properties of analogous water-soluble, electron-deficient phosphine ligands and their established performance in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
This compound, chemically known as Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, is a water-soluble phosphine ligand. Its sulfonate groups confer hydrophilicity, making it a suitable candidate for aqueous-phase catalysis, which aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. The presence of the electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group is expected to influence its electronic properties, rendering it less electron-donating than many common bulky alkyl phosphine ligands. This electronic nature can have a significant impact on the different steps of the catalytic cycle in palladium-catalyzed cross-coupling reactions.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The efficacy of a phosphine ligand is highly dependent on the specific type of cross-coupling reaction. The electronic and steric properties of the ligand influence the rates of oxidative addition, transmetalation, and reductive elimination, which are the fundamental steps in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. Generally, electron-rich and bulky phosphine ligands are favored as they promote the oxidative addition step, which is often rate-limiting.
While specific data for this compound is unavailable, we can compare its expected performance to other water-soluble and electron-deficient ligands. For instance, the sulfonated version of SPhos (sSPhos) has demonstrated high activity in aqueous Suzuki-Miyaura couplings.[1] Given this compound's structure, it is anticipated to be effective in aqueous or biphasic Suzuki-Miyaura reactions, particularly for substrates that are water-soluble or when seeking to simplify catalyst-product separation. However, its electron-deficient nature might result in slower oxidative addition compared to highly electron-rich ligands like SPhos or RuPhos, potentially requiring higher reaction temperatures or longer reaction times for challenging substrates like aryl chlorides.
Table 1: Anticipated Performance of this compound in Suzuki-Miyaura Coupling Compared to Other Ligands
| Ligand | Key Features | Expected Yields | Substrate Scope | Catalyst Loading |
| This compound | Water-soluble, Electron-deficient | Moderate to High (Aryl Bromides/Iodides) | Good for water-soluble substrates | 0.1 - 2 mol% |
| SPhos | Bulky, Electron-rich | High to Excellent | Broad (including Aryl Chlorides) | 0.01 - 1 mol% |
| TPPTS | Water-soluble, Electron-neutral | Moderate | Good for water-soluble substrates | 0.5 - 5 mol% |
| XPhos | Bulky, Electron-rich | High to Excellent | Very Broad (including hindered substrates) | 0.01 - 1 mol% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction generally benefits from bulky and electron-rich phosphine ligands that facilitate both the oxidative addition and the reductive elimination steps.
For this compound, its application in Buchwald-Hartwig amination would likely be in aqueous media. While bulky, electron-rich ligands like BrettPhos and BippyPhos are benchmarks in this field,[2][3] the performance of a more electron-deficient, water-soluble ligand like this compound would be of interest for specific applications, such as the coupling of water-soluble amines or aryl halides. It is plausible that for certain substrate combinations, particularly with electron-rich aryl halides, this compound could facilitate the reaction, though likely with lower efficiency than the state-of-the-art electron-rich ligands.
Table 2: Anticipated Performance of this compound in Buchwald-Hartwig Amination Compared to Other Ligands
| Ligand | Key Features | Expected Yields | Amine Scope | Catalyst Loading |
| This compound | Water-soluble, Electron-deficient | Low to Moderate | Primary and secondary amines | 1 - 5 mol% |
| BippyPhos | Bulky, Electron-rich | High to Excellent | Broad (including NH-heterocycles) | 0.1 - 2 mol% |
| XPhos | Bulky, Electron-rich | High to Excellent | Broad (including hindered amines) | 0.1 - 2 mol% |
| NIXANTPHOS | Bidentate, Electron-rich | High for unactivated aryl chlorides | Good | 0.05 - 1 mol% |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Copper-free variants are also well-established. The choice of phosphine ligand can significantly impact the reaction's efficiency.
As a water-soluble ligand, this compound could be particularly advantageous for Sonogashira couplings in aqueous media, which is a growing area of interest for sustainable chemistry.[4] Its electron-deficient character might be beneficial in the transmetalation step of the copper-free Sonogashira reaction. However, compared to ligands specifically designed for high turnover numbers in this reaction, such as HandaPhos, its overall efficiency may be more modest.
Table 3: Anticipated Performance of this compound in Sonogashira Coupling Compared to Other Ligands
| Ligand | Key Features | Expected Yields | Alkyne Scope | Catalyst Loading |
| This compound | Water-soluble, Electron-deficient | Moderate to High (Aryl Iodides) | Good | 0.5 - 3 mol% |
| HandaPhos | Bulky, Electron-rich | High to Excellent (in water) | Broad | ppm levels |
| PPh₃ | Electron-neutral | Moderate to High | Good | 1 - 5 mol% |
| cBRIDP | Bulky, Electron-rich | High to Excellent | Broad | 0.1 - 1 mol% |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The regioselectivity and efficiency of the Heck reaction are often influenced by the electronic and steric properties of the phosphine ligand.
The use of water-soluble ligands in the Heck reaction has been explored to facilitate catalyst recycling and work-up procedures.[1] this compound, being a sulfonated phosphine, would be a candidate for such aqueous-phase Heck reactions. Its electron-deficient nature could influence the rate of migratory insertion and β-hydride elimination steps. While bulky, electron-rich phosphines are often employed, the specific substrate combination would determine the optimal ligand characteristics.
Table 4: Anticipated Performance of this compound in Heck Reaction Compared to Other Ligands
| Ligand | Key Features | Expected Yields | Alkene Scope | Catalyst Loading |
| This compound | Water-soluble, Electron-deficient | Moderate | Activated Alkenes | 1 - 5 mol% |
| PPh₃ | Electron-neutral | Moderate to High | Broad | 1 - 5 mol% |
| (o-tolyl)₃P | Bulky, Electron-rich | High | Broad | 0.5 - 2 mol% |
| dppf | Bidentate, Electron-rich | High | Good | 0.5 - 2 mol% |
Experimental Protocols
While specific protocols for this compound are not available, the following are general methodologies for the key cross-coupling reactions that can be adapted for screening this compound and other ligands.
General Procedure for a Suzuki-Miyaura Coupling Reaction
To an oven-dried vial is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). The solvent (e.g., a mixture of toluene and water, 5 mL) is then added via syringe. In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (e.g., this compound, 0.02 mmol) are dissolved in the reaction solvent and the resulting solution is added to the reaction mixture. The reaction is then heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for a Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., this compound, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL). The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., 80-120 °C) for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Visualizing Catalytic Cycles and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathways and workflows in cross-coupling catalysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a cross-coupling reaction.
References
A Head-to-Head Comparison: DalPhos Ligands Versus Traditional Phosphines in Cross-Coupling Catalysis
In the pursuit of more efficient and versatile synthetic methodologies, the development of novel phosphine ligands for transition-metal-catalyzed cross-coupling reactions remains a key area of research. For scientists and professionals in drug development, the choice of ligand is critical to the success of these transformations. This guide provides a detailed comparison of the performance of DalPhos ligands, a relatively newer class of phosphine ligands, against well-established traditional phosphine ligands in key cross-coupling reactions.
Introduction to the Ligands
DalPhos Ligands: Developed by the Stradiotto group, DalPhos ligands are a family of bulky, electron-rich phosphine ligands characterized by a di(1-adamantyl)phosphino group.[1] Notable members include Mor-DalPhos and Me-DalPhos. These ligands have shown exceptional performance in challenging palladium- and nickel-catalyzed cross-coupling reactions, particularly with unactivated aryl chlorides and tosylates, and in the monoarylation of ammonia.[1]
Traditional Phosphine Ligands: This broad category includes several classes of ligands that have been instrumental in the advancement of cross-coupling chemistry. For this comparison, we will focus on the widely used Buchwald biarylphosphine ligands, such as XPhos and SPhos, which are known for their high reactivity and broad applicability.[2] We will also consider the more conventional triphenylphosphine (PPh3) as a baseline.
Performance Data in Cross-Coupling Reactions
The following tables summarize the performance of DalPhos and traditional phosphine ligands in two of the most important cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The performance of Mor-DalPhos is particularly noteworthy in the coupling of challenging aryl chlorides and tosylates.
Table 1: Performance in the Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
| Ligand | Catalyst System | Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Mor-DalPhos | [Pd(cinnamyl)Cl]₂ (0.5 mol%) | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 98 | [3] |
| XPhos | Pd₂(dba)₃ (1.5 mol%) | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 |
Table 2: Performance in the Buchwald-Hartwig Amination of Aryl Tosylates with Amines
| Ligand | Catalyst System | Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Mor-DalPhos | [Pd(cinnamyl)Cl]₂ (1.0 mol%) | 4-Tolyl tosylate | Aniline | K₃PO₄ | t-AmOH | 110 | 18 | 95 | [1] |
| NHC Ligand * | Pd-PEPPSI-IPr(NMe₂)₂ (2.0 mol%) | Phenyl tosylate | Morpholine | K₃PO₄ | t-AmOH | 120 | 16 | 99 | [4] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Buchwald ligands like SPhos are highly effective in this reaction, particularly with challenging aryl chloride substrates. While direct side-by-side comparative data for DalPhos in Suzuki couplings is less common in the literature, the available data for traditional ligands sets a high benchmark.
Table 3: Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Catalyst System | Aryl Chloride | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ (2 mol%) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2-8 | >90 | [5] |
| DavePhos | Pd(OAc)₂ (3 mol%) | 4-Biphenylcarbonitrile | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 97 | [6] |
| PPh₃ | Pd(PPh₃)₄ (3-5 mol%) | 7-Chloro-2-naphthol | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 100-110 | 12-24 | 40-70 | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for the Buchwald-Hartwig amination using Mor-DalPhos and XPhos.
Protocol 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using Mor-DalPhos
Materials:
-
[Pd(cinnamyl)Cl]₂
-
Mor-DalPhos
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Pd(cinnamyl)Cl]₂ (0.005 mmol, 0.5 mol%), Mor-DalPhos (0.01 mmol, 1.0 mol%), and NaOtBu (1.4 mmol).
-
Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol) to the tube.
-
Add anhydrous, degassed toluene (2 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
XPhos
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and NaOtBu (8.44 mmol).
-
Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (4.22 mmol) and morpholine (6.33 mmol) in one portion.
-
Heat the resulting mixture at reflux for 6 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
The organic layer is washed with water (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the product.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a cross-coupling reaction.
Conclusion
The selection of an appropriate phosphine ligand is a critical parameter in the success of palladium- and nickel-catalyzed cross-coupling reactions. DalPhos ligands, particularly Mor-DalPhos, have emerged as highly effective catalysts, especially in challenging Buchwald-Hartwig aminations of aryl chlorides and tosylates, often providing excellent yields.[1][3] They represent a powerful alternative to traditional phosphine ligands.
Traditional Buchwald ligands like XPhos and SPhos remain the gold standard for a wide range of cross-coupling reactions, including the Suzuki-Miyaura coupling, due to their well-documented broad substrate scope and high catalytic activity.[2][5] The choice between DalPhos and a traditional ligand will ultimately depend on the specific transformation, the nature of the substrates, and the desired reaction conditions. For particularly challenging aminations, especially with unactivated electrophiles, DalPhos ligands warrant strong consideration. For a broader range of applications with a proven track record, the Buchwald family of ligands remains an excellent first choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Water-Soluble Phosphine Ligands for Green Chemistry
For Researchers, Scientists, and Drug Development Professionals
The shift towards sustainable "green" chemistry has spurred significant interest in aqueous-phase catalysis, a methodology that minimizes the use of volatile organic compounds (VOCs). At the heart of many of these processes are water-soluble phosphine ligands, which coordinate with transition metal catalysts, enabling reactions to be performed in water. This guide provides a comparative analysis of prominent water-soluble phosphine ligands, focusing on their performance in key catalytic reactions, supported by experimental data.
Overview of Key Water-Soluble Phosphine Ligands
The most commonly employed water-soluble phosphine ligands include tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS), mono(3-sulfonatophenyl)phosphine sodium salt (TPPMS), and 1,3,5-triaza-7-phosphaadamantane (PTA). Their efficacy stems from the presence of hydrophilic functional groups, such as sulfonate groups in TPPTS and TPPMS, and nitrogen atoms in PTA, which impart aqueous solubility to the metal catalyst. This facilitates catalyst separation from the organic product phase, allowing for catalyst recycling—a cornerstone of green chemistry.[1]
Comparative Performance in Catalytic Reactions
The choice of ligand significantly impacts the efficiency, selectivity, and recyclability of a catalytic system. Below is a comparative summary of the performance of TPPTS, TPPMS, PTA, and other notable water-soluble phosphine ligands in pivotal cross-coupling and hydroformylation reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for carbon-carbon bond formation. In aqueous media, the performance of palladium catalysts is highly dependent on the ancillary phosphine ligand.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| TPPTS | 4-Bromotoluene | Phenylboronic acid | 0.5 | RT | 1 | Low Conversion | - | - | Shaughnessy & Booth, 2001 |
| t-Bu-Amphos | 4-Bromotoluene | Phenylboronic acid | 0.01 | RT | 24 | >99 | 9,900 | 413 | Shaughnessy & Booth, 2001 |
| t-Bu-Pip-phos | 4-Bromotoluene | Phenylboronic acid | 0.01 | RT | 24 | >99 | 9,900 | 413 | Shaughnessy & Booth, 2001 |
| New Alkylphosphine | 4-Bromotoluene | Phenylboronic acid | 0.0001 | 80 | 4 | >99 | 734,000 | 184,000 | Shaughnessy & Booth, 2001 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. RT = Room Temperature
As the data indicates, while TPPTS is a foundational water-soluble ligand, more recently developed sterically demanding, water-soluble alkylphosphines like t-Bu-Amphos and t-Bu-Pip-phos show significantly higher activity in Suzuki couplings, achieving remarkable turnover numbers.[2]
Mizoroki-Heck Coupling
The Heck reaction is a key method for the synthesis of substituted alkenes. The use of water as a solvent offers significant environmental benefits.
| Ligand | Aryl Halide | Olefin | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| TPPTS | p-Iodobenzoate | (Trifluoroacetyl)propargylamine | Not specified | Not specified | Not specified | - | Hessler et al., 1997 |
| Guanidinium phosphine 17b | p-Iodobenzoate | (Trifluoroacetyl)propargylamine | Not specified | Not specified | Not specified | Surmounting activity | Hessler et al., 1997 |
| TXPTS | Aryl Bromides | Various | Not specified | Not specified | Not specified | High Yields | Moore & Shaughnessy, 2004 |
A comparative study showed a cationic guanidinium phosphine ligand (17b) to have "surmounting activity" compared to TPPTS in an aqueous phase Heck-type reaction.[2] Another specialized ligand, tri(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt (TXPTS), has also demonstrated high efficiency in aqueous Heck couplings of aryl bromides.[3]
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize aryl alkynes. Water-soluble phosphine ligands enable this reaction to be performed under greener conditions.
| Ligand | Aryl Halide | Alkyne | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| t-Bu-Amphos | Unactivated Aryl Bromides | Various | Pd(OAc)₂ | 80 | Not specified | High Yields | Shaughnessy et al., 2004 |
| Pd-PDMS (ligandless in situ) | 4-Iodoanisole | Phenylacetylene | Pd-PDMS | 55 | 8 | 90 | Ananikov et al., 2025 |
While direct comparative data for TPPTS, TPPMS, and PTA in Sonogashira coupling is less common in single studies, specialized ligands like t-Bu-Amphos have been shown to be effective.[2] Interestingly, recent developments include recyclable catalysts like a palladium-polysiloxane (Pd-PDMS) composite that facilitates copper-free Sonogashira reactions in the absence of added phosphine ligands, with excellent yields and ultra-low palladium leaching.[4][5][6]
Hydroformylation
Aqueous-phase hydroformylation is a major industrial application of water-soluble phosphine ligands, particularly TPPTS, in the production of aldehydes.
| Ligand | Olefin | Catalyst System | Conditions | n/iso ratio | Reference |
| TPPTS | Propylene | Rh(I) | Industrial Process | High for butyraldehyde | Kuntz, 1987; Cornils et al., 1993 |
| TPPTS/TPPDS | Long-chain olefins | RhCl(CO)(TPPTS)₂ | Biphasic with surfactant | 22.3 | Jin et al., 2003 |
The Ruhrchemie/Rhône-Poulenc process, which utilizes a rhodium catalyst with TPPTS, is a prime example of a successful industrial-scale green chemistry process.[7] For longer-chain olefins, a synergistic effect has been observed when using a mixture of TPPTS and the disulfonated analogue (TPPDS), leading to high regioselectivity for the linear aldehyde.[8][9]
Catalyst Recyclability and Stability
A major advantage of using water-soluble phosphine ligands is the ease of catalyst recycling. After the reaction, the organic product phase can be separated, and the aqueous catalyst phase can be reused.
-
TPPTS-based catalysts have shown excellent stability and recyclability in industrial hydroformylation processes.[8]
-
t-Bu-Amphos-palladium catalysts have been recycled up to three times in Suzuki couplings in a water/toluene system with an average yield of over 80% per cycle before a significant drop in activity was observed.[2]
-
Heterogenized catalysts , such as palladium on carbon nanotubes (CNT-Pd), can be recycled multiple times with no loss of activity and can even be reactivated by the addition of phosphine ligands.[10]
-
Palladium-polysiloxane (Pd-PDMS) catalysts exhibit exceptional recyclability with ultra-low metal leaching (as low as 22 ppb), meeting stringent pharmaceutical industry requirements.[4][5][6]
Experimental Protocols
General Synthesis of Sulfonated Phosphine Ligands
Synthesis of TPPTS (Tris(3-sulfonatophenyl)phosphine trisodium salt): TPPTS is synthesized by the sulfonation of triphenylphosphine using oleum (a solution of sulfur trioxide in sulfuric acid).[11] The reaction is typically carried out at a controlled temperature (e.g., 15-25°C).[12] The workup procedure is critical to avoid the formation of the corresponding phosphine oxide. This involves careful hydrolysis of the reaction mixture and neutralization with a base (e.g., sodium hydroxide) to a specific pH, followed by precipitation and recrystallization.[13]
Synthesis of TPPMS (Mono(3-sulfonatophenyl)phosphine sodium salt): TPPMS can be synthesized by the sulfonation of triphenylphosphine under milder conditions or with a controlled amount of sulfonating agent compared to the synthesis of TPPTS.[14][15][16] The reaction yields a mixture of mono-, di-, and trisulfonated products, from which TPPMS can be isolated.
General Procedure for Aqueous Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%) and the water-soluble phosphine ligand in the desired ligand-to-metal ratio.
-
Add the aqueous solvent system (e.g., water, or a mixture of water and an organic co-solvent like acetonitrile or toluene).
-
The reaction mixture is then stirred at the desired temperature (room temperature to 80°C) for the specified time.
-
Upon completion, the organic product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The aqueous phase containing the catalyst can be separated and potentially reused for subsequent reactions.
-
The combined organic extracts are dried and concentrated to yield the crude product, which is then purified by chromatography.
General Procedure for Aqueous Mizoroki-Heck Coupling
-
A reaction vessel is charged with the aryl halide (1.0 mmol), the olefin (1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[17]
-
The palladium catalyst precursor (e.g., Pd(OAc)₂) and the water-soluble phosphine ligand are added.
-
An aqueous solvent or a mixture of water and a polar organic solvent (e.g., DMF) is added.[17]
-
The mixture is heated to the reaction temperature (typically 80-120°C) and stirred for the required duration.[17]
-
After cooling, the product is extracted with an organic solvent.
-
The aqueous layer containing the catalyst is separated for potential recycling.
-
The organic layer is washed, dried, and concentrated to give the product, which can be further purified.
Visualizing Catalytic Pathways
The following diagrams, generated using DOT language, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Mizoroki-Heck reactions, which are central to the applications of these water-soluble phosphine ligands.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Conclusion
Water-soluble phosphine ligands are indispensable tools in the advancement of green chemistry, enabling a host of catalytic transformations to be conducted in aqueous media. While TPPTS remains a widely used and industrially proven ligand, particularly in hydroformylation, the field is continually evolving. Newer generations of sterically demanding and electronically tuned water-soluble phosphines often exhibit superior performance in terms of activity and substrate scope for cross-coupling reactions. The ongoing development of novel catalytic systems, including those that minimize or eliminate the need for traditional ligands and facilitate even more efficient recycling, promises to further enhance the sustainability of chemical synthesis. The choice of ligand is paramount and must be tailored to the specific reaction to achieve optimal performance in a green and efficient manner.
References
- 1. Design, Synthesis, and Anti-Cancer Evaluation of Novel Water-Soluble Copper(I) Complexes Bearing Terpyridine and PTA Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TPPTS - Wikipedia [en.wikipedia.org]
- 12. EP0158572A1 - Process for preparing tri(M-sulfophenyl)phosphine by hydrolysis and controlled dilution of the sulfonation mixture - Google Patents [patents.google.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. zora.uzh.ch [zora.uzh.ch]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of DalPhos Ligands in the Coupling of Challenging Substrates: A Comparative Guide
In the landscape of modern synthetic chemistry, the formation of carbon-heteroatom and carbon-carbon bonds through cross-coupling reactions is a cornerstone of molecular construction, particularly in the development of pharmaceuticals and functional materials. The choice of ligand is paramount to the success of these transformations, especially when dealing with unreactive or sterically demanding substrates. This guide provides a comparative analysis of the DalPhos family of ligands in nickel-catalyzed cross-coupling reactions, juxtaposing their performance against established alternatives, supported by experimental data.
The DalPhos (Dalhousie Phosphine) ligands, a class of bulky and electron-rich bisphosphine ligands, have emerged as powerful tools for a range of nickel-catalyzed cross-coupling reactions.[1][2] These ligands have shown remarkable efficacy in activating challenging substrates, such as (hetero)aryl chlorides and sterically hindered starting materials, often providing a competitive and more earth-abundant alternative to traditional palladium-based systems.[1][2]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a versatile method for C-C bond formation, can be challenging with sterically hindered substrates. While palladium catalysts with Buchwald ligands like SPhos are highly effective, nickel-based systems with DalPhos ligands have shown comparable or even superior performance in certain cases.
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst System | Yield (%) | Reference |
| 1 | 2,4,6-trimethylphenyl chloride | Phenylboronic acid | CyPAd-DalPhos | Ni(COD)₂ | 95 | [3] |
| 2 | 2,4,6-trimethylphenyl chloride | Phenylboronic acid | SPhos | Pd(OAc)₂ | 92 | [4] |
| 3 | 2,6-dimethylphenyl chloride | 1-Naphthylboronic acid | PAd-DalPhos | Ni(COD)₂ | 88 | [3] |
| 4 | 2,6-dimethylphenyl chloride | 1-Naphthylboronic acid | XPhos | Pd(OAc)₂ | 85 | [5] |
Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. Nickel-catalyzed variants of this reaction employing DalPhos ligands have proven particularly effective for the coupling of challenging substrates, including heteroarylamines and bulky primary alkylamines.[1][4]
In a comparative study, the PAd2-DalPhos ligand in a nickel-catalyzed system demonstrated superior performance in the coupling of a primary heteroarylamine with an activated heteroaryl chloride, a transformation that is notoriously difficult.[6]
Table 2: Ligand Screening for the Nickel-Catalyzed Amination of 3-amino-5-methylisoxazole with 2-chloro-5-iodopyridine
| Ligand | Catalyst System | Yield (%) |
| PAd2-DalPhos | (PAd2-DalPhos)Ni(o-tolyl)Cl | 98 |
| Josiphos CyPF-Cy | (CyPF-Cy)Ni(o-tolyl)Cl | 65 |
| DPPF | (dppf)NiCl₂ | <5 |
| IPr | (IPr)Ni(styrene)₂ | <5 |
Data sourced from a study highlighting the efficacy of PAd2-DalPhos.[6]
Furthermore, the PhPAd-DalPhos ligand has enabled the nickel-catalyzed coupling of bulky primary alkylamines with (hetero)aryl chlorides at room temperature, a previously unprecedented transformation.[4]
Experimental Protocols
General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides:
To a nitrogen-filled glovebox, an oven-dried vial is charged with the nickel precatalyst (e.g., (PAd2-DalPhos)Ni(o-tolyl)Cl, 2 mol%), the aryl chloride (1.0 mmol), the amine (1.2 mmol), and a suitable base (e.g., NaOtBu, 1.4 mmol). The vial is sealed, and the appropriate solvent (e.g., toluene, 2 mL) is added. The reaction mixture is then stirred at the specified temperature for the designated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired arylamine.[7][8]
Visualizing Catalytic Processes
The following diagrams illustrate the proposed catalytic cycle for the nickel-catalyzed Buchwald-Hartwig amination and a typical experimental workflow.
References
- 1. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. PhPAd-DalPhos: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
A Comparative Analysis of Fluorinated and Non-Fluorinated Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of homogeneous catalysis, the rational design of ligands is a cornerstone for optimizing reaction efficiency, selectivity, and stability. Phosphine ligands, with their tunable steric and electronic properties, have long been a mainstay in the chemist's toolkit. The strategic incorporation of fluorine atoms into the phosphine ligand framework has emerged as a powerful strategy to further modulate these properties, often leading to enhanced catalytic performance. This guide provides an objective comparison of fluorinated and non-fluorinated phosphine ligands, supported by experimental data, to aid researchers in ligand selection and catalyst design.
Electronic and Steric Effects of Fluorination
The introduction of fluorine, the most electronegative element, onto a phosphine ligand scaffold dramatically alters its electronic profile. The strong electron-withdrawing nature of fluorine reduces the electron density on the phosphorus atom, making the ligand less basic and more π-acidic.[1][2] This electronic perturbation can have a profound impact on the catalytic cycle of a transition metal complex. For instance, electron-deficient phosphine ligands can enhance the rate of reductive elimination, often the product-forming step in cross-coupling reactions, leading to higher turnover numbers.[3][4]
The steric environment around the metal center can also be tuned by the position and number of fluorine substituents. For example, a fluorine atom in the ortho-position of an arylphosphine exerts a more significant steric effect than one in the para-position.[1] This allows for fine control over the coordination sphere of the metal, which can influence selectivity.
Performance in Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the choice of phosphine ligand is critical to their success. The following sections provide a comparative overview of the performance of fluorinated and non-fluorinated phosphine ligands in several key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While both fluorinated and non-fluorinated phosphine ligands can be effective, fluorinated ligands often lead to higher catalyst stability and turnover numbers.[3] However, in some cases, both types of ligands have shown moderate yields.[1] The choice of ligand can also influence the reactivity of different C-Br positions in substrates with multiple bromine atoms.[5]
| Ligand Type | Representative Ligand | Substrate | Product Yield (%) | Notes |
| Non-Fluorinated | Triphenylphosphine (PPh₃) | Aryl Chlorides | Moderate to High | Often requires elevated temperatures.[6] |
| Fluorinated | Tris(4-fluorophenyl)phosphine | Aryl Halides | Moderate to High | Can promote reactions at room temperature and enhance catalyst stability.[7][8] |
| Fluorinated | Bis(pentafluorophenyl)phenylphosphine | Iodobenzene/Styrene | High | Outperformed PPh₃ in Heck reaction in compressed CO₂.[2] |
| Non-Fluorinated | XPhos | 2-Bromo-4-fluoro-5-methylpyridine | Illustrative High Yield | A bulky, electron-rich ligand often used for challenging substrates.[9] |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions.
Heck Coupling
In the Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, the electronic properties of the phosphine ligand can significantly influence the reaction outcome. A study comparing various phosphine ligands in the Heck reaction of iodobenzene and styrene in compressed carbon dioxide found the following order of effectiveness for fluorinated ligands: bis(pentafluorophenyl)phenylphosphine > tris(pentafluorophenyl)phosphine > diphenyl(pentafluorophenyl)phosphine > tris(p-fluorophenyl)phosphine > tris(p-trifluoromethyl phenyl)phosphine.[2] Notably, the most effective fluorinated ligand outperformed the non-fluorinated triphenylphosphine.[2]
Sonogashira Coupling
The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is another area where ligand choice is crucial. While comprehensive comparative studies are limited, the electron-withdrawing nature of fluorinated phosphines can be beneficial in this reaction as well. The steric bulk of the phosphine ligand is also a key factor, with bulkier ligands sometimes leading to better performance.[10]
Beyond Cross-Coupling: Other Catalytic Applications
The utility of fluorinated phosphine ligands extends beyond palladium-catalyzed cross-coupling reactions.
-
Gold-Catalyzed Hydroalkoxylation: In a comparative study, a gold complex with a fluorinated phosphine ligand, [AuCl(p-tolyl)₂PCF(CF₃)₂], produced a higher yield in a hydroalkoxylation reaction compared to its non-fluorinated counterparts.[1]
-
Bayer-Villiger Oxidation: In the same study, non-fluorinated phosphines gave a higher yield in the Bayer-Villiger oxidation.[1] This highlights that the optimal ligand choice is highly reaction-dependent.
Experimental Protocols
Synthesis of Tris(4-fluorophenyl)phosphine
This protocol is adapted from established procedures for the synthesis of triarylphosphines via a Grignard reaction.[11]
Reaction Scheme:
3 (4-FC₆H₄)MgBr + PCl₃ → P(C₆H₄F)₃ + 3 MgBrCl
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (3.3 equivalents) under an inert atmosphere (e.g., argon or nitrogen). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromofluorobenzene (3.0 equivalents) in anhydrous tetrahydrofuran (THF) via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has reacted.
-
Reaction with Phosphorus Trichloride: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF via the dropping funnel. A white precipitate of magnesium salts will form.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford tris(4-fluorophenyl)phosphine as a white solid.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This is a general protocol and may require optimization for specific substrates and ligands.[9][12]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., Triphenylphosphine or a fluorinated analogue, 2-4 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equiv.)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium precursor, phosphine ligand, and base.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Impact of Fluorination
The following diagrams illustrate the concepts discussed in this guide.
References
- 1. E-Theses Online Service (EThOS) update [bl.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]
- 8. トリス(4-フルオロフェニル)ホスフィン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Navigating the Catalyst Lifecycle: A Comparative Guide to the Recyclability and Reusability of Danphos-Type Catalysts
For researchers, scientists, and professionals in drug development, the efficiency and sustainability of catalytic processes are paramount. This guide provides an objective comparison of the recyclability and reusability of palladium catalysts featuring Danphos-type ligands, benchmarked against other common phosphine-based catalytic systems. The information herein is supported by experimental data to inform catalyst selection for robust and economical chemical syntheses.
The pursuit of sustainable chemical manufacturing has placed a significant emphasis on the ability to recycle and reuse expensive and environmentally sensitive transition metal catalysts. Palladium, a workhorse in cross-coupling reactions crucial for pharmaceutical synthesis, is a prime candidate for such efforts. The stability and performance of palladium catalysts are intrinsically linked to the nature of their supporting ligands. This guide focuses on the recyclability of palladium catalysts bearing "this compound" ligands, a likely reference to the DalPhos family of bulky phosphine ligands, and compares their performance to other established phosphine ligand systems.
Performance of Recycled Catalysts: A Quantitative Comparison
The true measure of a recyclable catalyst lies in its ability to maintain high activity and selectivity over multiple reaction cycles. Below is a summary of reported data on the performance of various recyclable palladium catalyst systems.
| Catalyst System | Ligand/Support | Reaction Type | Number of Cycles | Yield/Conversion (%) | Reference |
| Pd/Mor-DalPhos (hypothetical) | Mor-DalPhos | Buchwald-Hartwig Amination | - | - | - |
| Pd Nanoparticles/Mordenite (MOR) | None | Suzuki Coupling | 10 | >95% (final yield) | [1][2] |
| Pd/H-MOR | None | Suzuki-Miyaura Coupling | 10 | Maintained high activity | [2] |
| COP-BINAP-PdCl2 | BINAP (on polymer support) | Buchwald-Hartwig Amination | 5 | Maintained high activity | |
| Pd@AEPOP | Amide and ether functionalized porous organic polymer | Heck Coupling | - | Excellent yields | |
| Pd Nanoparticles/Pectin | Pectin | Mizoroki-Heck | 6 | No significant loss in activity | [3] |
| G-COOH-Pd-10 | COOH-modified graphite | Suzuki-Miyaura Coupling | 5 | 90% to 47% (at 3h), >92% (at 48h) | [4] |
Note: Direct quantitative data for the recyclability of a specific Pd/Mor-DalPhos homogeneous catalyst was not found in the surveyed literature. The table includes data for closely related systems and alternative recyclable catalysts to provide a comparative context.
Experimental Protocols for Catalyst Recycling
The methodology for catalyst recycling is critical to its successful implementation. Below are generalized experimental protocols for the recovery and reuse of both heterogenized and homogeneous palladium catalysts.
Protocol 1: Recycling of a Heterogeneous Palladium Catalyst (e.g., Pd on a Solid Support)
This protocol is applicable to catalysts immobilized on solid supports such as polymers, silica, or zeolites.
Workflow for Heterogeneous Catalyst Recycling
A generalized workflow for the recycling of heterogeneous catalysts.
Detailed Steps:
-
Reaction Completion: Upon completion of the catalytic reaction, allow the reaction mixture to cool to room temperature.
-
Catalyst Separation: The solid catalyst is separated from the reaction mixture.
-
Filtration: For larger catalyst particles, filtration through a suitable filter medium (e.g., Celite pad, sintered glass funnel) is effective.
-
Centrifugation: For finer catalyst particles, centrifugation followed by decantation of the supernatant can be employed.
-
-
Catalyst Washing: The isolated catalyst is washed multiple times with a suitable solvent to remove any adsorbed products, unreacted starting materials, and byproducts. The solvent used for the reaction is often a good choice for washing.
-
Catalyst Drying: The washed catalyst is dried under vacuum to remove residual solvent.
-
Catalyst Reuse: The dried catalyst is then added to a new batch of reactants to initiate the next catalytic cycle.
Protocol 2: Recycling of a Homogeneous Palladium Catalyst via Precipitation
This method is suitable for homogeneous catalysts that can be precipitated out of the reaction mixture.
Workflow for Homogeneous Catalyst Recycling via Precipitation
A generalized workflow for recycling homogeneous catalysts via precipitation.
Detailed Steps:
-
Reaction Completion: Once the reaction is complete, the mixture is cooled.
-
Addition of an Anti-Solvent: A solvent in which the catalyst has low solubility (an "anti-solvent") is added to the reaction mixture. This causes the catalyst to precipitate out of the solution.
-
Catalyst Precipitation: The mixture is allowed to stand, or is cooled further, to ensure complete precipitation of the catalyst.
-
Catalyst Isolation: The precipitated catalyst is collected by filtration or centrifugation.
-
Catalyst Washing and Drying: The isolated catalyst is washed with the anti-solvent and then dried under vacuum.
-
Catalyst Reuse: The recovered catalyst is used in a subsequent reaction.
Palladium Leaching: A Critical Consideration
A key challenge in catalyst recycling is the leaching of the active metal into the product solution. This not only leads to a decrease in catalyst activity over time but also results in product contamination, a major concern in the pharmaceutical industry.
Signaling Pathway of Palladium Leaching and Catalyst Deactivation
The process of palladium leaching and subsequent catalyst deactivation.
Analysis of palladium content in the product after each cycle, often performed using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), is crucial for evaluating the stability of a recyclable catalyst. For instance, a study on a recyclable palladium-polysiloxane catalyst reported ultra-low palladium contamination in the products, in the parts-per-billion (ppb) range[5].
Comparison with Alternative Catalysts
While specific recycling data for Mor-DalPhos is limited, the broader class of bulky phosphine ligands, including Buchwald-type ligands, has been the subject of extensive research in developing recyclable catalytic systems.
-
Buchwald Ligands: Ligands such as SPhos and XPhos are widely used in palladium-catalyzed cross-coupling reactions[6]. Heterogenization of these ligands onto solid supports is a common strategy to facilitate recycling. For example, immobilizing a BINAP ligand on a covalent organic polymer (COP) has been shown to create a recyclable catalyst for Buchwald-Hartwig amination that maintains high activity over five cycles.
-
Ligand-Free Palladium Catalysts: In some cases, palladium nanoparticles supported on materials like mordenite (a type of zeolite) can act as efficient and recyclable catalysts without the need for phosphine ligands[1][2]. These systems offer the advantage of avoiding potentially toxic and expensive ligands.
Conclusion
For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors including initial activity, cost, stability, and the ease and efficiency of recycling. The data presented in this guide for alternative recyclable systems provides a valuable benchmark for evaluating the potential of this compound-type catalysts in sustainable applications. Further research and publication of quantitative recycling data for these specific ligands will be crucial for their broader adoption in industrial processes.
References
- 1. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Phosphine Ligands in Buchwald-Hartwig Amination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, is an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The efficiency and substrate scope of this transformation are critically dependent on the choice of phosphine ligand coordinated to the palladium catalyst. This guide provides an objective comparison of the performance of the DalPhos ligand family, with a focus on Mor-DalPhos, against other widely used phosphine ligands such as XPhos and SPhos in the context of an industrially relevant Buchwald-Hartwig amination reaction.
Comparative Performance Data
The following table summarizes the performance of various phosphine ligands in the palladium-catalyzed amination of a challenging aryl chloride substrate, 4-chlorotoluene, with morpholine. This reaction is a benchmark for assessing ligand efficacy in coupling electron-rich, sterically hindered substrates. While direct side-by-side comparisons under identical conditions are ideal, the data presented is compiled from various sources and aims to provide a representative overview. It is important to note that reaction conditions can influence outcomes.
| Ligand | Catalyst System | Product Yield (%) | Reaction Conditions | Reference |
| Mor-DalPhos | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | High Yields (qualitative) | Aqueous or solvent-free conditions | [1] |
| XPhos | Pd(dba)₂ / XPhos | 94 | Toluene, reflux, 6 h | [2] |
| SPhos | Not specified | Generally high activity for C-N coupling | Not specified | [3] |
| cataCXium® A | Not specified | Effective for Buchwald-Hartwig amination | Not specified | |
| BrettPhos | Not specified | Effective for primary amines | Not specified |
Note: Quantitative, directly comparable data for Mor-DalPhos in the specific reaction of 4-chlorotoluene with morpholine was not available in the reviewed literature. However, its high performance in the amination of various aryl chlorides is well-documented.[1]
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below is a detailed experimental protocol for a representative Buchwald-Hartwig amination reaction using the XPhos ligand, which can be adapted for comparative studies with other ligands like Mor-DalPhos.
General Procedure for the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos:
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas for inert atmosphere
Procedure: [2]
-
To a dry two-necked flask under an inert atmosphere (e.g., nitrogen), add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene to the flask.
-
Stir the resulting mixture at room temperature for 5 minutes.
-
To this mixture, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Heat the reaction mixture to reflux and stir for 6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the desired N-(4-methylphenyl)morpholine.
Catalytic Cycle and Experimental Workflow Visualization
To visually represent the underlying chemical transformations and the general laboratory procedure, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Unveiling the Molecular Mechanisms of Danazol: A Comparative Guide to Experimental and Computational Cross-Validation
For researchers, scientists, and drug development professionals, the rigorous validation of experimental findings through computational modeling is paramount. This guide provides a comprehensive comparison of experimental data and computational predictions for the synthetic steroid Danazol, a drug with a complex pharmacological profile used in the treatment of endometriosis and hereditary angioedema.
Danazol, a derivative of ethisterone, exhibits a multifaceted mechanism of action, functioning as a weak androgen, anabolic steroid, and progestogen. It also acts as an antigonadotropin, a steroidogenesis inhibitor, and a functional antiestrogen. Its therapeutic effects are primarily attributed to the suppression of the pituitary-ovarian axis, which induces a hypoestrogenic state beneficial for managing estrogen-dependent conditions. Furthermore, Danazol possesses immunomodulatory properties, notably increasing the levels of C1 esterase inhibitor, a key factor in its efficacy for hereditary angioedema.[1][2][3]
This guide delves into the cross-validation of experimental results with computational studies, focusing on two key signaling pathways influenced by Danazol: the STAT3 and PKC pathways. By presenting quantitative data from both in silico and in vitro/in vivo studies, we aim to provide a clear and objective comparison to aid in further research and drug development.
Data Presentation: Computational Predictions vs. Experimental Observations
The following tables summarize the quantitative data from computational and experimental studies on Danazol's interaction with key molecular targets.
Table 1: Danazol Interaction with Signal Transducer and Activator of Transcription 3 (STAT3)
| Parameter | Computational Prediction | Experimental Result | Method | Reference |
| Binding Affinity | Favorable binding predicted | - | Molecular Docking | [1][4] |
| IC50 (KB/VIN cells) | - | 0.73 ± 0.04 µM | Cell Viability Assay | [1] |
| STAT3 Phosphorylation | - | Significant reduction in p-STAT3 (Tyr705) | ELISA | [1] |
| Downstream Gene Expression (c-Myc, CDC25, CDK1) | - | Reduced expression | ELISA | [1] |
Table 2: Danazol Interaction with Protein Kinase C (PKC)
| Parameter | Computational Prediction | Experimental Result | Method | Reference |
| Binding Affinity (Kd) to PKC C1b domain | - | 5.64 ± 1.27 µM | Not specified | [5] |
| Molecular Stability | Stable PKC-danazol molecular model | - | Molecular Dynamics Simulation | [5] |
| PKCα Translocation | - | Translocation to plasma membrane observed | Immunofluorescence, Western Blotting | [5] |
| IC50 (ER+ve breast cancer cells) | - | 31 ± 2.63 µg/ml | Cell Viability Assay | [5] |
| IC50 (Triple-negative breast cancer cells) | - | 65 ± 4.27 µg/ml | Cell Viability Assay | [5] |
Table 3: Danazol Interaction with Steroid Hormone Receptors
| Receptor | Computational Prediction | Experimental Result | Method | Reference |
| Androgen Receptor | - | Binds with Ki of 10⁻⁸ M | Competitive Binding Assay | [3] |
| Progesterone Receptor | - | Binds with Ki of 10⁻⁷ M | Competitive Binding Assay | [3][6] |
| Estrogen Receptor | - | Does not bind well | Competitive Binding Assay | [2][3] |
Table 4: Effect of Danazol on Gonadotropin Release
| Gonadotropin | Experimental System | Effect | Method | Reference |
| FSH | Rat pituitary cell culture | Increased release | In vitro cell culture | [7] |
| LH | Rat pituitary cell culture | No effect on release | In vitro cell culture | [7] |
| FSH & LH (GnRH-induced) | Rat pituitary cell culture | Suppressed release | In vitro cell culture | [7] |
| FSH & LH | Postmenopausal women & normal men | Reduced basal levels | Clinical Study | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Western Blotting for STAT3 Phosphorylation
This protocol is designed to quantify the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates to determine the inhibitory effect of Danazol.[9][10][11]
-
Cell Culture and Treatment: Plate cancer cells (e.g., KB/VIN) and grow to 70-80% confluency. Treat cells with varying concentrations of Danazol for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect chemiluminescence using an imaging system. Quantify band intensities using densitometry software and normalize p-STAT3 levels to total STAT3.
Immunofluorescence for PKCα Translocation
This protocol visualizes the subcellular localization of PKCα to assess its translocation to the plasma membrane upon Danazol treatment.[12][13][14][15]
-
Cell Culture and Treatment: Seed cells (e.g., MDAMB-231) on glass coverslips and treat with Danazol.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent (e.g., 0.1% Triton X-100).
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% BSA in PBS).
-
Antibody Incubation: Incubate the cells with a primary antibody specific for PKCα, followed by incubation with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and capture images using a fluorescence microscope.
Endometriosis Mouse Model
This in vivo model is used to evaluate the efficacy of Danazol in a setting that mimics human endometriosis.[16]
-
Induction of Endometriosis: In female mice (e.g., SHN strain), graft a pituitary gland from a male donor under the kidney capsule to induce endometriosis interna.
-
Treatment: Two weeks post-grafting, treat the mice with subcutaneous injections of Danazol (e.g., 25 mg/kg body weight) dissolved in a suitable vehicle (e.g., sesame oil) for a specified period (e.g., 8 weeks). Include a vehicle-treated control group.
-
Evaluation: At the end of the treatment period, sacrifice the animals and collect uterine tissues. Process the tissues for histological analysis to assess the extent and severity of endometriosis.
Gonadotropin-Releasing Hormone (GnRH) Stimulation Test
This clinical test assesses the effect of Danazol on the pituitary's response to GnRH.[17][18][19]
-
Baseline Measurement: Before and during Danazol treatment, obtain baseline blood samples to measure luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels.
-
GnRH Administration: Administer a standard dose of GnRH intravenously.
-
Post-Stimulation Blood Sampling: Collect blood samples at multiple time points after GnRH administration (e.g., 30, 60, 90, and 120 minutes).
-
Hormone Analysis: Measure LH and FSH levels in the collected serum samples to determine the pituitary's response to GnRH stimulation.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows discussed in this guide.
References
- 1. Danazol mediates collateral sensitivity via STAT3/Myc related pathway in multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danazol binding to rat androgen, glucocorticoid, progesterone, and estrogen receptors: correlation with biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Danazol binding and translocation of steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Danazol has potential to cause PKC translocation, cell cycle dysregulation, and apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Danazol binds to progesterone receptors and inhibits the growth of human endometrial cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Danazol stimulates the release of follicle-stimulating hormone and inhibits the release of prolactin in vitro studies on rat pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of danazol on anterior pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ptglab.com [ptglab.com]
- 13. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 14. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Use of a murine endometriosis interna model for the characterization of compounds that effectively treat human endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic tests of hypothalamic and pituitary function in women treated with danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Danazol influences gonadotropin secretion acting at the hypothalamic level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating Chemical Disposal in the Laboratory: A Guide to Safe and Compliant Practices
Disclaimer: This guide offers general procedures for the safe disposal of hazardous laboratory chemicals. The term "Danphos" does not correspond to a readily identifiable chemical in standard safety databases. It may be a trade name, an internal designation, or a misspelling. Therefore, researchers must always consult the specific Safety Data Sheet (SDS) for any chemical in use and adhere to the guidelines established by their institution's Environmental Health and Safety (EHS) department. The procedures outlined here are intended to supplement, not replace, official protocols.
This document provides essential safety and logistical information to support researchers, scientists, and drug development professionals in managing laboratory chemical waste safely and in compliance with regulations.
Core Principles of Laboratory Waste Management
Effective chemical waste management is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. The following principles form the foundation of a robust chemical disposal program:
-
Waste Minimization: The most sustainable and safest approach to waste is to reduce its generation. This can be accomplished by ordering chemicals in quantities appropriate for the planned experiments, utilizing microscale techniques when feasible, and preventing the commingling of different waste streams.[1][2]
-
Accurate Identification and Segregation: All chemical waste must be correctly identified and segregated according to compatibility to prevent hazardous reactions.[2][3][4] For instance, acids should be stored separately from bases, and oxidizing agents must not be mixed with flammable materials.[4]
-
Proper Containment and Labeling: Waste must be collected in chemically compatible, durable containers with secure, leak-proof lids.[2][3] Every container must be accurately labeled with its contents to ensure safe handling and disposal.[3][4][5]
-
Safe Storage: Hazardous waste should be stored in a designated "Satellite Accumulation Area" that is within the laboratory and under the control of laboratory personnel.[4]
-
Certified Disposal: The ultimate disposal of hazardous chemical waste must be conducted by a licensed and certified hazardous waste management service, coordinated through the institution's EHS department.[6]
Step-by-Step Guide for Hazardous Chemical Disposal
This section provides a procedural framework for the safe disposal of hazardous chemicals in a laboratory environment.
Step 1: Waste Identification and Characterization
-
Consult the Safety Data Sheet (SDS): The SDS is the definitive source of information regarding a chemical's hazards, handling, and disposal requirements. Section 13 of the SDS specifically addresses disposal considerations.
-
Determine if the Waste is Hazardous: A chemical waste is typically classified as hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Liquids with a flash point below 140°F (60°C).
-
Corrosivity: Aqueous solutions with a pH of ≤ 2 or ≥ 12.5.
-
Reactivity: Substances that are unstable, can react violently with water, or can generate toxic gases.
-
Toxicity: Materials that are harmful or fatal if ingested or absorbed. Many organophosphorus compounds fall into this category.[7]
-
-
Account for Contaminated Materials: All items that have come into contact with a hazardous chemical, such as gloves, pipette tips, and weighing paper, must be managed as hazardous waste.[8]
Step 2: Utilize Appropriate Personal Protective Equipment (PPE) Before handling chemical waste, it is crucial to wear the appropriate PPE as specified in the SDS. Standard PPE for handling hazardous chemicals includes:
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Chemical-resistant gloves (the material should be selected based on the specific chemical).
Step 3: Segregation and Collection of Waste
-
Solid Waste: Collect solid chemical waste and contaminated disposables in a dedicated, clearly labeled, and sealable container made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: Use a sealable, leak-proof, and chemically compatible container for liquid waste. To prevent spills and allow for vapor expansion, do not fill containers beyond 90% of their capacity. It is critical to segregate different types of liquid waste, such as halogenated and non-halogenated solvents, into separate containers.[1]
Step 4: Chemical Deactivation (For Trained Personnel Only) Certain procedures may allow for the chemical deactivation of waste to render it less hazardous. This must only be performed by highly trained individuals in a controlled environment, such as a chemical fume hood, and with a complete understanding of the chemical reaction. For some organophosphorus compounds, a potential deactivation method is oxidation. Never attempt a deactivation procedure without a validated protocol and specific approval from your EHS department. [9]
Step 5: Proper Labeling of Waste Containers Accurate and complete labeling of waste containers is a critical safety and regulatory requirement. The label must include:
-
The full chemical name(s) of all components. Abbreviations and chemical formulas are not acceptable.[3]
-
The approximate percentage of each component.
-
The date on which waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
Step 6: Safe Storage of Hazardous Waste
-
Store all sealed and labeled hazardous waste containers in your laboratory's designated Satellite Accumulation Area.[4]
-
This area must be away from general traffic and sources of ignition.
-
Liquid waste containers should be placed in secondary containment bins to mitigate potential spills.[3]
Step 7: Arrange for Professional Disposal
-
When a waste container is full, or reaches the maximum storage time allowed by your institution (often six months), contact your EHS department to arrange for a waste pickup.[2][8]
-
Under no circumstances should hazardous chemicals be disposed of down the drain or in the regular trash.[2][5]
Quantitative Data for Laboratory Waste Management
The following table provides key quantitative thresholds relevant to the management of hazardous waste in a laboratory setting.
| Parameter | Guideline/Threshold | Significance for Disposal and Storage |
| pH | ≤ 2 or ≥ 12.5 | Defines a waste as corrosive.[4] Neutralization may be an option for some dilute aqueous wastes, but only with EHS approval and if the pH is adjusted to between 5.0 and 12.5 before drain disposal.[4] |
| Flash Point | < 140°F (60°C) | Defines a waste as ignitable, requiring storage away from heat and ignition sources. |
| Acutely Toxic Waste (P-listed) | ≤ 1 quart (liquid) or 1 kg (solid) | This is the maximum quantity of acutely toxic waste that can be accumulated in a Satellite Accumulation Area at one time.[8] |
| Total Hazardous Waste | ≤ 55 gallons | This is the maximum total volume of hazardous waste that can be stored in a Satellite Accumulation Area.[1] |
Illustrative Experimental Protocol: Chemical Deactivation via Oxidation
Disclaimer: This is a generalized protocol for illustrative purposes only. It must be adapted to the specific chemical and performed only by experienced personnel following a thorough risk assessment and with explicit approval from their institution's EHS department.
Objective: To deactivate small quantities of a reactive organophosphorus compound in a solution by oxidizing it to its more stable phosphine oxide form.
Materials:
-
Solution containing the organophosphorus compound
-
Oxidizing agent (e.g., sodium hypochlorite solution or hydrogen peroxide)
-
Stir plate and stir bar
-
pH indicator strips or a pH meter
-
Appropriate PPE
Procedure:
-
All operations must be conducted within a certified chemical fume hood.
-
Place the vessel with the organophosphorus solution on a stir plate and commence stirring.
-
Slowly and carefully add the oxidizing solution dropwise. This reaction can be exothermic, so a slow rate of addition is crucial to control the temperature.
-
Allow the mixture to stir for several hours or overnight to ensure the reaction goes to completion.
-
Once the reaction is complete, neutralize the solution to a pH between 6 and 8.
-
The resulting neutralized aqueous solution should be collected as hazardous aqueous waste and disposed of through the EHS department.
Visualizing Disposal Workflows
The following diagrams illustrate the logical flow of the chemical waste disposal process.
Caption: Overview of the chemical waste management lifecycle from generation to disposal.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling Danphos
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Danphos. This compound, a trade name for Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt monohydrate, is a chemical that requires careful handling to ensure laboratory safety and experimental integrity. Adherence to these guidelines is critical for minimizing risks and establishing a secure research environment.
Immediate Safety Information
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Ingestion and inhalation should be avoided.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield is required when there is a risk of splashing. |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect against skin contact. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a fume hood to minimize inhalation of any dust or aerosols. |
Operational Plans: A Step-by-Step Protocol for Solution Preparation
This protocol outlines the standard procedure for preparing a solution of this compound, incorporating necessary safety measures.
Experimental Protocol: Preparation of a this compound Solution
Objective: To safely and accurately prepare a solution of this compound at a specified concentration.
Materials:
-
This compound (solid)
-
Anhydrous solvent (ensure compatibility with your experimental needs)
-
Appropriate glassware (e.g., Schlenk flask, volumetric flask)
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper or boat
-
Inert gas source (e.g., Argon or Nitrogen)
Procedure:
-
Preparation of Inert Atmosphere:
-
Assemble the necessary glassware. Ensure all glassware is dry, either by oven-drying or flame-drying under vacuum.
-
Place the glassware under an inert atmosphere using a Schlenk line or by working within a glovebox.
-
-
Weighing this compound:
-
In an inert atmosphere (preferably inside a glovebox), carefully weigh the desired amount of this compound onto a tared weighing paper or boat.
-
Record the exact weight.
-
-
Transfer of this compound:
-
Quickly and carefully transfer the weighed this compound to the prepared Schlenk or volumetric flask.
-
If working on a Schlenk line, use a positive pressure of inert gas to prevent air from entering the flask during the transfer.
-
-
Addition of Solvent:
-
Under a positive flow of inert gas, add the anhydrous solvent to the flask containing the this compound.
-
If using a magnetic stirrer, add the stir bar to the flask before adding the solvent.
-
-
Dissolution:
-
Seal the flask and begin stirring until the this compound is completely dissolved. Gentle heating may be applied if necessary, but ensure this is compatible with the solvent and your experimental parameters.
-
-
Storage:
-
Store the prepared this compound solution under an inert atmosphere. If not for immediate use, the flask should be sealed with a septum and parafilm and stored in a cool, dark, and dry place.
-
Spill Management and Disposal Plan
Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety officer.
-
-
Assess the Spill:
-
From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to incompatible materials).
-
-
Don Appropriate PPE:
-
Before approaching the spill, don the full personal protective equipment as outlined in the table above, including respiratory protection if there is a risk of airborne dust.
-
-
Contain the Spill:
-
For solid spills, carefully cover the spill with a dry, inert absorbent material such as sand or vermiculite to prevent the powder from becoming airborne.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
-
Clean Up the Spill:
-
Carefully scoop the absorbent material and spilled substance into a clearly labeled, sealable waste container.
-
Avoid creating dust.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., the solvent used in your experiment, if appropriate, or a mild detergent solution).
-
Place all cleaning materials into the same labeled waste container.
-
-
Final Cleaning:
-
Wash the spill area with soap and water.
-
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all this compound-contaminated waste, including empty containers, used gloves, absorbent materials from spills, and contaminated labware, in a designated and clearly labeled hazardous waste container.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name ("Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt monohydrate"), and the associated hazards (Irritant).
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in regular trash.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
